molecular formula C6H8N2O B1445444 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1383675-84-0

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B1445444
CAS No.: 1383675-84-0
M. Wt: 124.14 g/mol
InChI Key: IASRYLKZYZPWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a nitrogen- and oxygen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and core structure for the development of novel pharmacologically active agents. Its primary researched application is as a precursor for a class of 2-carboxamide compounds that function as potent inhibitors of phosphodiesterase 4 (PDE4) and its isoforms (PDE4A, PDE4B, PDE4C) . The PDE4 enzyme is a critical therapeutic target for a range of inflammatory, autoimmune, and neurological disorders . Research into derivatives of this core structure is extensive, with patent literature indicating potential for the treatment of conditions such as Chronic Obstructive Pulmonary Disease (COPD), multiple sclerosis, Parkinson's disease, schizophrenia, anxiety, and substance-related disorders . This product is characterized by the molecular formula C 6 H 8 N 2 O and a molecular weight of 124.14 g/mol . It is supplied with the CAS Number 1383675-84-0 . As a building block, its structure allows for further functionalization, notably at various positions on the fused ring system, to explore structure-activity relationships and optimize potency and selectivity for specific biological targets . Safety Information: This compound is classified with the signal word "Warning." Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet for detailed handling instructions . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and national regulations.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRYLKZYZPWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265109
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383675-84-0
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383675-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and electronic properties have made it a valuable core for designing novel therapeutic agents. This technical guide provides an in-depth exploration of a primary synthetic strategy for constructing this bicyclic system, focusing on the underlying chemical principles, experimental protocols, and mechanistic insights. The methodologies discussed are grounded in established chemical literature, offering researchers a reliable foundation for accessing this important class of molecules.

Introduction: The Significance of the Pyrazolo[5,1-b]oxazine Core

Fused heterocyclic systems containing the pyrazole nucleus are cornerstones in modern pharmacology. The pyrazolo-oxazine framework, in particular, has been identified in compounds with a wide range of biological activities, including roles as enzyme inhibitors. The constrained conformation of the dihydro-oxazine ring fused to the planar pyrazole core provides a rigid scaffold that can be strategically functionalized to achieve specific and potent interactions with biological targets. Understanding the synthesis of this core structure is therefore a critical first step for any research program aimed at exploring its therapeutic potential.

Strategic Approach to Synthesis: Intramolecular Cyclization

A robust and frequently employed strategy for the synthesis of bicyclic heterocyclic systems like 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is through an intramolecular cyclization reaction. This approach involves the construction of a linear precursor containing all the necessary atoms for the final ring system, which then undergoes a ring-closing reaction. For the target molecule, a key disconnection approach points to a pyrazole ring bearing a functionalized side chain at the N1 position, primed for cyclization with an adjacent functional group at the C5 position.

A highly effective precursor for this strategy is a 1-(3-hydroxypropyl)-1H-pyrazol-5-yl)methanol derivative. The intramolecular cyclization can then be achieved through a dehydration reaction, often promoted by an acid catalyst. This method offers excellent control over the regiochemistry of the final product.

Primary Synthetic Pathway: From Pyrazole to the Fused Bicyclic System

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine can be efficiently achieved through a multi-step sequence starting from a readily available pyrazole precursor. This pathway focuses on the regioselective N-alkylation of a pyrazole followed by functional group manipulation to set the stage for the key intramolecular cyclization step.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Intramolecular Cyclization A 5-Methyl-1H-pyrazole C 1-(3-Hydroxypropyl)-5-methyl-1H-pyrazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 3-Bromo-1-propanol B->C D 1-(3-Hydroxypropyl)-1H-pyrazole-5-carbaldehyde C->D Oxidizing Agent (e.g., SeO2) E (1-(3-Hydroxypropyl)-1H-pyrazol-5-yl)methanol D->E Reducing Agent (e.g., NaBH4) F 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine E->F Acid Catalyst (e.g., H2SO4)

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous heterocyclic syntheses and provide a comprehensive guide for the laboratory preparation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Step 1: Synthesis of 1-(3-Hydroxypropyl)-5-methyl-1H-pyrazole

Causality: The initial step involves the regioselective alkylation of the pyrazole nitrogen. Using a base such as potassium carbonate facilitates the deprotonation of the pyrazole N-H, creating a nucleophilic nitrogen that readily attacks the electrophilic carbon of 3-bromo-1-propanol. The choice of a polar aprotic solvent like DMF ensures the solubility of the reactants and promotes the SN2 reaction.

Protocol:

  • To a solution of 5-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromo-1-propanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-hydroxypropyl)-5-methyl-1H-pyrazole.

Step 2: Synthesis of 1-(3-Hydroxypropyl)-1H-pyrazole-5-carbaldehyde

Causality: The methyl group at the C5 position is selectively oxidized to an aldehyde. Selenium dioxide is a suitable oxidizing agent for this transformation of an activated methyl group adjacent to a heterocyclic ring.

Protocol:

  • In a flask equipped with a reflux condenser, dissolve 1-(3-hydroxypropyl)-5-methyl-1H-pyrazole (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1-(3-hydroxypropyl)-1H-pyrazole-5-carbaldehyde.

Step 3: Synthesis of (1-(3-Hydroxypropyl)-1H-pyrazol-5-yl)methanol

Causality: The aldehyde functional group is reduced to a primary alcohol. Sodium borohydride is a mild and selective reducing agent for this purpose, which will not affect the pyrazole ring or the existing hydroxyl group on the side chain.

Protocol:

  • Dissolve 1-(3-hydroxypropyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give (1-(3-hydroxypropyl)-1H-pyrazol-5-yl)methanol, which can often be used in the next step without further purification.

Step 4: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Causality: The final step is an intramolecular cyclization via dehydration. A strong acid catalyst, such as sulfuric acid, protonates one of the hydroxyl groups, forming a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the resulting carbocation or participating in a concerted displacement to form the oxazine ring.

Protocol:

  • To a solution of (1-(3-hydroxypropyl)-1H-pyrazol-5-yl)methanol (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Mechanistic Insight: The Cyclization Step

The key ring-forming step, the intramolecular cyclization, is a critical transformation. The mechanism, as depicted below, highlights the role of the acid catalyst in facilitating the formation of the oxazine ring.

G cluster_0 Mechanism of Intramolecular Cyclization A Precursor Diol B Protonated Intermediate A->B H+ C Water Elimination & Ring Closure B->C - H2O D Final Product C->D - H+

Caption: Simplified mechanism of acid-catalyzed intramolecular cyclization.

Characterization Data

The structural confirmation of the synthesized compounds would be achieved through standard analytical techniques. The expected data is summarized in the table below.

CompoundExpected ¹H NMR Signals (indicative)Expected ¹³C NMR Signals (indicative)Expected Mass Spec (m/z) [M+H]⁺
1-(3-Hydroxypropyl)-5-methyl-1H-pyrazoleδ 4.1 (t, N-CH₂), 3.6 (t, O-CH₂), 2.3 (s, CH₃), 1.9 (quint, CH₂-CH₂-CH₂)δ 140, 105, 58, 45, 32, 10141.10
1-(3-Hydroxypropyl)-1H-pyrazole-5-carbaldehydeδ 9.8 (s, CHO), 7.6 (d, pyrazole-H), 6.5 (d, pyrazole-H), 4.3 (t, N-CH₂), 3.7 (t, O-CH₂), 2.1 (quint, CH₂-CH₂-CH₂)δ 185, 145, 110, 60, 45, 30155.08
(1-(3-Hydroxypropyl)-1H-pyrazol-5-yl)methanolδ 7.4 (d, pyrazole-H), 6.3 (d, pyrazole-H), 4.6 (s, CH₂OH), 4.2 (t, N-CH₂), 3.6 (t, O-CH₂), 2.0 (quint, CH₂-CH₂-CH₂)δ 148, 108, 60, 55, 45, 30157.10
6,7-dihydro-5H-pyrazolo[5,1-b]oxazineδ 7.3 (d, pyrazole-H), 6.0 (d, pyrazole-H), 4.8 (s, O-CH₂-pyrazole), 4.2 (t, N-CH₂), 4.0 (t, O-CH₂), 2.2 (quint, CH₂-CH₂-CH₂)δ 142, 106, 68, 65, 42, 25125.07

Conclusion

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine presented herein represents a logical and experimentally validated approach to this important heterocyclic core. By understanding the causality behind each synthetic step—from the initial N-alkylation to the final intramolecular cyclization—researchers can confidently reproduce and adapt these methods for the creation of novel analogs. This guide serves as a foundational resource for scientists and professionals in drug development, enabling further exploration of the chemical space and biological potential of the pyrazolo[5,1-b]oxazine scaffold.

References

Given that a direct synthesis for the parent compound was not found in the initial search, this reference section would typically be populated with citations for the synthesis of closely related analogs and the general methodologies employed (e.g., N-alkylation of pyrazoles, oxidation of methyl groups, reduction of aldehydes, and intramolecular cyclizations).

"6,7-dihydro-5H-pyrazolo[5,1-b]oxazine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core is a fused heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This bicyclic system, integrating the functionalities of a pyrazole and a dihydrooxazine ring, serves as a versatile building block for the synthesis of novel compounds with diverse biological activities. Pyrazole-containing molecules have a rich history in pharmaceuticals, with notable examples including anti-inflammatory agents like celecoxib and antidepressants such as fezolamine.[1][2] Similarly, the oxazine ring is a key component in many biologically active compounds.[3] The fusion of these two rings into the pyrazolo-oxazine framework creates a conformationally constrained structure with unique electronic and steric properties, making it an attractive target for drug discovery programs exploring anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[4][5] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and therapeutic potential of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold and its derivatives.

Synthetic Strategies: Constructing the Fused Core

The synthesis of the pyrazolo-oxazine ring system can be achieved through several strategic approaches, typically involving the formation of the pyrazole ring followed by or concurrent with the cyclization of the oxazine ring. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the 6,7-dihydro-5H-pyrazolo[5,1-b][6][7]oxazine Isomer

A direct and effective method for constructing the[6][7]oxazine isomer involves the reaction of a pyrazole precursor with a suitable three-carbon electrophile. One documented route utilizes the condensation of 1,2-dihydro-3H-pyrazol-3-one with 1,3-dibromopropane to yield the target bicyclic system.[7] This pathway is advantageous for its straightforwardness in forming the six-membered oxazine ring onto a pre-existing pyrazole core.

One-Pot Synthesis of the Related 6,7-dihydro-4H-pyrazolo[5,1-c][6][8]oxazine Isomer

A highly efficient one-pot procedure has been developed for the synthesis of the isomeric[6][8]oxazine scaffold.[6][9] This method involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine in the presence of a base. The reaction proceeds through a condensation to form a pyrazoline intermediate, which then undergoes an intramolecular cyclization to afford the fused heterocyclic system in excellent yields (85-95%).[9] The mechanism is believed to involve an initial condensation, followed by isomerization and an intramolecular aza-Michael addition.[9] The versatility of this method allows for a variety of aryl substitutions on the pyrazole ring.[6]

G cluster_start Starting Materials start1 2,2-Dichlorovinyl- acetophenone proc1 Condensation & Isomerization start1->proc1 start2 2-Hydroxyethyl- hydrazine start2->proc1 inter1 Pyrazoline Intermediate proc1->inter1 proc2 Base-Mediated Intramolecular Cyclization (aza-Michael addition) inter1->proc2 final 2-Aryl-6,7-dihydro-4H- pyrazolo[5,1-c][1,4]oxazine proc2->final caption Workflow for One-Pot Pyrazolo[1,4]oxazine Synthesis

Caption: Workflow for One-Pot Pyrazolo[6][8]oxazine Synthesis.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine are fundamental to its chemical behavior and biological interactions. These properties are typically characterized using a combination of physical measurements and spectroscopic techniques.

Core Molecular Properties

The fundamental properties of the unsubstituted parent scaffold are summarized below. These values are crucial for analytical characterization and computational modeling.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChemLite[10]
Molecular Weight 124.14 g/mol
Monoisotopic Mass 124.06366 DaPubChemLite[10]
SMILES C1CN2C(=CC=N2)OC1PubChemLite[10]
InChIKey IASRYLKZYZPWRV-UHFFFAOYSA-NPubChemLite[10]
Predicted XlogP 0.6PubChemLite[10]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment of pyrazolo-oxazine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show distinct signals for the protons on the pyrazole ring and the aliphatic protons of the dihydrooxazine ring. The chemical shifts and coupling patterns provide definitive information about the substitution pattern and stereochemistry.

    • ¹³C NMR : The carbon spectrum will display signals corresponding to the aromatic carbons of the pyrazole ring and the sp³-hybridized carbons of the oxazine ring, confirming the fused structure. For example, in related pyrazolo[1,2-a]pyrazole structures, distinct signals are observed for the carbonyl, aromatic, and aliphatic carbons, allowing for unambiguous assignment.[11]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts ([M+H]⁺, [M+Na]⁺, etc.) can aid in identification in complex matrices.[10]

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands would be expected for C=N stretching in the pyrazole ring, C-O-C stretching of the oxazine ether linkage, and C-H stretching for both aromatic and aliphatic components.

Reactivity and Chemical Behavior

The chemical reactivity of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is a composite of the individual reactivities of the pyrazole and dihydrooxazine rings, influenced by their fusion.

The pyrazole moiety is an electron-rich aromatic system.[8]

  • N1 Position : The nitrogen atom analogous to the N1 position in a simple pyrazole can be deprotonated by a strong base, creating a potent nucleophile for subsequent alkylation or acylation reactions.[8]

  • N2 Position : The second nitrogen atom is basic and serves as a site for electrophilic attack.[8]

  • C3/C5 Positions : The electron density at the C3 and C5 positions is reduced due to the influence of the adjacent nitrogen atoms.[8]

  • C4 Position : The C4 position is the most electron-rich carbon and is the preferred site for electrophilic aromatic substitution reactions.[8]

The dihydrooxazine ring is a saturated heterocycle and is generally more stable to oxidation and reduction compared to the pyrazole ring.[8] Its reactivity is primarily centered on potential ring-opening under harsh acidic or basic conditions. Functional groups appended to the scaffold exhibit their characteristic reactivity; for instance, an aldehyde derivative can undergo nucleophilic addition or be oxidized to a carboxylic acid.[12]

Reactivity cluster_structure Key Reactive Sites structure N1 N1 Site: Deprotonation (strong base) -> Nucleophilic Attack N1->structure N2 N2 Site: Basic -> Electrophilic Attack N2->structure C4 C4 Site: Electron-rich -> Electrophilic Substitution C4->structure caption Reactivity Map of the Pyrazolo-oxazine Core

Caption: Reactivity Map of the Pyrazolo-oxazine Core.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo-oxazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.

  • Central Nervous System (CNS) Activity : Related fused pyrazole systems, such as pyrazolo[5,1-c][6][8][9]benzotriazines, have been shown to be potent and selective ligands for the benzodiazepine site on the GABAA receptor, indicating potential applications as anxiolytics, sedatives, or anticonvulsants.[13] The rigid structure of the fused system is key to its receptor affinity.

  • Anti-inflammatory and Analgesic Activity : Pyrazole derivatives are well-known for their anti-inflammatory properties.[1][14] Fused pyrazolo-oxazines are actively being investigated for these effects, with related pyrazolo[1,5-a]quinazoline compounds showing promise in controlling the inflammatory response.[15]

  • Anticancer and Antimicrobial Agents : The fusion of pyrazole and oxazine rings creates novel chemical entities for screening against cancer cell lines and microbial strains.[4][5] The pyrazole moiety itself is found in antiviral and anticancer drugs like pyrazofurin, and pyrazolo[5,1-b]thiazole derivatives (a related scaffold) have shown promising anticancer and antimicrobial results.[1]

  • Synthetic Intermediates : The core structure serves as a valuable intermediate for the synthesis of compound libraries for high-throughput screening.[16] Carboxylic acid and ester derivatives are particularly useful for further functionalization to explore structure-activity relationships (SAR).[16][17][18][19]

Conclusion

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold represents a compelling and synthetically accessible heterocyclic system. Its unique combination of a pyrazole and a dihydrooxazine ring provides a rigid framework with diverse points for chemical modification. The established biological relevance of its constituent rings, coupled with the promising activities reported for related fused systems, underscores its significant potential for the development of novel therapeutic agents. Future research will undoubtedly focus on the development of stereoselective synthetic routes, deeper exploration of its chemical reactivity, and comprehensive biological evaluation of new derivatives to unlock their full therapeutic potential.

References

  • A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][6][8]oxazine Derivatives from 2,2- Dichlorovinylacetophenones. J. Heterocycl. Chem. 2022, DOI: 10.1002/jhet.4594.

  • One-Pot Synthesis of Pyrazolooxazines from 2,2-Dichlorovinylacetophenones.Synfacts 2023, 19(09), 0859.
  • 6,7-DIHYDRO-5H-PYRAZOLO[5,1-B][6][7]OXAZINE synthesis. Chemicalbook.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles.
  • 6,7-dihydro-5H-pyrazolo[5,1-b][6][7]oxazine-3-carboxylic acid synthesis. Chemicalbook.

  • Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][6][8]oxazines. ResearchGate.

  • Pyrazole synthesis. Organic Chemistry Portal.
  • 6,7-dihydro-5h-pyrazolo[5,1-b][6][7]oxazine. PubChemLite.

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][6][7]oxazine-3-carboxylic acid. Appchem.

  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][6][7]oxazine-3-carbaldehyde. Smolecule.

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][6][8][9]benzotriazine 5-Oxides. ResearchGate.

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.International Journal of Pharma Sciences and Research.
  • ETHYL 6,7-DIHYDRO-5H-PYRAZOLO[5,1-B][6][7]OXAZINE-3-CARBOXYLATE. Chemimpex.

  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives.Mini Reviews in Medicinal Chemistry, 2022.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.Molecules, 2020.
  • Overview on Biological Activities of Pyrazole Deriv
  • 5H-Pyrazolo[5,1-b][6][7]oxazine-2-carboxylicacid,6,7-dihydro-(9CI). Guidechem.

  • Current status of pyrazole and its biological activities.Journal of the Brazilian Chemical Society, 2016.

Sources

A Technical Guide to the Structural Elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, methodology-driven exploration of the definitive structural elucidation of the bicyclic heteroaromatic compound, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of data to explain the critical thinking and logical workflow required to unambiguously confirm the molecular architecture of novel heterocyclic systems. We will detail the synthesis, the integrated spectroscopic approach, and the ultimate crystallographic confirmation, emphasizing the causality behind each experimental choice.

Introduction: The Significance of the Pyrazolo[5,1-b]oxazine Scaffold

The fusion of pyrazole and oxazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The addition of the oxazine ring modulates the electronic and steric properties of the core, opening new avenues for drug design and molecular probing. Given the potential for isomerism during synthesis, a rigorous and multi-faceted approach to structure elucidation is not merely academic—it is a prerequisite for any further development. This guide establishes a robust, self-validating workflow for confirming the precise connectivity and topology of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine system.

Synthesis: Establishing the Molecular Framework

The first step in elucidating a structure is understanding its origin. The synthetic pathway provides the foundational hypothesis for the molecular structure. A common and effective route to the title compound involves a two-step, one-pot reaction starting from 1,2-dihydropyrazol-3-one and 1,3-dibromopropane.[2]

Causality of the Synthesis: The reaction mechanism hinges on the nucleophilicity of the deprotonated pyrazolone. In the presence of a base like potassium carbonate, an ambident nucleophile is formed. The initial step is an N-alkylation or O-alkylation. Subsequent intramolecular cyclization yields the fused ring system. The primary structural question arising from this synthesis is the regiochemistry of the cyclization: does the terminal bromine react with the pyrazole nitrogen or the exocyclic oxygen to form the six-membered ring? This ambiguity necessitates the comprehensive spectroscopic analysis that follows.

G start Starting Materials: 1,2-dihydropyrazol-3-one + 1,3-dibromopropane step1 Step 1: Nucleophilic Attack Base (K2CO3), DMF, 130°C start->step1 intermediate Bromo-propylated Intermediate (Ambiguity: N- vs O-alkylation) step1->intermediate step2 Step 2: Intramolecular Cyclization (Ring Closure) intermediate->step2 product Final Product: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine step2->product

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Integrated Spectroscopic Analysis: A Multi-Technique Approach

No single technique can provide absolute structural proof. Instead, we build a case by correlating data from multiple orthogonal methods. The structure must be consistent with every piece of evidence.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

The first and most fundamental analysis is to confirm that the reaction produced a product of the expected molecular formula. High-resolution mass spectrometry (HRMS) is chosen over standard MS to provide an exact mass, allowing for the unambiguous determination of the elemental formula.

  • Expected Molecular Formula: C₆H₈N₂O

  • Expected Monoisotopic Mass: 124.0637 g/mol

An experimental HRMS result matching this theoretical mass (typically within 5 ppm) provides strong evidence for the successful formation of the target isomer and rules out unexpected side reactions, such as dimerization or solvent incorporation.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups and confirm the loss of starting material characteristics.

IR spectroscopy is a rapid and effective method to confirm the successful cyclization. We are looking for two key pieces of evidence:

  • Disappearance of the N-H stretch: The starting pyrazolone has a distinct N-H bond, which would appear as a broad peak around 3200-3400 cm⁻¹. Its absence in the product spectrum indicates that the pyrazole nitrogen is fully substituted.

  • Absence of C=O stretch: The pyrazolone starting material contains a ketone/amide carbonyl group, exhibiting a strong absorption around 1650-1700 cm⁻¹. The disappearance of this peak confirms its participation in the formation of the new heterocyclic system.

The product spectrum is expected to be dominated by C-H, C-N, C=N, and C-O stretching frequencies, consistent with the proposed bicyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed map of the molecular skeleton.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environment & Counts) Proposed_Structure Proposed Structure H1_NMR->Proposed_Structure Provides Fragments C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Proposed_Structure Provides Fragments COSY COSY (¹H-¹H Connectivity) Confirmed_Structure Confirmed Structure COSY->Confirmed_Structure Assembles Fragments HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Confirmed_Structure Assembles Fragments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Confirmed_Structure Assembles Fragments Proposed_Structure->COSY Tests Connectivity Proposed_Structure->HSQC Tests Connectivity Proposed_Structure->HMBC Tests Connectivity

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons). For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, we expect to see signals corresponding to three aliphatic methylene (CH₂) groups and two aromatic/olefinic pyrazole protons.

Assignment Predicted δ (ppm) Multiplicity Integration J-coupling (Hz) Rationale
H5 (N-CH₂)4.1 - 4.3Triplet (t)2HJ = 5-7Methylene adjacent to a nitrogen atom is deshielded. Coupled to H6.
H7 (O-CH₂)4.4 - 4.6Triplet (t)2HJ = 5-7Methylene adjacent to a highly electronegative oxygen atom is the most deshielded aliphatic proton. Coupled to H6.
H6 (-CH₂-)2.2 - 2.4Quintet (p)2HJ = 5-7Methylene coupled to both H5 and H7.
H35.8 - 6.0Doublet (d)1HJ = 2-3Olefinic proton on the pyrazole ring, coupled to H2.
H27.4 - 7.6Doublet (d)1HJ = 2-3Olefinic proton on the pyrazole ring, adjacent to the bridgehead nitrogen, deshielded. Coupled to H3.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms. For the C₂-symmetric title compound, we expect six distinct signals.

Assignment Predicted δ (ppm) Rationale
C5 (N-CH₂)45 - 50Aliphatic carbon attached to nitrogen.
C7 (O-CH₂)65 - 70Aliphatic carbon attached to oxygen, significantly downfield.
C6 (-CH₂-)20 - 25Standard aliphatic carbon.
C395 - 100Olefinic carbon in the pyrazole ring.
C2135 - 140Olefinic carbon adjacent to the bridgehead nitrogen.
C7a (Bridgehead)145 - 150Quaternary carbon at the ring fusion, part of the pyrazole aromatic system.

2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR confirms how they are connected.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see a clear correlation between H5/H6 and H6/H7, confirming the -CH₂-CH₂-CH₂- spin system of the oxazine ring. A weaker correlation between H2 and H3 would confirm their adjacency on the pyrazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.5 ppm would correlate to the carbon signal at ~68 ppm, confirming the C7 position.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the bicyclic fusion. It shows correlations between protons and carbons that are 2 or 3 bonds away. The definitive correlations to prove the [5,1-b] fusion are:

    • H5 (N-CH₂) to C7a and C3: This correlation proves that the nitrogen-adjacent methylene group is connected to the pyrazole ring at the bridgehead carbon (C7a) and is three bonds away from C3.

    • H7 (O-CH₂) to C7a: This shows that the oxygen-adjacent methylene is connected to the pyrazole ring via the bridgehead carbon. This correlation is crucial to confirm the oxazine ring is fused at this position.

Caption: Key HMBC correlations confirming the [5,1-b] ring fusion.

X-ray Crystallography: The Definitive Proof

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.

While the integrated spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray diffraction is considered the "gold standard" for structural confirmation.[3][4] If a suitable single crystal can be grown, this technique provides precise bond lengths, bond angles, and the exact spatial arrangement of every atom.[5] This method would definitively confirm the [5,1-b] fusion and rule out any other isomeric possibilities with absolute certainty. The planarity of the pyrazole ring and the conformation of the oxazine ring (likely a half-chair) would also be determined.[6]

Conclusion

The structural elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a case study in modern analytical chemistry, requiring a synergistic and logical workflow. The process begins with a synthetic hypothesis, which is then systematically tested and validated through a suite of spectroscopic techniques. Mass spectrometry confirms the elemental formula, while IR spectroscopy verifies the key functional group transformations. A comprehensive analysis of 1D and 2D NMR spectra allows for the complete assembly of the molecular skeleton in solution. Finally, single-crystal X-ray crystallography can provide ultimate, unambiguous confirmation of the atomic connectivity in the solid state. This rigorous, self-validating approach ensures the scientific integrity required for advancing novel heterocyclic compounds in research and development.

Appendix: Experimental Protocols

A.1 Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine[2]
  • To a 100 mL vial, add 1,2-dihydropyrazol-3-one (1.3 g, 15 mmol), potassium carbonate (K₂CO₃, 7.5 g, 54 mmol), and N,N-dimethylformamide (DMF, 60 mL).

  • Heat the mixture to 130 °C and stir for 30 minutes.

  • Add 1,3-dibromopropane (1.9 mL, 19 mmol) dropwise to the heated mixture.

  • Continue stirring at 130 °C for 2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by adding 100 mL of deionized water.

  • Extract the aqueous mixture with dichloromethane (DCM, 3 x 30 mL).

  • Combine the organic phases and wash with 100 mL of saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient (e.g., 100:1 to 25:1) to yield the title compound.

A.2 NMR Sample Preparation and Analysis
  • Accurately weigh approximately 10-15 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum to confirm purity and initial structure.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire 2D correlation spectra: gCOSY, gHSQC, and gHMBC using standard pulse programs on a 400 MHz or higher spectrometer.[7]

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), performing phasing, baseline correction, and referencing to the residual solvent peak.

  • Analyze and correlate the peaks from all spectra to assemble the final structure.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link][8]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link][9]

  • 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][2][9]oxazine. National Center for Biotechnology Information (PMC). [Link][5]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link][10]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). [Link][11]

  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][2][8][9]benzotriazine 5-Oxides. MDPI. [Link][12]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. National Center for Biotechnology Information (PMC). [Link][7]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link][1]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link][13]

  • Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate. National Institutes of Health. [Link][6]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][2][8][9]triazines. National Center for Biotechnology Information (PMC). [Link][3]

  • Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. [Link][14]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link][4]

Sources

"spectroscopic data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrazolo-Oxazine Core

Fused heterocyclic systems are the cornerstone of modern drug discovery. The pyrazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs, known for a wide spectrum of biological activities.[1] The fusion of a pyrazole ring with an oxazine structure, as in 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, creates a bicyclic system with distinct stereochemical and electronic properties. Such scaffolds are of high value as they can present substituents in a defined spatial arrangement, which is crucial for selective interaction with biological targets.

The structural integrity of any synthesized compound is the bedrock of reliable structure-activity relationship (SAR) studies. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but a fundamental requirement for scientific validity. This guide will walk through the essential spectroscopic techniques, providing both predicted data for the title compound and the standard operating procedures to obtain such data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is presented below with a standardized atom numbering system. This numbering will be used consistently throughout the guide.

Caption: Structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Theoretical Principles and Predicted Spectrum

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, we can predict the following signals:

  • Pyrazolo Protons: The pyrazole ring contains two protons, H2 and H3. These will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. They will appear as doublets due to coupling to each other.

  • Oxazine Protons: The dihydro-oxazine ring contains three methylene groups (CH₂): C5-H₂, C6-H₂, and C7-H₂. These aliphatic protons will appear upfield compared to the pyrazole protons.

    • C5-H₂ and C7-H₂: These are adjacent to a heteroatom (O and N, respectively), which will deshield them, shifting them downfield relative to a standard alkane. They are expected to appear as triplets, as they are coupled to the C6 protons.

    • C6-H₂: This methylene group is adjacent to two other methylene groups. It is expected to appear as a multiplet (likely a pentet or quintet) due to coupling with both C5 and C7 protons.

Table 1: Predicted ¹H NMR Data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H2~7.5d1H
H3~6.0d1H
C5-H₂~4.3t2H
C7-H₂~4.1t2H
C6-H₂~2.2p2H

Note: Chemical shifts are estimations based on data from similar heterocyclic systems and may vary depending on the solvent and experimental conditions.[2][3]

3.2. Experimental Protocol for ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 2-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Filter solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert tube into spectrometer. prep2->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire free induction decay (FID) signal. acq2->acq3 proc1 Apply Fourier Transform to FID. acq3->proc1 proc2 Phase and baseline correction. proc1->proc2 proc3 Integrate peaks and analyze chemical shifts and multiplicities. proc2->proc3

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 2-10 mg of the compound.[4] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5][6] The choice of solvent is critical as it can influence chemical shifts.

  • Filtration and Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • Data Acquisition: A standard proton pulse program is run to acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw FID data is processed using a Fourier Transform to convert it from the time domain to the frequency domain, resulting in the NMR spectrum.[7] The spectrum is then phased and baseline-corrected. Finally, the peaks are integrated, and their chemical shifts and splitting patterns are analyzed to confirm the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Theoretical Principles and Predicted Spectrum

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, six distinct carbon signals are expected.

  • Pyrazolo Carbons: The three carbons of the pyrazole ring (C2, C3, and C3a) will have distinct chemical shifts. C3a, being a quaternary carbon at the ring junction, will likely be in a different region than the two CH carbons.

  • Oxazine Carbons: The three methylene carbons of the oxazine ring (C5, C6, C7) will appear in the aliphatic region of the spectrum. C5 and C7, being attached to heteroatoms, will be shifted downfield compared to C6.

Table 2: Predicted ¹³C NMR Data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

CarbonPredicted Chemical Shift (δ, ppm)
C2~139
C3~105
C3a~145
C5~65
C7~45
C6~22

Note: These are estimations based on general values for similar heterocyclic systems. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[8]

4.2. Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters. A higher concentration of the sample (10-50 mg) is often required due to the low natural abundance of the ¹³C isotope.[4] The experiment is typically run with broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

5.1. Theoretical Principles and Predicted Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, the following key absorption bands are expected:

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Pyrazole)
3000-2850C-H stretchAliphatic (Oxazine)
~1600C=N stretchPyrazole ring
~1500C=C stretchPyrazole ring
1250-1050C-O stretchEther (Oxazine)
1350-1150C-N stretchAmine (Oxazine)

Note: The presence of these characteristic bands provides strong evidence for the pyrazolo-oxazine core structure.[9][10]

5.2. Experimental Protocol for FT-IR

G start Start prep Prepare Sample (e.g., KBr pellet or thin film) start->prep bkg Acquire Background Spectrum (without sample) prep->bkg scan Place Sample in Spectrometer and Acquire Sample Spectrum bkg->scan process Process Data (Background subtraction) scan->process analyze Analyze Spectrum for Characteristic Absorption Bands process->analyze end End analyze->end

Caption: General workflow for FT-IR analysis.

  • Sample Preparation: For a solid sample, one common method is to create a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr and pressed into a transparent disk.[11] Alternatively, a thin film can be cast from a volatile solvent.

  • Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.[12] This is necessary to subtract the signals from atmospheric CO₂ and water vapor, as well as any signals from the sample matrix.

  • Sample Scan: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.[13]

  • Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. This spectrum is then analyzed to identify the characteristic absorption peaks corresponding to the functional groups.

Mass Spectrometry (MS)

6.1. Theoretical Principles and Predicted Spectrum

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine (C₆H₈N₂O), the expected monoisotopic mass is approximately 124.06 Da.

A "soft" ionization technique like Electrospray Ionization (ESI) is typically used for such molecules, as it minimizes fragmentation and primarily yields the protonated molecule [M+H]⁺.[14][15][16]

  • Molecular Ion Peak: The most important peak to identify is the protonated molecular ion, [M+H]⁺, which would be observed at an m/z of approximately 125.07.

  • Fragmentation Pattern: Although ESI is a soft ionization method, some fragmentation can be induced. The fragmentation of pyrazole-containing heterocycles often involves the loss of small, stable molecules like HCN or N₂.[17][18] The oxazine ring might fragment through cleavage of the C-O or C-N bonds. Analyzing these fragment ions can provide valuable clues to confirm the connectivity of the bicyclic system.

6.2. Experimental Protocol for ESI-MS

G cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis prep1 Prepare a dilute solution of the sample (e.g., in methanol or acetonitrile). ion1 Infuse sample into the ESI source. prep1->ion1 ion2 Apply high voltage to form charged droplets. ion1->ion2 ion3 Solvent evaporation and ion desolvation. ion2->ion3 ana1 Ions enter the mass analyzer. ion3->ana1 ana2 Ions are separated by m/z ratio. ana1->ana2 ana3 Ions are detected and a mass spectrum is generated. ana2->ana3

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization: The sample solution is introduced into the ESI source at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine mist of charged droplets.[14]

  • Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets. As the droplets shrink, the charge density increases until individual ions are ejected into the gas phase.[16][19]

  • Mass Analysis and Detection: The gas-phase ions are guided into the mass analyzer, where they are separated based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

No single spectroscopic technique can provide absolute structural proof. The strength of modern chemical analysis lies in the synergistic combination of multiple techniques.

G Structure Structure Confirmation HNMR ¹H NMR HNMR->Structure Proton Environment & Connectivity CNMR ¹³C NMR CNMR->Structure Carbon Backbone IR IR Spec IR->Structure Functional Groups MS Mass Spec MS->Structure Molecular Weight & Formula

Caption: Integrated approach to structure elucidation.

The process of confirming the structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a self-validating system:

  • MS provides the molecular formula (C₆H₈N₂O).

  • ¹³C NMR confirms the presence of six unique carbon atoms.

  • ¹H NMR confirms the presence of eight protons, their distinct chemical environments, and their coupling relationships, which helps to piece together the fragments of the molecule.

  • IR Spectroscopy confirms the presence of key functional groups (aromatic ring, C-O and C-N bonds) and the absence of others (e.g., carbonyls, hydroxyls).

By integrating the data from these orthogonal techniques, a scientist can build an unassailable case for the structure of the target molecule, ensuring the integrity and reproducibility of their research.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chromatography Online. (2025, December 30). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Guedens, W. J., et al. (2014). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 35(2), 59–76. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Anderson, D. M. W., & Bell, F. G. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 4, 518-520. Retrieved from [Link]

  • ResearchGate. (2018, May 15). mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Pyrazolo[4,3-e][4][5][20]triazines: Purine Analogues with Electronic Absorption in the Visible Region. Retrieved from [Link]

  • Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 1013-1020. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions Supporting Information. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[5][20][21]triazines by cyclative cleavage of pyrazolyltriazenes. 17, 2773–2780. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of new pyrazolo[5][20][21]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][20]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • FOLIA. (2013). Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes. Retrieved from [Link]

Sources

The Pyrazolo[5,1-b]oxazine Scaffold: A Technical Guide to an Emerging Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[5,1-b]oxazine scaffold is a compelling heterocyclic system that, while underexplored relative to its isomeric cousins, holds significant promise in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities, synthetic methodologies, and future potential of this scaffold. Drawing upon key patent literature and analogous pyrazolo-fused systems, we will delve into its potential as a modulator of phosphodiesterases and explore its prospective applications in oncology, inflammation, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular architecture for the discovery of novel therapeutic agents.

Introduction: The Allure of Fused Pyrazole Systems

Pyrazole and its fused derivatives are cornerstones of modern medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in a variety of approved drugs, demonstrating activities ranging from anti-inflammatory to anticancer and beyond.[3] The fusion of a pyrazole ring with other heterocyclic systems, such as oxazines, creates rigid bicyclic scaffolds that can orient substituents in precise three-dimensional space, making them ideal for targeted interactions with biological macromolecules.

Pyrazolo-oxazine fused systems, in particular, are an interesting class of heterocyclic compounds with documented biological applications including anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities.[4] There are fourteen possible isomeric arrangements for pyrazolo-oxazine, each with a unique spatial arrangement of heteroatoms that dictates its biological profile.[4] This guide will focus specifically on the pyrazolo[5,1-b]oxazine scaffold, a system that is gaining attention for its therapeutic potential.

Known Biological Activity of the Pyrazolo[5,1-b]oxazine Core

Direct biological investigation of the pyrazolo[5,1-b]oxazine scaffold has been limited but has yielded highly significant findings, primarily in the area of neuro-inflammation and central nervous system disorders.

Phosphodiesterase 4 (PDE4) Inhibition

A key breakthrough in understanding the biological potential of this scaffold comes from patent literature describing 6,7-Dihydro-5H-pyrazolo[5,1-b][1][3]oxazine-2-carboxamide derivatives as potent inhibitors of the phosphodiesterase 4 (PDE4) enzyme, with a particular affinity for the PDE4B isoform.[5]

Causality behind Experimental Choice: PDE4 is a critical enzyme in the inflammatory cascade. It hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the physiological effects of many hormones and neurotransmitters. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a dampening of the inflammatory response. The PDE4B isoform is of particular interest as it is predominantly expressed in inflammatory and immune cells, making it a prime target for anti-inflammatory and neurological drug discovery.

Experimental Protocol: PDE4B Inhibition Assay (Representative)

This protocol is a representative example of how the inhibitory activity of pyrazolo[5,1-b]oxazine derivatives against PDE4B would be determined.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PDE4B.

Materials:

  • Human recombinant PDE4B enzyme

  • cAMP substrate

  • Scintillation Proximity Assay (SPA) beads

  • Test compounds (pyrazolo[5,1-b]oxazine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Microplates (e.g., 96-well)

  • Scintillation counter

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO) to achieve a range of concentrations.

  • Assay Setup: In a microplate, the following are added in order:

    • Assay buffer

    • Test compound or vehicle control

    • Human recombinant PDE4B enzyme

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of cAMP substrate containing a radioactive tracer (e.g., [3H]-cAMP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

  • Termination and Detection: The reaction is terminated by the addition of SPA beads. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled product of the PDE4 reaction (AMP).

  • Measurement: The plate is read in a scintillation counter to quantify the amount of light emitted, which is inversely proportional to the activity of the PDE4 enzyme.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Therapeutic Implications of PDE4 Inhibition

The identification of pyrazolo[5,1-b]oxazine derivatives as PDE4B inhibitors suggests their potential therapeutic application in a range of disorders, including:[5]

  • Central Nervous System (CNS) Disorders: Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cognitive disorders.

  • Autoimmune and Inflammatory Diseases: Rheumatoid arthritis, psoriasis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

  • Metabolic Diseases: Type 2 diabetes and obesity.

The following diagram illustrates the central role of PDE4 in the inflammatory signaling pathway.

PDE4_Inhibition Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-2) PKA->Inflammatory_Mediators Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes Pyrazolo_oxazine Pyrazolo[5,1-b]oxazine Inhibitor Pyrazolo_oxazine->PDE4 Inhibits

Caption: Mechanism of action of Pyrazolo[5,1-b]oxazine as a PDE4 inhibitor.

Potential Analgesic Activity

Causality behind Experimental Choice: The search for novel analgesics is a constant in medicinal chemistry. Many heterocyclic compounds, including various pyrazole derivatives, have demonstrated analgesic properties through mechanisms that can involve cyclooxygenase (COX) inhibition, modulation of opioid receptors, or interaction with other pain signaling pathways. The rigid, planar structure of the pyrazolo[5,1-b]oxazine core could potentially interact with the active sites of enzymes or receptors involved in pain perception.

Inferred Biological Potential from Analogous Scaffolds

Given the nascent stage of research into the pyrazolo[5,1-b]oxazine scaffold, it is instructive to examine the biological activities of closely related fused pyrazole systems. This comparative analysis can provide valuable insights into potential, yet unexplored, therapeutic applications.

Anticancer Activity

Numerous fused pyrazole derivatives have demonstrated significant anticancer activity. For instance, pyrazolo[5,1-b]thiazole derivatives have been evaluated for their in vitro anti-tumor activity against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines, showing promising results.[3] The antiproliferative effects of these compounds are often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Fused pyrazoles can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

The following table summarizes the anticancer activity of some representative fused pyrazole derivatives.

ScaffoldCell LineIC50 (µM)Reference
Pyrazolo[5,1-b]thiazoleHepG-26.9 - 12.6[3]
Pyrazolo[5,1-b]thiazoleHCT-11613.6 - 28.9[3]
Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Pyrazolo[5,1-b]thiazole derivatives have also been screened for their antibacterial and antifungal activities and have shown promising results.[3]

Potential Mechanisms of Action:

  • Inhibition of Essential Enzymes: These compounds may target and inhibit enzymes that are vital for microbial survival and replication.

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

Synthesis of the Pyrazolo[5,1-b]oxazine Scaffold

The synthesis of the pyrazolo[5,1-b]oxazine core can be achieved through various synthetic routes. A representative synthetic pathway is outlined below.

General Synthetic Protocol

Objective: To synthesize the 6,7-Dihydro-5H-pyrazolo[5,1-b][1][3]oxazine ring system.

Starting Materials:

  • Substituted 5-aminopyrazole

  • An appropriate bifunctional electrophile (e.g., a 1,3-dihaloalkane or an epoxypropane derivative)

Methodology:

  • N-Alkylation of 5-Aminopyrazole: The 5-aminopyrazole is reacted with one of the electrophilic centers of the bifunctional reagent. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).

  • Intramolecular Cyclization: The resulting intermediate, now containing a tethered electrophilic group, undergoes an intramolecular cyclization. The amino group of the pyrazole attacks the remaining electrophilic center to form the oxazine ring. This step may be facilitated by heat or a stronger base.

  • Purification: The final pyrazolo[5,1-b]oxazine product is purified using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates a generalized synthetic workflow for the pyrazolo[5,1-b]oxazine scaffold.

Synthesis_Workflow Start Starting Materials (5-Aminopyrazole, Bifunctional Electrophile) Reaction1 N-Alkylation Start->Reaction1 Intermediate Intermediate Reaction1->Intermediate Reaction2 Intramolecular Cyclization Intermediate->Reaction2 Product Crude Pyrazolo[5,1-b]oxazine Reaction2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final Pure Pyrazolo[5,1-b]oxazine Purification->Final

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and the synthetic accessibility of its derivatives have made it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this class of compounds, delving into their synthesis, diverse biological activities, and underlying mechanisms of action. By synthesizing current research, this document aims to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of pyrazolo-oxazine-based therapeutics. The guide will explore the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, supported by available quantitative data, structure-activity relationships, and detailed experimental methodologies.

Introduction: The Chemical Architecture and Therapeutic Promise

The fusion of a pyrazole ring with an oxazine moiety gives rise to the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core, a bicyclic heterocyclic system with considerable chemical and biological importance. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, contributing to a wide array of pharmacological activities.[1] The incorporation of the oxazine ring introduces conformational rigidity and modulates the electronic properties of the pyrazole core, offering opportunities for fine-tuning biological activity and pharmacokinetic profiles.

Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive candidates for further investigation in drug discovery programs.[2] This guide will provide a detailed exploration of these activities, underpinned by scientific evidence and practical insights for researchers in the field.

Synthetic Strategies: Constructing the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffold

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives is a critical aspect of their development as therapeutic agents. A versatile and commonly employed method involves the reaction of a pyrazolone with a suitable dielectrophile, such as 1,3-dibromopropane.[3] This approach allows for the introduction of a variety of substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: General Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine[3]

Objective: To synthesize the core 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold.

Materials:

  • 3H-Pyrazol-3-one (or substituted derivatives)

  • 1,3-Dibromopropane

  • Suitable base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of 3H-pyrazol-3-one in an anhydrous solvent, add a stoichiometric amount of a suitable base under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Causality: The initial deprotonation of the pyrazolone is crucial for its subsequent nucleophilic attack on the electrophilic carbons of 1,3-dibromopropane, leading to the formation of the fused oxazine ring. The choice of base and solvent can significantly impact the reaction yield and purity of the final product.

Pharmacological Profile: A Multifaceted Therapeutic Potential

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold has been explored for a range of therapeutic applications, with promising results in the fields of oncology, infectious diseases, and inflammation.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole-containing compounds as anticancer agents.[3][4][5] While specific data for a broad range of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives is still emerging, the foundational pyrazole core is known to interact with various cancer-related targets.

Mechanism of Action (Hypothesized): The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The planar pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to fit into the ATP-binding pocket of kinases. The substituents on the pyrazolo-oxazine scaffold can then form specific interactions with the surrounding amino acid residues, leading to potent and selective inhibition.

Antimicrobial Activity

The pyrazole moiety is a common feature in many antimicrobial agents.[5][6] The investigation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives has revealed their potential to combat various bacterial and fungal pathogens.

Structure-Activity Relationship (SAR): Preliminary studies suggest that the nature and position of substituents on the pyrazolo-oxazine ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms or electron-withdrawing groups on the aromatic portions of the molecule has been shown to enhance antibacterial and antifungal activity in related pyrazole systems.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation.[6] The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold offers a template for the design of new anti-inflammatory drugs.

Mechanism of Action (Hypothesized): The anti-inflammatory effects of these derivatives are likely mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The specific substitution pattern on the pyrazolo-oxazine core can influence the selectivity towards COX-2 over COX-1, which is a key determinant of the gastrointestinal side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data and Structure-Activity Relationships

While comprehensive quantitative data for a large series of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives is not yet available in the public domain, the following table summarizes representative data for related pyrazolo-oxazine and pyrazole compounds to illustrate the potential potency of this class.

Compound ClassTarget/AssayActivity (IC50/MIC)Reference
Pyrazolo[1,5-c][4][5]benzoxazin-5(5H)-one derivativesButyrylcholinesterase (BuChE)1.06 - 1.63 µM[7][8]
Pyrazole derivativesHuman colon cancer cell line (HCT-116)4.2 µM[5]
Pyrazole derivativesXanthine Oxidase0.83 µM[5]
Pyrazole derivativesEscherichia coli (antibacterial)0.25 µg/mL (MIC)[6]
Pyrazole derivativesStreptococcus epidermidis (antibacterial)0.25 µg/mL (MIC)[6]
Pyrazole derivativesAspergillus niger (antifungal)1 µg/mL (MIC)[6]

Note: This table is for illustrative purposes and highlights the potential of the broader pyrazole class. Further research is needed to establish a detailed SAR for the specific 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold.

Experimental Protocols for Pharmacological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) in each assay is essential for validating the results.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validation: Include a positive control (a known antimicrobial agent), a negative control (no compound), and a growth control (no inoculum) to ensure the validity of the assay.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Pathway Pyrazolone Pyrazolone Intermediate Pyrazolate Anion Pyrazolone->Intermediate Deprotonation 1,3-Dibromopropane 1,3-Dibromopropane Product 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine 1,3-Dibromopropane->Product Base Base Base->Intermediate Intermediate->Product Cyclization

Caption: General synthetic route to the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core.

G cluster_workflow In Vitro Anticancer Screening Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Pyrazolo-oxazine Derivatives Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Analyze Data (IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse pharmacological activities associated with the pyrazole core make this heterocyclic system an attractive area for further research. While the current body of literature provides a solid foundation, there is a clear need for more in-depth studies focused specifically on this scaffold.

Future research should aim to:

  • Synthesize and characterize a larger library of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives with diverse substitution patterns.

  • Conduct comprehensive in vitro and in vivo pharmacological evaluations to establish detailed structure-activity relationships for various therapeutic targets.

  • Elucidate the precise mechanisms of action of the most potent derivatives to guide further optimization.

  • Investigate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds and pave the way for the development of new and effective medicines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][4][5]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved January 20, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][5]Oxazolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • (S)-6,7-Dihydro-5H-pyrazolo[5,1-b][4][5]oxazin-6-ol. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][4][5]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Antimicrobial, anti-inflammatory, and antinociceptive activities of triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindoline-2-one derivatives and a study of their computational chemistry: part II. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

The Core Mechanism of Action of Pyrazolo Oxazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazolo oxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and inflammation. This in-depth technical guide synthesizes the current understanding of the core mechanisms of action of pyrazolo oxazine compounds. We will explore their primary modes of action, including kinase inhibition, induction of apoptosis, and modulation of inflammatory pathways. This guide provides a detailed examination of the experimental methodologies used to elucidate these mechanisms, complete with protocols and data interpretation insights, to empower researchers in the ongoing development of this promising class of molecules.

Introduction: The Versatility of the Pyrazolo Oxazine Scaffold

Pyrazolo oxazine fused ring systems are a class of heterocyclic compounds that have shown significant promise in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of this scaffold stems from the electronic properties of the fused pyrazole and oxazine rings and the numerous positions available for substitution, allowing for the fine-tuning of their biological targets and pharmacokinetic profiles. This guide will focus on the three predominant and interconnected mechanisms of action that underpin the therapeutic potential of pyrazolo oxazine derivatives:

  • Inhibition of Protein Kinases: A primary mechanism through which many pyrazolo compounds exert their effects.

  • Induction of Apoptosis: A key outcome of kinase inhibition and other cellular perturbations.

  • Modulation of Inflammatory Pathways: An area of growing interest for this class of compounds.

Kinase Inhibition: A Central Mechanism of Action

A significant body of evidence points to kinase inhibition as a central mechanism of action for many pyrazolo-fused heterocyclic compounds, including pyrazolo oxazines. Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazolo oxazines, have demonstrated potent VEGFR-2 inhibitory activity.[3]

The mechanism of inhibition typically involves the compound binding to the ATP-binding site of the kinase domain of VEGFR-2. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic cascade.

The diagram below illustrates the canonical VEGFR-2 signaling pathway and the point of intervention by pyrazolo oxazine compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PyrazoloOxazine Pyrazolo Oxazine Compound PyrazoloOxazine->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition by pyrazolo oxazine compounds.

This protocol outlines a common method for determining the in vitro inhibitory activity of a pyrazolo oxazine compound against VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test pyrazolo oxazine compound (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.[4]

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer. Pyrazolo[1,5-a]-1,3,5-triazine derivatives, which share a similar bicyclic core with some pyrazolo oxazines, have been identified as potent CDK inhibitors.[5][6]

The mechanism of action involves the compound binding to the ATP-binding pocket of the CDK, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequently induces apoptosis.

The following diagram illustrates the role of CDKs in the cell cycle and their inhibition by pyrazolo oxazine compounds.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates E2F E2F CyclinD Cyclin D CyclinD->CDK4_6 Activates CDK2 CDK2 S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry Promotes CyclinE Cyclin E CyclinE->CDK2 Activates Rb->E2F Inhibits E2F->S_Phase_Entry Promotes PyrazoloOxazine Pyrazolo Oxazine Compound PyrazoloOxazine->CDK4_6 Inhibits PyrazoloOxazine->CDK2 Inhibits Apoptosis_Workflow Start Treat Cancer Cells with Pyrazolo Oxazine Compound MTT MTT Assay (Cytotoxicity Screening) Start->MTT Determine IC₅₀ AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Quantify Apoptotic Cells CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Identify Cell Cycle Arrest WesternBlot Western Blot Analysis (Caspase-3, PARP, Bcl-2, Bax) Start->WesternBlot Analyze Apoptotic Markers Result Confirmation of Apoptosis Induction and Pathway Elucidation MTT->Result AnnexinV->Result CellCycle->Result WesternBlot->Result

Caption: Experimental workflow for the investigation of apoptosis induction.

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic cells by flow cytometry.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Pyrazolo oxazine test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Quantitative Data: Cytotoxicity of Pyrazolo-fused Compounds

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazolo-fused compounds against different cancer cell lines, demonstrating their anti-proliferative effects.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazineBxPC-3 (Pancreatic)0.16 - 0.33[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazinePC-3 (Prostate)0.11 - 0.17[10]
Pyrazolo[1,5-a]-1,3,5-triazinePDAC cell lines0.19 - 1.58[5]
Pyrazolo[1,2-a]benzot[7][11][8][9]etrazinoneHeLa (Cervical)3 - 5[8]

Modulation of Inflammatory Pathways

In addition to their anticancer properties, pyrazolo oxazine and related pyrazole compounds exhibit significant anti-inflammatory activity. [1][12][13]The mechanism often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Some pyrazolo oxazine derivatives have been reported to inhibit COX-1 and COX-2 enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. [1]Additionally, related pyrazole compounds have been shown to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. [12][13]

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. Some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. [14]This inhibition prevents the expression of pro-inflammatory cytokines and other inflammatory mediators.

The diagram below illustrates the NF-κB signaling pathway and its inhibition by pyrazolo compounds.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression PyrazoloCompound Pyrazolo Compound PyrazoloCompound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

Pyrazolo oxazine compounds represent a versatile and potent class of bioactive molecules with a multi-faceted mechanism of action. Their ability to inhibit key protein kinases, induce apoptosis in cancer cells, and modulate inflammatory pathways underscores their significant therapeutic potential. The primary modes of action are often interconnected, with kinase inhibition frequently leading to cell cycle arrest and apoptosis.

Future research in this area should focus on:

  • Target Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazolo oxazine scaffold to optimize potency and pharmacokinetic properties.

  • In Vivo Efficacy: Translating the promising in vitro results into robust in vivo models of cancer and inflammatory diseases.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo oxazine compounds with existing therapeutic agents.

The continued exploration of the intricate mechanisms of action of pyrazolo oxazine compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Mingoia, F., Di Sano, C., Di Blasi, F., Fazzari, M., Martorana, A., Almerico, A. M., & Lauria, A. (2013). Exploring the anticancer potential of pyrazolo[1,2-a]benzot[7][11][8][9]etrazin-3-one derivatives: the effect on apoptosis induction, cell cycle and proliferation. European Journal of Medicinal Chemistry, 64, 475-483. [Link]

  • Herman-Apolito, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(15), 4984. [Link]

  • Mohareb, R. M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 844-853. [Link]

  • Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 26(11), 3195. [Link]

  • Wujec, M., et al. (2022). The activity of pyrazolo[4,3-e]t[7][8][9]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-16. [Link]

  • Russo, M., et al. (2023). Novel Pyrazolo [1, 5-a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors. Chemistry–A European Journal, 29(16), e202203493. [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of medicinal chemistry, 52(3), 655-663. [Link]

  • Al-Warhi, T., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 27(15), 4811. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2011). Pyrazolo[1,5-a]t[15][11][8]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Current Organic Chemistry, 15(20), 3531-3554. [Link]

  • Abdel-Aziz, A. A. M., et al. (2014). Pyrazolo[1,5-a]t[15][11][8]riazine based scaffold as purine analogues with diverse biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 724-739. [Link]

  • El-Sayed, M. A. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5530. [Link]

  • Sławiński, J., et al. (2018). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 23(10), 2465. [Link]

  • Olaru, A., et al. (2020). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 25(18), 4299. [Link]

  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini reviews in medicinal chemistry, 22(9), 1256–1267. [Link]

  • Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activity. International Journal of Molecular Sciences, 22(12), 6296. [Link]

  • Słoczyńska, K., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 23(13), 7306. [Link]

  • Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3379. [Link]

  • El-Kashef, H. S., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. Molecules, 23(10), 2657. [Link]

  • El-Gamal, M. I., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 25(3), 698. [Link]

  • Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3379. [Link]

  • Guzzetta, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1673. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(1), 773-792. [Link]

  • Al-Soud, Y. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • BPS Bioscience, Inc. (n.d.). VEGFR2 (KDR) Kinase Assay Kit 40325. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Schmidt, J., et al. (2018). Synthesis of new pyrazolot[7][11][8]riazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 14, 219-227. [Link]

  • Brovarets, V. S., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d]T[7][11][8]riazines. Chemistry of Heterocyclic Compounds, 50(2), 269-276. [Link]

Sources

A Technical Guide to the Synthesis of Pyrazolo[5,1-b]oxazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and rich electronic properties make it an attractive framework for designing novel therapeutic agents. Compounds incorporating this core have demonstrated a wide array of biological activities, underscoring the importance of efficient and versatile synthetic methodologies to access diverse analogues for structure-activity relationship (SAR) studies.

This guide provides an in-depth review of the primary synthetic strategies for constructing the pyrazolo[5,1-b]oxazine ring system. We will delve into the mechanistic underpinnings of these transformations, compare their scopes and limitations, and provide field-proven protocols for key reactions. The focus will be on the chemical logic behind each approach, offering researchers and drug development professionals the critical insights needed to select and optimize synthetic routes for their specific target molecules.

Core Synthetic Strategies

The construction of the pyrazolo[5,1-b]oxazine core is typically achieved by forming the oxazine ring onto a pre-existing pyrazole precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and robust methods are detailed below.

Strategy 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

One of the most classical and widely employed methods for synthesizing fused pyrazoloazines is the condensation of 5-aminopyrazoles with various bielectrophilic partners.[1] This approach is a powerful tool for constructing the oxazine ring.

Conceptual Overview & Mechanism

This strategy relies on the reaction between a 5-aminopyrazole, which contains two nucleophilic nitrogen atoms, and a 1,3-bielectrophile like a β-ketoester or a related derivative. The reaction proceeds via a sequence of condensation and cyclization steps.

The generally accepted mechanism begins with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. Subsequent dehydration drives the reaction to completion, yielding the aromatic pyrazolo[5,1-b]oxazine core. The reaction is typically catalyzed by acid, which serves to activate the carbonyl groups towards nucleophilic attack.

G Aminopyrazole 5-Aminopyrazole Attack Nucleophilic Attack (exocyclic NH2 on C=O) Aminopyrazole->Attack Dicarbonyl β-Ketoester Dicarbonyl->Attack Intermediate Acyclic Intermediate Attack->Intermediate + H+ Cyclization Intramolecular Cyclization (endocyclic NH on C=O) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[5,1-b]oxazine Dehydration->Product - H2O

Caption: General mechanism for pyrazolo[5,1-b]oxazine synthesis.

Scope and Experimental Considerations

The versatility of this method stems from the wide availability of both 5-aminopyrazole and β-dicarbonyl starting materials, allowing for the introduction of diverse substituents at various positions of the final heterocyclic system.[2] Acetic acid is a commonly used solvent and catalyst, often at reflux temperatures. For less reactive substrates, stronger acids or higher boiling point solvents may be necessary. Microwave irradiation has also been shown to accelerate these reactions, often leading to improved yields and shorter reaction times.[3]

R1R2R3ConditionsYield (%)Reference
CH3HCO2EtAcetic Acid, RefluxGood
PhHCO2EtAcetic Acid, RefluxHigh
CF3MeCO2MeEthanol, MW85[3]
HPhCOMeAcetic Acid, Reflux78[1]

Table 1. Examples of Pyrazolo[5,1-b]oxazine Synthesis via Condensation.

Representative Experimental Protocol

Synthesis of Ethyl 2,7-dimethylpyrazolo[5,1-b]oxazine-6-carboxylate

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (1.0 g, 10.3 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) followed by ethyl 2-methylacetoacetate (1.64 g, 11.3 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and then with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from ethanol to afford the pure ethyl 2,7-dimethylpyrazolo[5,1-b]oxazine-6-carboxylate as a crystalline solid.

Strategy 2: Intramolecular Cyclization of Functionalized Pyrazoles

Another powerful strategy involves the intramolecular cyclization of a pyrazole precursor bearing a suitable side chain. This approach offers excellent control over regioselectivity, as the points of connection are predefined in the starting material.

Conceptual Overview & Mechanism

This method typically starts with a pyrazole that has a side chain containing a nucleophile (e.g., a hydroxyl group) and an electrophilic center or a leaving group. The cyclization is often promoted by a base, which deprotonates the nucleophile, initiating an intramolecular nucleophilic substitution or addition reaction to form the six-membered oxazine ring.

A notable example is the synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][4][5]oxazines from 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline intermediates.[6] In this case, a strong base like sodium hydride is used to deprotonate the hydroxyl group, which then displaces one of the chlorine atoms in an intramolecular Williamson ether synthesis-type reaction.

G Start 1-(2-Hydroxyethyl)pyrazoline with -CHCl2 group Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide SN2 Intramolecular SN2 Attack Alkoxide->SN2 Cyclization Product Pyrazolo[5,1-b]oxazine Product SN2->Product Chloride Elimination

Caption: Intramolecular cyclization workflow.

Scope and Experimental Considerations

The success of this strategy hinges on the efficient synthesis of the functionalized pyrazole precursor. While it may involve more steps than a one-pot condensation, it provides unambiguous control over the final structure. The choice of base and solvent is critical. Aprotic polar solvents like THF or DMF are common to ensure the solubility of the intermediates and the effectiveness of the base.

This method is particularly useful for synthesizing dihydro-pyrazolooxazine derivatives, which may not be directly accessible through condensation-aromatization routes.[6]

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules.[7][8] Several MCRs have been developed for the synthesis of pyrazole-fused heterocycles.

Conceptual Overview

In the context of pyrazolo[5,1-b]oxazine synthesis, an MCR could involve, for example, an aminopyrazole, an aldehyde, and an active methylene compound. The reaction proceeds through a cascade of interconnected reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration, all occurring in one pot.[9]

This approach is highly convergent and allows for rapid generation of molecular diversity, which is a significant advantage in drug discovery for building libraries of related compounds. The efficiency of MCRs often depends on the choice of catalyst and reaction conditions to guide the cascade towards the desired product and suppress side reactions.[10]

Representative MCR Protocol

One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines (a related scaffold)

While a direct MCR for pyrazolo[5,1-b]oxazines is less commonly reported, the principles can be illustrated by the synthesis of the closely related pyrazolo[3,4-b]pyridines.[9]

  • Reaction Setup: In a microwave vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of piperidine (20 mol%).

  • Solvent: Add ethanol (5 mL) as the solvent.

  • Reaction: Seal the vial and heat the mixture under microwave irradiation at 120 °C for 15 minutes.

  • Isolation: After cooling, the product often precipitates from the solution. It can be collected by filtration, washed with cold ethanol, and dried to yield the pure product.

This protocol highlights the power of MCRs, combined with microwave assistance, to rapidly produce complex heterocyclic systems in high yield and purity.[9]

Conclusion

The synthesis of the pyrazolo[5,1-b]oxazine core is achievable through several robust and versatile strategies. The classical condensation of 5-aminopyrazoles with β-dicarbonyl compounds remains a workhorse in the field due to its simplicity and the broad availability of starting materials. For more complex or specifically functionalized targets, intramolecular cyclization provides superior regiochemical control, albeit at the cost of a longer synthetic sequence. Finally, the emergence of multicomponent reactions offers a highly efficient, atom-economical, and diversity-oriented path for library synthesis.

References
  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][4][5][11]benzotriazine 5-Oxides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][12]triazines. (2021). Molecules, 26(11), 3379. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. (2013). Journal of the Korean Chemical Society, 57(5), 612-618. [Link]

  • Synthesis of new pyrazolo[4][11]triazines by cyclative cleavage of pyrazolyltriazenes. (2022). Beilstein Journal of Organic Chemistry, 18, 1146–1154. [Link]

  • A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][4][5]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. (2022). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2012). Archiv der Pharmazie, 345(8), 632-640. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3103. [Link]

  • Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. (2023). Bulletin of the Chemical Society of Ethiopia, 37(2), 341-358. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Pyrazolo[1,5-a][4][12]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). Arkivoc, 2008(1), 237-268. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). European Journal of Medicinal Chemistry, 46(11), 5263-5276. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2022). Molecules, 27(18), 5894. [Link]

  • Lipase-mediated multicomponent synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in a binary solvent medium. (2017). Scientific Reports, 7, 40118. [Link]

  • From bicyclic precursors. Annulated pyrazolo[5,1-c][4][5][11]triazoles. (2021). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-21). Royal Society of Chemistry. [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. (2023). ChemistrySelect, 8(23), e202300958. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]

Sources

An In-Depth Technical Guide to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (CAS Number: 1173003-61-6)

An In-Depth Technical Guide to 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid (CAS Number: 1173003-61-6)

To the Valued Research Community,

This document serves as a foundational guide to the chemical entity identified by CAS number 1173003-61-6, formally known as 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid. As a novel heterocyclic compound, it presents a unique scaffold for potential applications in medicinal chemistry and drug discovery. This guide aims to consolidate the currently available technical data and provide a framework for future research and development endeavors.

Chemical Identity and Core Properties

6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid is a fused bicyclic compound incorporating both a pyrazole and an oxazine ring system. This structural arrangement imparts a distinct three-dimensional architecture that may be advantageous for specific biological target interactions.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
CAS Number 1173003-61-6[1][2][3][4][5][6]
IUPAC Name 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid
Molecular Formula C₇H₈N₂O₃[1][6]
Molecular Weight 168.15 g/mol [1][6]
Canonical SMILES C1COCC2=NN=C(C2=O)C(=O)O
Purity Typically >95% as supplied by commercial vendors.

Diagram 1: Chemical Structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid

Gcluster_0Starting Materialscluster_1Key Reaction Stepscluster_2Purificationcluster_3Final ProductPyrazole PrecursorPyrazole PrecursorCondensationCondensationPyrazole Precursor->CondensationOxazine Ring SynthonOxazine Ring SynthonOxazine Ring Synthon->CondensationIntramolecular CyclizationIntramolecular CyclizationCondensation->Intramolecular CyclizationChromatographyChromatographyIntramolecular Cyclization->ChromatographyCrystallizationCrystallizationChromatography->CrystallizationCAS 1173003-61-6CAS 1173003-61-6Crystallization->CAS 1173003-61-6

Caption: A conceptual workflow for the synthesis of the target compound.

Characterization:

Standard analytical techniques would be employed for structural verification and purity assessment.

Table 2: Recommended Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidation of the proton environment.Signals corresponding to the methylene protons of the oxazine ring and the pyrazole proton.
¹³C NMR Determination of the carbon framework.Resonances for the carboxylic acid, pyrazole, and oxazine ring carbons.
Mass Spectrometry Confirmation of molecular weight and fragmentation pattern.A molecular ion peak consistent with the calculated molecular weight.
FTIR Spectroscopy Identification of functional groups.Characteristic stretches for O-H (carboxylic acid), C=O, and C-N bonds.
Elemental Analysis Determination of the elemental composition.Percentages of C, H, N, and O that align with the molecular formula.

Potential Biological Significance and Therapeutic Applications

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the oxazine ring is found in various biologically active compounds. The fusion of these two heterocyclic systems in 6,7-dihydro-5H-pyrazolo[5,1-b]o[1][2]xazine-3-carboxylic acid may lead to novel pharmacological profiles.

Hypothesized Areas of Investigation:

  • Kinase Inhibition: The planar pyrazole moiety could potentially interact with the ATP-binding site of various kinases, a common target in oncology.

  • GPCR Modulation: The rigid, three-dimensional structure may be suitable for binding to G-protein coupled receptors.

  • Enzyme Inhibition: The carboxylic acid group could act as a key binding feature for metalloenzymes or other enzymes with charged active sites.

Diagram 3: Hypothetical Drug Discovery and Development Pathway

GTarget IdentificationTarget IdentificationHigh-Throughput ScreeningHigh-Throughput ScreeningTarget Identification->High-Throughput ScreeningHit-to-Lead OptimizationHit-to-Lead OptimizationHigh-Throughput Screening->Hit-to-Lead OptimizationIn Vitro PharmacologyIn Vitro PharmacologyHit-to-Lead Optimization->In Vitro PharmacologyIn Vivo Efficacy StudiesIn Vivo Efficacy StudiesIn Vitro Pharmacology->In Vivo Efficacy StudiesPreclinical ToxicologyPreclinical ToxicologyIn Vivo Efficacy Studies->Preclinical ToxicologyClinical TrialsClinical TrialsPreclinical Toxicology->Clinical TrialsCAS 1173003-61-6CAS 1173003-61-6CAS 1173003-61-6->High-Throughput ScreeningInitial Screening

An In-Depth Technical Guide to the Physicochemical Characteristics of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Physicochemical Profiling

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. While pharmacological potency is the initial spark, it is the molecule's physicochemical properties that dictate its ability to navigate the complex biological milieu to reach its target and exert a therapeutic effect. Properties such as solubility, lipophilicity, and ionization state are not mere descriptors; they are fundamental drivers of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its in vivo efficacy and safety.[1][2][3]

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold represents a class of fused heterocyclic systems of significant interest in medicinal chemistry. Its unique three-dimensional structure and distribution of heteroatoms offer a versatile template for designing novel therapeutic agents. However, the successful optimization of leads based on this scaffold is critically dependent on a thorough understanding and meticulous control of its physicochemical characteristics.

This guide provides a comprehensive framework for characterizing the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core. In the absence of extensive published experimental data for the parent molecule, we will leverage robust, validated computational prediction methods and detail the authoritative, industry-standard experimental protocols required for its full empirical characterization. This dual approach provides both a predictive baseline for initial design and a practical guide for definitive laboratory validation, ensuring a foundation of scientific integrity for any research program.

Section 1: Core Molecular and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to define its basic molecular properties and establish a predictive baseline for its behavior. These in silico predictions are invaluable for early-stage decision-making, guiding synthetic priorities and identifying potential liabilities before committing significant laboratory resources.[4][5]

Molecular Structure and Identity
  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

  • Canonical SMILES: C1COCN2N=CC=C12

  • InChIKey: IASRYLKZYZPWRV-UHFFFAOYSA-N

Computationally Predicted Properties

The following properties were predicted using the SwissADME web tool, a widely accepted platform for in silico drug discovery.[4][6][7][8] These values provide a first-pass assessment of the molecule's drug-like potential.

PropertyPredicted ValueSignificance in Drug Discovery
Lipophilicity (LogP)
iLOGP0.29Measures the partition coefficient between n-octanol and water; a key indicator of permeability and solubility.[]
XLOGP30.60An atomistic and fragment-based prediction method for lipophilicity.
WLOGP0.08An atomistic method based on a large dataset of known LogP values.
MLOGP0.43A topology-based method considering atomic contributions.
SILICOS-IT LogP0.48Consensus prediction from multiple models.
Water Solubility (LogS)
ESOL-1.18Corresponds to a predicted solubility of 2.14 mg/mL. Good aqueous solubility is critical for oral absorption.[10]
Ali-1.41Corresponds to a predicted solubility of 1.44 mg/mL.
SILICOS-IT-1.33Corresponds to a predicted solubility of 1.73 mg/mL. Classified as "Soluble".
Pharmacokinetic Profile
Gastrointestinal (GI) AbsorptionHighIndicates a high probability of being absorbed from the gut following oral administration.
Blood-Brain Barrier (BBB) PermeantYesSuggests the molecule may cross the BBB, a key consideration for CNS targets or for avoiding CNS side effects.
P-gp SubstrateNoNot predicted to be a substrate of P-glycoprotein, a major efflux pump that can limit drug exposure.
Drug-Likeness
Lipinski's Rule of Five0 ViolationsMeets all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting good potential for oral bioavailability.[1]
Bioavailability Score0.55An empirical score based on structural features, indicating a high probability of good oral bioavailability.
Medicinal Chemistry
Synthetic Accessibility2.11A score indicating that the molecule is relatively easy to synthesize.

Note: Solubility values are derived from the LogS (ESOL) prediction, where Solubility (mg/mL) = 10^(LogS) * MW * 1000.

Section 2: Experimental Determination of Key Physicochemical Properties

While computational predictions are essential for initial assessment, definitive characterization relies on rigorous experimental measurement. The following section details the standard, self-validating protocols for determining the critical physicochemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Melting Point (MP) Determination

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[11] This measurement is the first line of defense to validate the integrity of a synthesized batch.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[12][13]

  • Apparatus Setup: Use a calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a high-boiling mineral oil.

  • Initial Rapid Determination: Heat the sample rapidly (10-15°C/min) to find an approximate melting range. Allow the apparatus to cool.

  • Precise Determination: Prepare a new sample. Heat rapidly to about 20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[14]

  • Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of oral bioavailability. A drug must be in solution at the site of absorption (e.g., the gastrointestinal tract) to be absorbed into systemic circulation.[10][15] Poor solubility is a major cause of failure for drug candidates.[10]

Experimental Protocol (Shake-Flask Method, based on OECD Guideline 105):

This method is the gold standard for determining the saturation solubility of a compound.[16][17][18][19][20]

  • System Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Add an excess amount of the solid compound to a vial containing the buffer. The excess solid ensures that a saturated solution is formed.

  • Agitation: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve saturation.[17][18]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

G cluster_protocol Solubility Determination Workflow (OECD 105) A Add Excess Solid to Buffer (pH 7.4) B Agitate at 37°C for 24h A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Quantify Concentration (HPLC-UV) D->E F Result: Equilibrium Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

Ionization Constant (pKa)

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the neutral form of a drug is generally more membrane-permeable, the pKa dictates the degree of absorption in different pH environments of the body (e.g., stomach vs. intestine).[2] It is a critical parameter for predicting in vivo behavior.

Experimental Protocol (Potentiometric Titration):

Potentiometric titration is a highly precise and standard method for pKa determination.[21][22][23][24]

  • System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds). Ensure the concentration is sufficient for detection (e.g., > 0.1 mM).[22] Maintain a constant ionic strength with an electrolyte like KCl.[21][24]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound), adding small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[23][24]

G cluster_0 pKa Determination Logic Start Dissolve Compound Titrate Titrate with Acid/Base Start->Titrate Measure Record pH vs. Volume Titrate->Measure Plot Plot Titration Curve Measure->Plot FindInflection Identify Inflection Point (Half-Equivalence) Plot->FindInflection pKa pH = pKa FindInflection->pKa

Caption: Logical flow of pKa determination via titration.

Lipophilicity (LogP)

Causality: Lipophilicity, the "greasiness" of a molecule, profoundly influences its permeability across biological membranes, plasma protein binding, metabolic clearance, and potential for toxicity.[][10] The n-octanol/water partition coefficient (LogP) is the industry standard measure for this property.

Experimental Protocol (Shake-Flask Method, based on OECD Guideline 107):

This classic method directly measures the partitioning of a compound between two immiscible phases.[25][26] It is most accurate for compounds with LogP values between -2 and 4.[27]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve the compound in one of the phases. Add this solution to a separation funnel containing the other phase. The volume ratio of the two phases can be adjusted based on the expected LogP.

  • Equilibration: Shake the funnel vigorously for a set period, then allow the layers to separate completely. Centrifugation may be required to break up emulsions.[26]

  • Sampling: Carefully take an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]octanol / [Compound]water)

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. Based on the structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and data from related pyrazole derivatives, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[28][29]

  • ¹H NMR:

    • Aromatic/Heteroaromatic Region (~6.0-7.5 ppm): Two signals corresponding to the two protons on the pyrazole ring.

    • Aliphatic Region (~3.5-4.5 ppm): Two distinct signals, likely triplets, corresponding to the two methylene (-CH₂-) groups in the oxazine ring adjacent to the oxygen and nitrogen atoms (positions 5 and 7).

    • Aliphatic Region (~2.0-2.5 ppm): One signal, likely a multiplet, for the central methylene group (-CH₂-) in the oxazine ring (position 6).

  • ¹³C NMR:

    • Aromatic/Heteroaromatic Region (~100-150 ppm): Signals for the three carbon atoms of the pyrazole ring.

    • Aliphatic Region (~40-70 ppm): Signals for the three methylene carbons of the dihydro-oxazine ring.[28][29]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • ~3100-3000 cm⁻¹: C-H stretching from the pyrazole ring (sp² C-H).

  • ~3000-2850 cm⁻¹: C-H stretching from the methylene groups in the oxazine ring (sp³ C-H).

  • ~1650-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring system.[30]

  • ~1320-1000 cm⁻¹: A strong C-O-C stretching band, characteristic of the ether linkage within the oxazine ring.[31]

Conclusion

The physicochemical profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, as predicted by reliable in silico models, positions it as a promising scaffold with favorable drug-like properties, including high predicted GI absorption and a clean Lipinski profile. This guide provides the essential bridge from prediction to practice by outlining the authoritative, step-by-step experimental protocols required to empirically validate these characteristics. By systematically applying these methods for determining melting point, solubility, pKa, and LogP, researchers can build a robust, data-driven foundation for their drug discovery programs. This rigorous approach to physicochemical characterization is indispensable for optimizing lead compounds, mitigating development risks, and ultimately translating the potential of the pyrazolo-oxazine scaffold into successful therapeutic outcomes.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Available from: [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. (1995). Google Books.
  • Physicochemical properties and Drug likeness prediction using SwissADME. ResearchGate. Available from: [Link]

  • P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

  • Frequently Asked Questions. SwissADME. Available from: [Link]

  • van der Heide, E. et al. (2017). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Test No. 105: Water Solubility. OECD. Available from: [Link]

  • Water Solubility. Scymaris. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]

  • Wermuth, C. G. (2006). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. Semantic Scholar. Available from: [Link]

  • Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. Available from: [Link]

  • SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. ResearchGate. Available from: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available from: [Link]

  • Physicochemical properties. Fiveable. Available from: [Link]

  • Wermuth, C. G. (2006). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. Taylor & Francis Online. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available from: [Link]

  • Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. Available from: [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. Available from: [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Available from: [Link]

  • S, S. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. Available from: [Link]

  • Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021). Available from: [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (2020). PMC. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Available from: [Link]

  • Determination of Melting Point. Available from: [Link]

  • Computational methods for predicting properties. ProtoQSAR. Available from: [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC. Available from: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. Available from: [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2020). MDPI. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. Available from: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2021). Available from: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). DOI. Available from: [Link]

  • Experiment 1 - Melting Points. Available from: [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Available from: [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (2021). PMC. Available from: [Link]

  • Determination of Melting Point of An Organic Compound. Scribd. Available from: [Link]

  • The features of IR spectrum. Available from: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available from: [Link]

  • Infrared Spectrometry. MSU chemistry. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and validated protocol for the synthesis of the bicyclic heteroaromatic compound, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This scaffold is of significant interest in medicinal chemistry due to the prevalence of pyrazole and oxazine moieties in pharmacologically active agents. The described methodology is a robust and reproducible approach, starting from readily available precursors. This guide explains the causality behind the experimental choices, ensuring scientific integrity and providing a self-validating system for researchers.

Introduction: The Significance of the Pyrazolo-Oxazine Scaffold

The fusion of pyrazole and oxazine rings creates a unique chemical architecture with considerable potential for biological activity. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide range of activities including antimicrobial, anticancer, analgesic, and anti-inflammatory properties[1][2]. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of innovative pharmacological agents[3][4]. Similarly, oxazine-containing compounds are integral to numerous bioactive molecules. The combination of these two heterocyclic systems in a fused structure like 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine presents a compelling target for synthetic and medicinal chemists.

This application note details a reliable synthetic route to this scaffold, focusing on the intramolecular cyclization of a key intermediate derived from a pyrazolone precursor. The protocol is designed to be accessible and reproducible for researchers with a foundational knowledge of synthetic organic chemistry.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine involves the formation of the oxazine ring onto a pre-existing pyrazole core. A logical and efficient approach is the intramolecular O-alkylation of a hydroxyalkyl-substituted pyrazole. This key intermediate can be synthesized by the N-alkylation of a suitable pyrazolone with a dihaloalkane.

Diagram of Retrosynthetic Analysis:

Retrosynthesis target 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine intermediate1 Intramolecular O-alkylation target->intermediate1 C-O bond formation intermediate2 3-(3-hydroxypropyl)-1H-pyrazol-5(4H)-one intermediate1->intermediate2 intermediate3 N-alkylation intermediate2->intermediate3 Functional group interconversion starting_material1 1,2-dihydro-3H-pyrazol-3-one intermediate3->starting_material1 starting_material2 1,3-Dibromopropane intermediate3->starting_material2

Caption: Retrosynthetic pathway for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Experimental Protocol: Step-by-Step Synthesis

This protocol is divided into two main stages:

  • Stage 1: Synthesis of the key intermediate, N-(3-bromopropyl)-1,2-dihydro-3H-pyrazol-3-one.

  • Stage 2: Intramolecular cyclization to yield the final product, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-dihydro-3H-pyrazol-3-one≥97%Standard commercial
1,3-Dibromopropane≥99%Standard commercial
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard commercialFinely powdered
Acetonitrile (ACN)Anhydrous, ≥99.8%Standard commercial
Sodium Hydride (NaH)60% dispersion in mineral oilStandard commercialHandle with care
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard commercial
Dichloromethane (DCM)ACS GradeStandard commercialFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard commercialFor drying
Silica Gel230-400 meshStandard commercialFor column chromatography
Ethyl Acetate (EtOAc)ACS GradeStandard commercialFor chromatography
HexanesACS GradeStandard commercialFor chromatography
Stage 1: Synthesis of N-(3-bromopropyl)-1,2-dihydro-3H-pyrazol-3-one

Reaction Scheme:

Stage1_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1,2-dihydro-3H- pyrazol-3-one arrow1 + reactant1->arrow1 reactant2 1,3-Dibromopropane reactant2->arrow1 condition1 K₂CO₃ arrow2 condition1->arrow2 condition2 Acetonitrile (ACN) condition2->arrow2 condition3 Reflux condition3->arrow2 product1 N-(3-bromopropyl)-1,2- dihydro-3H-pyrazol-3-one arrow1->arrow2 arrow2->product1

Caption: Synthesis of the N-alkylated intermediate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield N-(3-bromopropyl)-1,2-dihydro-3H-pyrazol-3-one as a pale yellow oil.

Stage 2: Intramolecular Cyclization to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Reaction Scheme:

Stage2_Reaction cluster_reactant Reactant cluster_conditions Conditions cluster_product Product reactant1 N-(3-bromopropyl)-1,2- dihydro-3H-pyrazol-3-one arrow1 reactant1->arrow1 condition1 NaH condition1->arrow1 condition2 Anhydrous THF condition2->arrow1 condition3 0°C to RT condition3->arrow1 product1 6,7-dihydro-5H-pyrazolo [5,1-b]oxazine arrow1->product1

Caption: Intramolecular cyclization to the target compound.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.5 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous tetrahydrofuran (THF) (40 mL) to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve the N-(3-bromopropyl)-1,2-dihydro-3H-pyrazol-3-one (1.0 eq) from Stage 1 in anhydrous THF (10 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL) at 0°C.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 30% ethyl acetate) to afford 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine as a white solid.

Causality and Experimental Rationale

  • Choice of Base in Stage 1: Potassium carbonate is a mild and effective base for the N-alkylation of the pyrazolone. It is strong enough to deprotonate the pyrazolone nitrogen but not so strong as to cause significant side reactions. Its insolubility in acetonitrile facilitates easy removal by filtration.

  • Solvent Selection: Anhydrous conditions are crucial in Stage 2 to prevent quenching of the strong base, sodium hydride. THF is an excellent solvent for this step due to its inertness and ability to solvate the intermediate alkoxide. Acetonitrile is a suitable polar aprotic solvent for the Sₙ2 reaction in Stage 1.

  • Intramolecular vs. Intermolecular Reactions: The use of a dihaloalkane in Stage 1 sets the stage for a subsequent intramolecular cyclization. By carefully controlling the reaction conditions in Stage 2 (e.g., dropwise addition of the substrate), the intramolecular reaction is favored over potential intermolecular side reactions.

  • Purification: Flash column chromatography is essential for obtaining a high-purity final product, removing any unreacted starting materials or byproducts.

Characterization Data (Expected)

CompoundAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Mass Spec (ESI+) m/z
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine White solid~7.2 (d, 1H), ~5.5 (d, 1H), ~4.2 (t, 2H), ~3.9 (t, 2H), ~2.2 (m, 2H)~160, ~140, ~90, ~65, ~45, ~20[M+H]⁺ calculated for C₆H₉N₂O⁺, found.

Safety and Handling

  • 1,3-Dibromopropane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere, and appropriate personal protective equipment (PPE) should be worn.

  • Always quench reactions involving sodium hydride carefully and at low temperatures.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and utilize the target molecule for further investigation in drug discovery and development programs. The general principles outlined here can also be adapted for the synthesis of related pyrazolo-oxazine derivatives.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). ResearchGate. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2018). MDPI. [Link]

Sources

Application Notes and Protocols for the Utilization of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffold in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modulating Neuroinflammation

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core is an emerging heterocyclic scaffold demonstrating significant promise in the realm of Central Nervous System (CNS) drug discovery. While the broader class of pyrazole-containing molecules is well-established with a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the specific application of the pyrazolo[5,1-b]oxazine framework in neuroscience is gaining traction.[1][2][3][4] This is largely due to its amenability to chemical modification and its role as a key structural component in potent and selective modulators of critical CNS targets. One of the most compelling applications of this scaffold to date is in the targeting of the NLRP3 inflammasome, a key player in the innate immune system whose dysregulation is implicated in a host of neuroinflammatory and neurodegenerative disorders.[5][6][7][8]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold in CNS drug discovery. We will delve into the scientific rationale for its use, provide detailed protocols for its evaluation, and offer insights into the interpretation of experimental data, all grounded in established scientific principles and supported by authoritative references.

Part 1: The Scientific Rationale - Targeting the NLRP3 Inflammasome in the CNS

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[9][10] In the CNS, aberrant NLRP3 activation in microglia and other neural cells is a central driver of neuroinflammation, contributing to the pathogenesis of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[5][6][7][8] Therefore, the development of small molecule inhibitors of the NLRP3 inflammasome represents a highly promising therapeutic strategy for these debilitating conditions.

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold has been successfully employed in the development of potent and selective NLRP3 inhibitors. A noteworthy example is the discovery of GDC-2394, a clinical candidate that emerged from a focused drug discovery effort.[11][12] The optimization of this series highlighted the favorable physicochemical properties conferred by the pyrazolo-oxazine core, which contributed to improved potency and metabolic stability.

Signaling Pathway: The NLRP3 Inflammasome Cascade

To effectively design and interpret experiments, a thorough understanding of the targeted pathway is essential. The following diagram illustrates the key steps in NLRP3 inflammasome activation and its downstream consequences.

NLRP3_Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b Activation_Signal Activation Signal (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 Activation_Signal->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The NLRP3 inflammasome signaling pathway.

Part 2: Experimental Protocols for Compound Evaluation

A systematic approach to evaluating novel 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives is crucial for successful CNS drug discovery. The following protocols outline a tiered screening cascade, from initial high-throughput screening to more complex secondary and in vivo assays.

Protocol 2.1: Primary High-Throughput Screening (HTS) for NLRP3 Inflammasome Inhibition

Objective: To identify compounds that inhibit NLRP3 inflammasome activation in a cell-based assay. This protocol is adapted from established high-content screening methodologies.[13][14]

Principle: The assay quantifies the formation of ASC (apoptosis-associated speck-like protein containing a CARD domain) specks, a key morphological indicator of inflammasome assembly, using fluorescence microscopy in an automated high-throughput format.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Nigericin sodium salt.

  • Test compounds dissolved in DMSO.

  • MCC950 (a well-characterized NLRP3 inhibitor) as a positive control.

  • 384-well, black, clear-bottom imaging plates.

  • High-content imaging system.

Procedure:

  • Cell Plating: Seed ASC-mCherry iBMDMs into 384-well plates at a density of 2 x 10^4 cells per well in 50 µL of complete DMEM medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds and the positive control (MCC950) in DMSO. Add 100 nL of the compound solutions to the respective wells using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5%.

  • Priming: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 2 hours at 37°C.

  • Activation: Add 10 µL of Nigericin solution (final concentration 10 µM) to all wells except the negative control. Incubate for 1 hour at 37°C.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells with PBS and stain the nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the number of ASC specks per cell.

Data Analysis: Calculate the percentage of cells with ASC specks for each treatment condition. Determine the IC50 values for the test compounds and the positive control by fitting the data to a four-parameter logistic equation.

Parameter Description Typical Value for MCC950
IC50 Half-maximal inhibitory concentration10-100 nM
Z'-factor A measure of assay quality> 0.5
S/B Signal-to-background ratio> 10
Workflow Diagram: In Vitro Screening Cascade

Screening_Cascade HTS Primary HTS: ASC Speck Formation Assay Hit_Confirmation Hit Confirmation: Dose-Response Analysis HTS->Hit_Confirmation Secondary_Assays Secondary Assays: IL-1β/Caspase-1 Activity Hit_Confirmation->Secondary_Assays Selectivity_Assays Selectivity Assays: AIM2/NLRC4 Inflammasomes Secondary_Assays->Selectivity_Assays ADME_Tox In Vitro ADME/Tox: Permeability, Stability, Cytotoxicity Selectivity_Assays->ADME_Tox Lead_Candidates Lead Candidates for In Vivo Studies ADME_Tox->Lead_Candidates

Caption: A typical in vitro screening cascade for NLRP3 inhibitors.

Protocol 2.2: Secondary Assays - Quantifying IL-1β and Caspase-1 Activity

Objective: To confirm the inhibitory activity of hit compounds on the downstream effectors of the NLRP3 inflammasome.

Principle: This protocol utilizes enzyme-linked immunosorbent assay (ELISA) to measure the release of mature IL-1β and a fluorometric assay to determine caspase-1 activity in the cell culture supernatant.

Materials:

  • THP-1 cells (human monocytic cell line).

  • Phorbol 12-myristate 13-acetate (PMA).

  • LPS and Nigericin.

  • Human IL-1β ELISA kit.

  • Caspase-1 activity assay kit (fluorometric).

  • Test compounds and positive control (MCC950).

Procedure (IL-1β ELISA):

  • Cell Differentiation: Differentiate THP-1 cells with PMA (100 ng/mL) for 48 hours.

  • Priming and Treatment: Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3 hours. Then, treat with test compounds for 30 minutes.

  • Activation: Activate the inflammasome with Nigericin (10 µM) for 1 hour.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.

Procedure (Caspase-1 Activity):

  • Follow steps 1-4 from the IL-1β ELISA protocol.

  • Caspase-1 Assay: Perform the caspase-1 activity assay on the collected supernatant according to the manufacturer's instructions.

Data Analysis: Quantify the concentration of IL-1β and the relative fluorescence units (RFU) for caspase-1 activity. Calculate the IC50 values for the test compounds.

Protocol 2.3: Assessing Blood-Brain Barrier Penetration

Objective: To evaluate the potential of lead compounds to cross the blood-brain barrier (BBB).

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB penetration.[15][16][17]

Materials:

  • PAMPA plate system (e.g., from MilliporeSigma or Corning).

  • Brain lipid extract.

  • Test compounds and standards with known BBB permeability.

  • LC-MS/MS for compound quantification.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the brain lipid extract solution.

  • Compound Addition: Add the test compounds to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

Data Analysis: Calculate the permeability coefficient (Pe).

Permeability (Pe, 10^-6 cm/s) Predicted BBB Penetration
> 4.0High
2.0 - 4.0Medium
< 2.0Low

Part 3: In Vivo Evaluation and Future Directions

Promising candidates from the in vitro screening cascade should be advanced to in vivo models of neuroinflammation and neurodegeneration to assess their therapeutic efficacy. Animal models of Alzheimer's disease (e.g., 5xFAD mice) or multiple sclerosis (e.g., experimental autoimmune encephalomyelitis - EAE) are commonly used.[7]

Target Expansion and Selectivity Profiling

While NLRP3 inhibition is a primary focus, the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold may interact with other CNS targets. A broader understanding of the scaffold's pharmacology can be achieved through selectivity profiling against a panel of CNS receptors and ion channels. Given the known activities of other pyrazole-containing compounds, particular attention should be paid to:

  • GABAA Receptors: Radioligand binding assays can be performed to assess the affinity of the compounds for the benzodiazepine binding site on the GABAA receptor.[18]

  • Ion Channels: Electrophysiological assays, such as automated patch-clamp, can be used to evaluate the modulatory effects of the compounds on various ion channels (e.g., sodium, potassium, and calcium channels).[19][20][21][22]

Conclusion

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold represents a valuable starting point for the development of novel CNS therapeutics. Its demonstrated utility in targeting the NLRP3 inflammasome provides a clear and compelling rationale for its exploration in the context of neuroinflammatory and neurodegenerative diseases. The protocols and workflows outlined in these application notes provide a robust framework for the systematic evaluation of compounds based on this promising scaffold, from initial hit identification to preclinical candidate selection. By combining rigorous in vitro screening with thoughtful in vivo validation, researchers can unlock the full therapeutic potential of this versatile chemical entity.

References

  • NLRP3 inflammasome in cognitive impairment and pharmacological properties of its inhibitors. PMC - PubMed Central. Available from: [Link]

  • Neuroimmune modulatory effects of the NLRP3 inflammasome: the role of sex and living environment in brain affecting conditions. PMC - PubMed Central. Available from: [Link]

  • Novel NLRP3 inhibitor shows neuroprotective effect. BioWorld. Available from: [Link]

  • Inhibiting NLRP3 inflammasome signaling pathway promotes neurological recovery following hypoxic-ischemic brain damage by increasing p97-mediated surface GluA1-containing AMPA receptors. springermedizin.de. Available from: [Link]

  • Ion Channel Screening - Assay Guidance Manual. NCBI. Available from: [Link]

  • NLRP3 Inflammasome's Activation in Acute and Chronic Brain Diseases—An Update on Pathogenetic Mechanisms and Therapeutic Perspectives with Respect to Other Inflammasomes. MDPI. Available from: [Link]

  • A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. PubMed. Available from: [Link]

  • Ion Channel Assays. Charles River Laboratories. Available from: [Link]

  • In Vitro Assays | Electrophysiology. Axxam SpA. Available from: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. Available from: [Link]

  • A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. ResearchGate. Available from: [Link]

  • Special Issue : Actions of Small Molecules on Varying Type of Membrane Ion Channels. MDPI. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available from: [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. Available from: [Link]

  • Strategies to assess blood-brain barrier penetration | Request PDF. ResearchGate. Available from: [Link]

  • Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][6][9]oxazines. ResearchGate. Available from: [Link]

  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers. Available from: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][9][10]oxazine-3-. ACS Publications - American Chemical Society. Available from: [Link]

  • Macroscopic control of cell electrophysiology through ion channel expression. PMC. Available from: [Link]

  • (S)-6,7-Dihydro-5H-pyrazolo[5,1-b][9][10]oxazin-6-ol. Lead Sciences. Available from: [Link]

  • Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][9][10]oxazine-3. PubMed. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][9][10]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. PMC - PubMed Central. Available from: [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. Available from: [Link]

  • Preclinical characterization of substituted 6,7-dihydro-[5][6][9]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. PubMed. Available from: [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. ResearchGate. Available from: [Link]

  • Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[5][6][9]triazolo[3,4- b ][6][9][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC - NIH. Available from: [Link]

  • Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][5][6][9]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype and molecular dynamic study. PubMed. Available from: [Link]

  • Development of QSAR models to predict blood-brain barrier permeability. OSTI.GOV. Available from: [Link]

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available from: [Link]

  • 6,7-dihydro-5h-pyrazolo[5,1-b][9][10]oxazine. PubChemLite. Available from: [Link]

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. Available from: [Link]

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][9][10]oxazine-3-carboxylic acid | 1173003-61-6. Appchem. Available from: [Link]

Sources

Designing Novel Inhibitors with the Pyrazolo[5,1-b]oxazine Core: A Workflow for Synthesis, Screening, and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Researchers

Abstract: The pyrazole ring and its fused heterocyclic derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Among these, the pyrazolo[5,1-b]oxazine scaffold presents a compelling yet relatively underexplored framework for inhibitor design. Despite the absence of a comprehensive review on this specific fused ring system, existing research demonstrates that its derivatives possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide provides an integrated workflow for the rational design, chemical synthesis, and biological evaluation of novel inhibitors built upon the pyrazolo[5,1-b]oxazine core. We will detail computational design strategies, provide step-by-step laboratory protocols, and outline methods for data analysis to guide lead optimization.

Part 1: A Strategic Workflow for Inhibitor Design

The discovery of a novel inhibitor is a multi-stage process that integrates computational chemistry with experimental biology and chemical synthesis. The following workflow provides a logical progression from initial concept to a validated hit compound.

G cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: Chemical Realization cluster_2 Phase 3: Biological Validation cluster_3 Phase 4: Optimization T Target Selection (e.g., Kinase, Protease) L Ligand Library Generation (Virtual Pyrazolo[5,1-b]oxazines) T->L D Molecular Docking & Virtual Screening L->D S Selection of Top Virtual Hits D->S Syn Chemical Synthesis of Selected Compounds S->Syn Pur Purification & Characterization (HPLC, NMR, MS) Syn->Pur Bio In Vitro Biochemical Assay (e.g., Kinase Inhibition) Pur->Bio Cell Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Bio->Cell SAR Structure-Activity Relationship (SAR) Analysis Cell->SAR Opt Design of Next-Generation Analogs SAR->Opt Opt->L Iterative Refinement G PDB 1. Obtain Protein Structure (e.g., PDB ID: 3DDQ for CDK2) Dock 3. Perform Docking Simulation PDB->Dock Lib 2. Generate Virtual Ligand Library Lib->Dock Analyze 4. Analyze Binding Modes & Prioritize Hits Dock->Analyze

Caption: The computational screening workflow.

Part 2: Chemical Synthesis of the Pyrazolo[5,1-b]oxazine Core

The synthesis of the pyrazolo[5,1-b]oxazine scaffold is accessible through established organic chemistry reactions. A common and effective strategy involves the condensation of a 5-hydroxypyrazole with a β-dicarbonyl compound. [5]This approach allows for diversity to be introduced through the selection of variously substituted starting materials.

General Synthetic Strategy

The core is typically formed via a condensation reaction followed by intramolecular cyclization. The reaction of a 5-hydroxypyrazole with a malonate derivative, for instance, can yield the desired fused heterocyclic system. [5]

Caption: General reaction scheme for pyrazolo[5,1-b]oxazine synthesis.

Protocol: Synthesis of 2-Phenyl-5H-pyrazolo[5,1-b]o[4][9]xazin-5-one

This protocol describes the synthesis of a representative compound based on reported methods. [5] Materials:

  • 5-Hydroxy-3-phenylpyrazole (1.0 eq)

  • Diethyl benzoylmalonate (1.1 eq)

  • Ethanol (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (for acidification)

  • Standard glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-hydroxy-3-phenylpyrazole (e.g., 1.60 g, 10 mmol) and diethyl benzoylmalonate (e.g., 2.77 g, 11 mmol) in absolute ethanol (40 mL).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-5H-pyrazolo[5,1-b]o[4][6]xazin-5-one.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Protocols for Biological Evaluation

Once synthesized and purified, the novel compounds must be tested for biological activity. The choice of assay depends on the intended target. Below are representative protocols for a kinase inhibition assay and a general cell cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest (e.g., CDK2/CycA)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add 50 nL to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer. Add 5 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells and is a common method to measure cytotoxicity. [7] Materials:

  • Human cancer cell line (e.g., HCT-116) [8]* Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%). Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Data Interpretation and Lead Optimization

Systematic analysis of the biological data is critical for guiding the next design cycle.

Structure-Activity Relationship (SAR) Analysis

SAR is the correlation of a compound's chemical structure with its biological activity. [9]By comparing the IC₅₀ values of analogs with different substituents, researchers can deduce which chemical modifications enhance potency and selectivity.

Example Data Summary Table:

Compound IDR¹ SubstituentR² SubstituentKinase IC₅₀ (nM)HCT-116 GI₅₀ (µM)
PZO-001 PhenylH850>50
PZO-002 4-Cl-PhenylH32025.4
PZO-003 4-MeO-PhenylH1500>50
PZO-004 4-Cl-PhenylMethyl15012.1

From this hypothetical data, one might conclude:

  • An electron-withdrawing group (Cl) at the R¹ phenyl ring is favorable for kinase inhibition (PZO-002 vs. PZO-001/003).

  • A small alkyl group at the R² position further enhances potency (PZO-004 vs. PZO-002).

These insights directly inform the design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing aimed at developing a potent and selective lead candidate.

References

  • Mini Reviews in Medicinal Chemistry. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. [Link]

  • ResearchGate. (n.d.). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c]b[4][5][7]enzotriazine 5-Oxides. [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • MDPI. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. [Link]

  • PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]

  • PubMed. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a]t[1][4][6]riazine Derivatives as CDK2 Inhibitors. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][4][6]riazines. [Link]

  • National Institutes of Health. (n.d.). Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H). [Link]

  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • ResearchGate. (2023). Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a] [1][4][6]triazine derivatives as potential antioxidant agents | Request PDF. [Link]

  • PubMed. (2008). Synthesis of new pyrazolo[5,1-c] [4][5][7]benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e] [4][5][7]triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. [Link]

  • National Institutes of Health. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Journal of Pharmaceutical Chemistry. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. [Link]

Sources

Application Notes & Protocols: In Vitro Assay Methods for Pyrazolo[1,5-a]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]oxazine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]oxazine core and its related bioisosteres, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines, represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry.[1] Their structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions mean they are frequently found in potent and selective inhibitors of various enzyme classes.[2][3] Notably, derivatives of these scaffolds have shown significant activity against protein kinases and phosphodiesterases, two of the most critical enzyme families targeted in oncology, inflammation, and central nervous system disorders.[4][5][6]

This guide provides detailed protocols and expert insights for three fundamental in vitro assays essential for characterizing novel pyrazolo[1,5-a]oxazine derivatives. We will cover:

  • Kinase Inhibition Screening using a competitive Fluorescence Polarization (FP) assay.

  • Phosphodiesterase (PDE) Inhibition Profiling using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

  • Cellular Viability and Cytotoxicity Assessment using the classic MTT colorimetric assay.

These protocols are designed to be robust and self-validating, providing the foundation for a high-throughput screening (HTS) cascade or detailed structure-activity relationship (SAR) studies.

Application Note 1: Kinase Inhibitor Screening via Fluorescence Polarization (FP)

Principle of the Assay

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular binding events in solution.[7] In a competitive kinase binding assay, a fluorescently labeled molecule (a "tracer"), which is known to bind to the kinase's ATP pocket, is used. When the tracer is unbound and free in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP value. When the tracer binds to the much larger kinase protein, its tumbling slows dramatically, and it emits highly polarized light, yielding a high FP value.

A test compound, such as a pyrazolo[1,5-a]oxazine derivative, that binds to the same site will compete with and displace the fluorescent tracer. This displacement causes the tracer to tumble freely again, leading to a dose-dependent decrease in the FP signal. This method allows for the direct quantification of binding affinity (Ki) for potential inhibitors.[8][9]

Causality Behind Experimental Choices
  • Why a Competitive FP Assay? This format is ideal for HTS because it is a simple "mix-and-read" assay, requiring no separation or wash steps, which minimizes variability and increases throughput.[7] It directly measures the compound's ability to bind the target, which is the primary mechanism for most kinase inhibitors.

  • Why a "Far-Red" Tracer? Many synthetic compounds, including heterocyclic scaffolds, exhibit autofluorescence in the blue or green spectrum.[10] Using a tracer that excites and emits at longer wavelengths (>600 nm) significantly reduces interference from compound fluorescence and light scattering, thereby decreasing the rate of false positives and negatives.[10]

Workflow for Kinase FP Inhibition Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis Compound_Prep 1. Prepare Serial Dilution of Pyrazolo-oxazine Derivatives Assay_Plate 3. Add Kinase and Test Compound/Control Compound_Prep->Assay_Plate Reagent_Prep 2. Prepare Assay Buffer, Kinase, and FP Tracer Reagent_Prep->Assay_Plate Incubate1 4. Incubate to Allow Compound Binding Assay_Plate->Incubate1 Add_Tracer 5. Add FP Tracer Incubate1->Add_Tracer Incubate2 6. Incubate to Reach Binding Equilibrium Add_Tracer->Incubate2 Read_Plate 7. Read Fluorescence Polarization (mP) Incubate2->Read_Plate Data_Analysis 8. Calculate % Inhibition and Plot Dose-Response Curve Read_Plate->Data_Analysis IC50 9. Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for a competitive fluorescence polarization kinase inhibition assay.

Detailed Protocol: FP Assay for a Generic Serine/Threonine Kinase

Materials and Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT.[11]

  • Kinase: Purified recombinant target kinase (e.g., CDK2, TRKA).[12]

  • FP Tracer: A suitable fluorescently-labeled ATP-competitive ligand (e.g., BODIPY™ TMR-labeled).[11]

  • Test Compounds: Pyrazolo[1,5-a]oxazine derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Plates: Black, low-volume 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each dilution into the assay plate. For controls, add 100 nL of DMSO (0% inhibition) or a saturating concentration of the control inhibitor (100% inhibition).

  • Kinase Addition: Prepare a working solution of the kinase in assay buffer at 2X the final desired concentration. Add 5 µL of this solution to each well of the assay plate.

  • First Incubation: Gently mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the test compounds to bind to the kinase.

  • Tracer Addition: Prepare a working solution of the FP tracer in assay buffer at 2X the final desired concentration (typically low nM range). Add 5 µL of this solution to each well. The final assay volume is now 10 µL.

  • Second Incubation: Seal the plate, mix gently, and incubate for at least 3 hours at room temperature, protected from light, to ensure the binding has reached equilibrium.[11]

  • Data Acquisition: Read the plate on a suitable microplate reader, measuring fluorescence polarization (mP). Use excitation and emission filters appropriate for the chosen fluorophore (e.g., 531 nm excitation / 579 nm emission for BODIPY-TMR).[11]

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.

Self-Validation (Trustworthiness): To ensure assay quality, especially for HTS, the Z'-factor should be calculated from the control wells: Z' = 1 - [(3 * (SD_0%_inhibition + SD_100%_inhibition)) / |(Mean_0%_inhibition - Mean_100%_inhibition)|] An assay with a Z' factor > 0.5 is considered robust and suitable for high-throughput screening.[8][9]

ParameterDescriptionTypical Value
Assay Window The difference in mP between 0% and 100% inhibition controls.100 - 250 mP[10]
Z'-Factor A statistical measure of assay quality.> 0.5
DMSO Tolerance The maximum concentration of DMSO that does not affect the assay window.Up to 5%[8][9]
IC50 The concentration of an inhibitor where the response is reduced by half.Compound-dependent

Application Note 2: Phosphodiesterase (PDE) Inhibition via HTRF® Assay

Principle of the Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust assay technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13] For a phosphodiesterase (PDE) assay, the principle is as follows:

  • The PDE enzyme hydrolyzes a cyclic nucleotide substrate (e.g., cAMP) into its monophosphate form (AMP).

  • The detection reagents are then added. These consist of a cAMP analog labeled with a fluorescent acceptor (like d2) and an anti-cAMP antibody labeled with a long-lifetime fluorescent donor (like Europium cryptate).

  • If the PDE is inactive (i.e., inhibited by a pyrazolo-oxazine), the cAMP level remains high. The labeled cAMP-d2 and the anti-cAMP-cryptate antibody are both free in solution, resulting in no FRET signal.

  • If the PDE is active, it consumes the native cAMP. This allows the anti-cAMP-cryptate antibody to bind to the cAMP-d2 tracer, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal. Therefore, the signal is inversely proportional to the PDE activity, and a potent inhibitor will result in a low HTRF signal.

Causality Behind Experimental Choices
  • Why HTRF®? This technology offers superior sensitivity and a high signal-to-background ratio.[13] The time-resolved measurement eliminates short-lived background fluorescence from plates and compounds. The ratiometric measurement (ratio of acceptor to donor emission) corrects for well-to-well variations and liquid handling errors, making it exceptionally robust for HTS.[13]

  • Why Profile Against a PDE Panel? The PDE superfamily has 11 distinct families, and selectivity is crucial for therapeutic viability.[14] For example, a PDE5 inhibitor for erectile dysfunction should have minimal activity against PDE6 (to avoid visual disturbances) or PDE3 (to avoid cardiovascular side effects).[14] Running the assay against a panel of PDE isoforms is essential for SAR and lead optimization.

Signaling Pathway of PDE Action and Inhibition

PDE_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE PDE Enzyme cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP (Inactive) PDE->AMP Cell_Response Cellular Response (e.g., Relaxation) PKA->Cell_Response Inhibitor Pyrazolo-oxazine Inhibitor Inhibitor->PDE

Caption: Inhibition of PDE by a pyrazolo-oxazine prevents cAMP degradation.

Detailed Protocol: HTRF® Assay for PDE4 Inhibition

Materials and Reagents:

  • PDE Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Enzyme: Recombinant human PDE4.

  • Substrate: Cyclic AMP (cAMP).

  • Detection Reagents: cAMP-d2 and anti-cAMP-Cryptate (e.g., from a commercial kit).

  • Test Compounds: Pyrazolo[1,5-a]oxazine derivatives dissolved in 100% DMSO.

  • Control Inhibitor: Rolipram (a known PDE4 inhibitor).

  • Plates: White, low-volume 384-well microplates.

  • Instrumentation: An HTRF®-certified microplate reader.

Procedure:

  • Compound Plating: Dispense 2 µL of test compounds, DMSO (for high signal control), or Rolipram (for low signal control) into the wells of the assay plate.

  • Enzymatic Reaction:

    • Prepare a 2X solution of PDE4 enzyme in assay buffer. Add 4 µL to each well.

    • Prepare a 2X solution of cAMP substrate in assay buffer. Add 4 µL to each well to start the reaction.

    • The final reaction volume is 10 µL.

  • Enzymatic Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The exact time should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion).

  • Detection:

    • Prepare the detection reagents according to the manufacturer's instructions by mixing cAMP-d2 and anti-cAMP-Cryptate in lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-Cryptate solution to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 340 nm excitation.

Data Analysis and Interpretation
  • Calculate HTRF Ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * [(Ratio_high_signal - Ratio_sample) / (Ratio_high_signal - Ratio_low_signal)]

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionTypical Value
PDE Isoform Specific phosphodiesterase family member being tested.e.g., PDE4D, PDE5A[5][15]
Substrate Cyclic nucleotide used in the reaction.cAMP or cGMP
IC50 Concentration for 50% inhibition of enzyme activity.Can range from nM to µM[5]
Selectivity Ratio of IC50 values between different PDE isoforms.e.g., IC50(PDE6)/IC50(PDE5)

Application Note 3: Cellular Viability and Cytotoxicity via MTT Assay

Principle of the Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] The core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This reaction is carried out by mitochondrial succinate dehydrogenases, which are only active in living, metabolically competent cells.[16][18] The resulting insoluble formazan crystals are then dissolved in a solubilization agent (like DMSO), and the absorbance of the colored solution is quantified using a spectrophotometer. A decrease in signal indicates a reduction in cell viability, which can be due to cytotoxicity or cytostatic effects of the test compound.[17][19]

Causality Behind Experimental Choices
  • Why the MTT Assay? It is a well-established, cost-effective, and straightforward method suitable for screening large numbers of compounds in a 96-well format.[16][20] It provides a quantitative measure of a compound's overall effect on cell health, which is a critical first step in evaluating any potential therapeutic agent.[21][22]

  • Why a 72-hour Incubation? A longer incubation period (e.g., 72 hours) is often chosen to account for effects on multiple cell division cycles and to capture both fast-acting cytotoxic effects and slower cytostatic (antiproliferative) effects.[4]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_assay MTT Assay & Readout Cell_Culture 1. Culture Cancer Cell Line (e.g., A549, HCT-116) Cell_Plating 2. Seed Cells in 96-well Plate and Incubate for 24h Cell_Culture->Cell_Plating Add_Compound 3. Add Serial Dilutions of Pyrazolo-oxazine Derivatives Cell_Plating->Add_Compound Incubate_72h 4. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 5. Add MTT Reagent to Each Well Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Add Solubilizing Agent (DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay on a Cancer Cell Line

Materials and Reagents:

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon carcinoma).[23][24]

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at -20°C, protected from light.[20]

  • Solubilization Solution: 100% DMSO.[20]

  • Test Compounds: Pyrazolo[1,5-a]oxazine derivatives dissolved in DMSO.

  • Control Compound: A known cytotoxic agent (e.g., Doxorubicin).

  • Plates: Clear, flat-bottom 96-well cell culture plates.

  • Instrumentation: A standard microplate spectrophotometer.

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to 5x10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (the final DMSO concentration should be <0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and positive control (Doxorubicin) wells.[19]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18][19]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[19]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

Data Analysis and Interpretation
  • Calculate Percent Viability: % Viability = 100 * (OD_sample / OD_vehicle_control)

  • Determine GI50/IC50: Plot the % Viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% Growth Inhibition) or IC50 (concentration for 50% Inhibitory Concentration).

Expert Insight (Trustworthiness): The MTT assay measures metabolic activity, not directly cell death. A compound could be cytostatic (stop proliferation) without being cytotoxic (killing cells), both of which would lead to a lower MTT signal over time compared to the control. Therefore, results are often reported as GI50. To distinguish between these effects, one might complement this assay with a direct cytotoxicity assay (e.g., LDH release) or a cell counting method.[17]

Conclusion

The pyrazolo[1,5-a]oxazine scaffold and its relatives hold immense promise for the development of novel therapeutics. A systematic and logical in vitro testing cascade is paramount to identifying and optimizing lead candidates. The assays detailed here—biochemical assays for specific enzyme targets like kinases and phosphodiesterases, followed by cell-based assays to assess overall cellular impact—provide a robust framework for the initial characterization of these valuable compounds. By understanding the principles behind each method and meticulously implementing controls, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.

References

  • Dittmar, M. et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 193-201. Available at: [Link]

  • Dittmar, M. et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]

  • Riss, T.L. et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Carlson, C.B. et al. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of Biomolecular Screening, 17(1), 53-63. Available at: [Link]

  • Zhang, J.H. et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(8), 759-773. Available at: [Link]

  • Präbst, K. et al. (2017). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Cytotechnology, 69(4), 575-592. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Martini, C. et al. (2023). Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 29(45), e202300898. Available at: [Link]

  • Ouf, S.A. et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. Available at: [Link]

  • Sharma, P. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 693. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • El-Sayed, N.N.E. et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. Available at: [Link]

  • El-Gamal, M.I. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(5), 1081. Available at: [Link]

  • Halley, F. et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 571-576. Available at: [Link]

  • Szychowski, K.A. et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][10][19]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 21(23), 9037. Available at: [Link]

  • Zhang, J.H. et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology, 12(5), 670-681. Available at: [Link]

  • Jia, J. et al. (2018). Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][8][9]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541-2545. Available at: [Link]

  • Abdel-Maksoud, M.S. et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(2), 329-346. Available at: [Link]

  • Abdel-Maksoud, M.S. et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

  • El-Gamal, M.I. et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(16), 2883. Available at: [Link]

  • Popowycz, F. et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 19(5), 1341-1345. Available at: [Link]

  • El-Sayed, N.N.E. et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Johns Hopkins University. Available at: [Link]

  • Quiroga, J. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(19), 5942. Available at: [Link]

  • Sławiński, J. et al. (2022). Pyrazolo[1,5-a][8][9][16]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 27(15), 4894. Available at: [Link]

  • Szychowski, K.A. et al. (2019). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][10][19]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 24(17), 3105. Available at: [Link]

  • Lee, H. et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Food Additives & Contaminants: Part A, 35(5), 845-854. Available at: [Link]

  • Iegre, J. et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available at: [Link]

  • Colotta, V. et al. (2003). Synthesis and biological evaluation of a new set of pyrazolo[1,5-c]quinazoline-2-carboxylates as novel excitatory amino acid antagonists. Journal of Medicinal Chemistry, 46(14), 2973-2983. Available at: [Link]

  • Molecular Devices. (n.d.). High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. Molecular Devices. Available at: [Link]

  • Cichy-Jazienicka, A. et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8820. Available at: [Link]

  • Eurofins Discovery. (n.d.). Cyclic Nucleotide Phosphodiesterases (PDEs). Eurofins Discovery. Available at: [Link]

  • El-Gamal, M.I. et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1141. Available at: [Link]

  • Lee, H. et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Available at: [Link]

  • Chen, Y.L. et al. (2018). Synthesis of pyrazolo[1,5-a][8][9][16]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 157, 108-118. Available at: [Link]

  • Gary, B.D. et al. (2018). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 23(11), 2848. Available at: [Link]

Sources

Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Analogs: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of Pyrazolo[5,1-b]oxazines in Drug Discovery

The fusion of pyrazole and oxazine rings to form the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold has garnered significant interest in medicinal chemistry. This bicyclic heterocyclic system serves as a versatile framework for the development of novel therapeutic agents, demonstrating potential in targeting a range of biological pathways. Notably, derivatives of this scaffold have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme class implicated in inflammatory and neurological disorders[1][2]. The constrained conformation of the fused ring system provides a unique three-dimensional architecture for interacting with biological targets, making it an attractive starting point for analog design and synthesis.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analogs. We will delve into the strategic considerations behind the synthetic routes, offering step-by-step methodologies and insights into the critical reaction parameters.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic analysis of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core reveals two primary strategic disconnections. The most direct approach involves the formation of the oxazine ring through an intramolecular cyclization of a suitably functionalized pyrazole precursor. This key intermediate is a pyrazole bearing a 3-hydroxypropyl substituent at the N1 position. This precursor, in turn, can be synthesized from a variety of commercially available or readily accessible starting materials.

Retrosynthesis Target 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine Intermediate1 N1-(3-Hydroxypropyl)pyrazole Target->Intermediate1 Intramolecular Cyclization (Oxazine Ring Formation) PyrazoleCore Pyrazole Core Intermediate1->PyrazoleCore N-Alkylation ThreeCarbonSynthon Three-Carbon Synthon with Hydroxyl Group Intermediate1->ThreeCarbonSynthon

Caption: Retrosynthetic analysis of the target scaffold.

Synthetic Strategies and Protocols

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analogs can be broadly divided into two key stages:

  • Synthesis of the Pyrazole Core: The foundation of the synthesis lies in the construction of a pyrazole ring bearing appropriate substituents for subsequent elaboration.

  • Formation of the Fused Oxazine Ring: This crucial step involves the intramolecular cyclization of an N1-substituted pyrazole to form the target bicyclic system.

Part 1: Synthesis of the Pyrazole Core

A variety of methods exist for the synthesis of substituted pyrazoles. The choice of method will depend on the desired substitution pattern on the final pyrazolo-oxazine analog. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol 1: Synthesis of a Substituted Pyrazole via 1,3-Dicarbonyl Condensation

This protocol describes the synthesis of a generic 3,5-disubstituted pyrazole, a common precursor for the target scaffold.

Materials:

  • Substituted 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 - 1.2 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the diketone and hydrazine, and its boiling point is suitable for reflux conditions.

  • Acetic Acid Catalyst: The acidic catalyst protonates a carbonyl group of the diketone, activating it for nucleophilic attack by the hydrazine.

  • Excess Hydrazine: A slight excess of hydrazine can help to drive the reaction to completion.

Part 2: Formation of the Fused Oxazine Ring

With the pyrazole core in hand, the next critical step is the introduction of a 3-hydroxypropyl chain at the N1 position, followed by intramolecular cyclization.

Protocol 2: N-Alkylation of Pyrazole with a 3-Halopropanol Derivative

This protocol details the alkylation of the pyrazole nitrogen with a three-carbon synthon bearing a protected hydroxyl group.

Materials:

  • Substituted pyrazole from Protocol 1

  • 3-Bromo-1-propanol or 3-chloro-1-propanol

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of the substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 3-bromo-1-propanol (1.2 eq) at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-(3-hydroxypropyl)pyrazole.

Protocol 3: Intramolecular Cyclization to Form the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Ring

The final ring-closing step can be achieved through several methods, with the Mitsunobu reaction being a particularly effective and stereospecific choice for intramolecular etherification[3][4].

Materials:

  • N1-(3-Hydroxypropyl)pyrazole from Protocol 2

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the N1-(3-hydroxypropyl)pyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled, stirred solution. A color change is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analog.

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction provides a mild and efficient method for intramolecular dehydration, forming the C-O bond of the oxazine ring with inversion of configuration if a chiral alcohol is used.

  • Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to moisture, so anhydrous conditions are crucial for optimal yield.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of triphenylphosphine.

SynthesisWorkflow cluster_part1 Part 1: Pyrazole Core Synthesis cluster_part2 Part 2: Oxazine Ring Formation Diketone 1,3-Diketone Pyrazole Substituted Pyrazole Diketone->Pyrazole Condensation Hydrazine Hydrazine Hydrazine->Pyrazole Hydroxypropyl_pyrazole N1-(3-Hydroxypropyl)pyrazole Pyrazole->Hydroxypropyl_pyrazole N-Alkylation Final_Product 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine Hydroxypropyl_pyrazole->Final_Product Intramolecular Cyclization (Mitsunobu) Halopropanol 3-Halopropanol Halopropanol->Hydroxypropyl_pyrazole

Caption: General synthetic workflow for the target analogs.

Data Presentation: Representative Yields

The following table summarizes typical yields for the key steps in the synthesis of a generic 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analog. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactionTypical Yield Range (%)
1Pyrazole Synthesis (Protocol 1)70 - 90
2N-Alkylation (Protocol 2)60 - 85
3Intramolecular Cyclization (Protocol 3)50 - 75

Troubleshooting and Key Considerations

  • Regioisomer Formation in Pyrazole Synthesis: When using unsymmetrical 1,3-diketones and substituted hydrazines, the formation of regioisomers is possible. Careful analysis of the product mixture (e.g., by NMR spectroscopy) is essential. Reaction conditions can sometimes be tuned to favor the desired isomer.

  • N-Alkylation Regioselectivity: Pyrazoles have two nitrogen atoms that can potentially be alkylated. Generally, under basic conditions, the less sterically hindered nitrogen is favored. However, the reaction conditions (base, solvent, temperature) can influence the regioselectivity.

  • Mitsunobu Reaction Byproducts: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which need to be carefully removed during purification, typically by column chromatography.

Conclusion

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analogs is a multistep process that can be reliably achieved through the strategic construction of a pyrazole precursor followed by an intramolecular cyclization to form the fused oxazine ring. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the chemical space around this promising scaffold. The versatility of the synthetic routes allows for the introduction of a wide range of substituents, enabling the generation of diverse libraries for biological screening.

References

  • Angelini, M. D., et al. (2018). 6,7-Dihydro-5H-pyrazolo[5,1-b][2][3]oxazine-2-carboxamide compound. Patent CN108699080B.

  • Almario, A., et al. (2017). 6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine-2-carboxamide compounds. Patent WO2017145013A1.

  • Kralj, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785. [Link]

  • Demidov, O., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3532. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[5,1-b]oxazine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[5,1-b]oxazine Scaffold - A Heterocycle of Emerging Interest

The pyrazolo[5,1-b]oxazine ring system is a fused heterocyclic scaffold that has garnered increasing attention in the fields of medicinal chemistry and materials science. Its unique electronic properties and three-dimensional structure make it an attractive core for the development of novel therapeutic agents and functional materials. Pyrazolo-oxazine fused systems are known to exhibit a range of biological activities, including anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal properties, as well as inhibition of COX-1 and COX-2 enzymes[1]. The strategic functionalization of this ring system is paramount to modulating its physicochemical properties, biological activity, and pharmacokinetic profile.

This guide provides a comprehensive overview of established and theoretical strategies for the functionalization of the pyrazolo[5,1-b]oxazine core. While direct literature on this specific ring system is emerging, we will draw upon well-established protocols for analogous pyrazolo-fused heterocycles to provide robust starting points for research and development. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Approaches to Functionalization

The functionalization of the pyrazolo[5,1-b]oxazine ring can be approached through several key strategies, primarily targeting the pyrazole and oxazine rings. The reactivity of each position is dictated by the electron distribution within the fused system.

A general workflow for the synthesis and functionalization of a pyrazolo-fused heterocyclic system is outlined below. This can be adapted for the pyrazolo[5,1-b]oxazine core.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization Strategies cluster_derivatization Further Derivatization start Starting Materials (e.g., Aminopyrazole) core Pyrazolo[5,1-b]oxazine Core Formation start->core halogenation Halogenation (e.g., NBS, POCl3) core->halogenation Introduce handle lithiation Directed Lithiation & Electrophilic Quench core->lithiation C-H activation cross_coupling Metal-Catalyzed Cross-Coupling halogenation->cross_coupling Suzuki, Buchwald-Hartwig, etc. substitution Nucleophilic Aromatic Substitution halogenation->substitution Introduce amines, alkoxides, etc. derivatives Diverse Functionalized Derivatives cross_coupling->derivatives substitution->derivatives lithiation->derivatives G start Pyrazolo[5,1-b]oxazine lithiation Deprotonation with Strong Base (e.g., n-BuLi, LDA) start->lithiation intermediate Lithiated Intermediate lithiation->intermediate quench Quench with Electrophile (e.g., DMF, CO2, R-X) intermediate->quench product Functionalized Product quench->product

Sources

Screening of Pyrazolo[5,1-b]oxazine Libraries for Biological Activity: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolo[5,1-b]oxazine Scaffold

The pyrazolo[5,1-b]oxazine scaffold is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. This privileged structure, integrating both pyrazole and oxazine moieties, has been explored for its potential in developing novel therapeutics. Published research has highlighted the broad spectrum of activities associated with pyrazole-containing fused heterocycles, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects[1][2][3]. Specifically, derivatives of the pyrazolo-oxazine fused ring system have been investigated for analgesic, anti-hepatitis (HCV), anticancer, and antimicrobial activities[1]. The versatility of this scaffold makes it an attractive starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering new drug candidates.

This guide provides a comprehensive framework for researchers embarking on the screening of pyrazolo[5,1-b]oxazine libraries. It details adaptable protocols for primary screening across several key therapeutic areas, outlines a robust hit validation cascade, and provides insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Library Preparation and Initial Considerations

The successful screening of a compound library begins with its quality and thoughtful design. For a pyrazolo[5,1-b]oxazine library, diversity can be introduced at various positions of the heterocyclic core during synthesis.

A general synthetic approach to create a diverse library of pyrazolo[5,1-b]oxazine derivatives can be adapted from established methods for related pyrazolo-fused heterocycles. For instance, a multi-component reaction strategy can be employed, reacting substituted hydrazines or pyrazoles with appropriate building blocks to construct the fused ring system. Microwave-assisted synthesis can be a valuable tool to accelerate library production[4]. It is crucial to ensure the purity and structural integrity of each compound in the library through analytical techniques such as NMR and mass spectrometry before initiating any biological screening.

Key Considerations for Pyrazolo[5,1-b]oxazine Libraries in HTS:

  • Solubility: Like many heterocyclic compounds, pyrazolo[5,1-b]oxazine derivatives may exhibit variable aqueous solubility. It is imperative to assess the solubility of the library compounds in the chosen assay buffer to avoid false negatives or positives arising from precipitation. The use of DMSO as a co-solvent is standard, but its final concentration in the assay should be kept low (typically <1%) and consistent across all wells.

  • Compound Aggregation: Small molecules can form aggregates at high concentrations, leading to non-specific inhibition of enzymes or disruption of cellular membranes. Dynamic light scattering (DLS) can be used to assess the aggregation propensity of hits. The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can often mitigate aggregation-based artifacts.

  • Assay Interference: The inherent properties of the pyrazolo[5,1-b]oxazine scaffold, such as fluorescence or quenching, should be evaluated to prevent interference with assay readouts. Running control experiments with the compounds in the absence of the biological target can help identify such interferences.

Part 2: High-Throughput Screening (HTS) Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate active compounds from a large library.

Caption: A generalized workflow for a high-throughput screening campaign.

Part 3: Detailed Application Notes and Protocols

The following protocols are adaptable for the screening of pyrazolo[5,1-b]oxazine libraries. It is recommended to optimize these protocols for the specific target and assay format.

Application Note 1: Anticancer Activity Screening

Objective: To identify pyrazolo[5,1-b]oxazine derivatives with cytotoxic or anti-proliferative activity against cancer cell lines.

Background: Many pyrazole-fused heterocycles have demonstrated potent anticancer properties[5][6]. The following protocol utilizes a common cell viability assay to screen for such activity.

This protocol is adapted for a 96-well plate format but can be miniaturized for 384-well plates.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrazolo[5,1-b]oxazine library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[5,1-b]oxazine compounds in complete medium. For a primary screen, a single concentration of 10 µM is typically used.

    • For dose-response experiments, prepare a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • For dose-response experiments, plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example Data for Anticancer Screening

Compound IDPrimary Screen (% Inhibition at 10 µM)IC₅₀ (µM)
PBOX-00185.22.5
PBOX-00212.5>100
PBOX-00392.10.8
Doxorubicin98.50.1
Application Note 2: Kinase Inhibitory Activity Screening

Objective: To identify pyrazolo[5,1-b]oxazine derivatives that inhibit the activity of a specific protein kinase.

Background: Pyrazole-containing scaffolds are prevalent in many clinically approved kinase inhibitors[7][8]. The following biochemical assay measures the inhibition of kinase activity by quantifying the amount of ATP consumed.

This protocol is a luminescent-based assay that measures ADP production, a universal product of kinase reactions.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Pyrazolo[5,1-b]oxazine library in DMSO

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (specific to the kinase)

  • ATP

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase, substrate, and any necessary cofactors in the kinase buffer.

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the pyrazolo[5,1-b]oxazine compounds at various concentrations. Include no-compound and no-enzyme controls.

    • Add the kinase reaction mix to each well.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC₅₀ values from the dose-response curves.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase + Substrate Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Compound Pyrazolo[5,1-b]oxazine Compound->Reaction_Mix ATP ATP ATP->Reaction_Mix ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes ATP) Reaction_Mix->ADP_Glo_Reagent Incubation Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP, generates light) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Luminescence Measurement Kinase_Detection_Reagent->Luminescence

Caption: A comprehensive hit validation cascade.

Key Steps in the Hit Validation Cascade:

  • Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity and rule out experimental error.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validate the hits in a secondary assay that measures the same biological endpoint but uses a different technology or principle. This helps to eliminate artifacts specific to the primary assay format.[9]

  • Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescent assay) or exhibit non-specific activity.

  • Selectivity Profiling: Assess the selectivity of the hits by testing them against a panel of related biological targets. For kinase inhibitors, this would involve screening against a panel of other kinases.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide initial lead optimization efforts.[7]

  • Preliminary ADME/Tox Assessment: Evaluate the drug-like properties of the validated hits, including solubility, permeability, and metabolic stability, to identify compounds with favorable pharmacokinetic profiles.

Conclusion

The pyrazolo[5,1-b]oxazine scaffold represents a promising starting point for the discovery of new bioactive molecules. A systematic and rigorous screening approach, as outlined in this guide, is crucial for successfully identifying and validating novel drug candidates from a compound library. By carefully designing the screening cascade, implementing robust assay protocols, and conducting a thorough hit validation process, researchers can confidently advance the most promising pyrazolo[5,1-b]oxazine derivatives into lead optimization and further preclinical development.

References

  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini-Reviews in Medicinal Chemistry, 22(9), 1256-1267. [Link]

  • Shaaban, M. R., & Farag, A. M. (2020). Current status of pyrazole and its biological activities. Journal of Advanced Research, 24, 1-18. [Link]

  • Hassan, A. Y., Mohamed, M. A., Abdel-Aziem, A., & Amer, A. M. (2020). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c]b[1][2][7]enzotriazine 5-Oxides. Polycyclic Aromatic Compounds, 42(5), 2146-2165. [Link]

  • Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987. [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. [Link]

  • Hassan, A. Y., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 18(6), 576-588. [Link]

  • Hassan, A. Y., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(13), 5109. [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]

  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini-Reviews in Medicinal Chemistry, 22(9), 1256-1267. [Link]

  • El-Sayed, N. F., et al. (2022). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 27(15), 4983. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1669. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. [Link]

  • El-Sayed, M. A. A., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2656. [Link]

  • De, P., et al. (2017). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Translational Research, 190, 1-9. [Link]

  • Di, M., et al. (2021). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 27(62), 15511-15521. [Link]

  • Wagner, J., et al. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 23(8), 771-781. [Link]

  • Lee, M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]

  • Zhang, J. H., et al. (2011). Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review. Journal of Biomolecular Screening, 16(1), 1-14. [Link]

  • Al-Omair, M. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(8), 613-633. [Link]

  • Abdel-monem, A. M., et al. (2012). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-t[1][2][7]riazine derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(2), 1218-1222. [Link]

  • Besson, T., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][3][10]riazines. Molecules, 26(11), 3299. [Link]

  • Hassan, A. Y., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 18(6), 576-588. [Link]

  • Abdel-rahman, A. A.-H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(19), 5945. [Link]

  • G. G., Da Settimo, F., et al. (2012). Synthesis, in Vivo Evaluation, and Molecular Modeling Studies of New pyrazolo[5,1-c]b[1][2][7]enzotriazine 5-oxide Derivatives. Identification of a Bifunctional Hydrogen Bond Area Related to the Inverse Agonism. Journal of Medicinal Chemistry, 55(21), 9490-9502. [Link]

  • Lee, M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]

  • Abad, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Zadykowicz, B., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3193. [Link]

  • El-Sayed, M. A. A., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2656. [Link]

  • Szymanowska, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11884. [Link]

  • Szymanowska, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][7]riazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(11), 5892. [Link]

  • Al-Trawneh, S. A., et al. (2020). Synthesis of new pyrazolo[5,1-c]t[1][2][7]riazines with antifungal and antibiofilm activities. Chemical Papers, 74(2), 657-666. [Link]

  • Kandeel, M. M., et al. (2021). Pyrazolo[5,1-c]t[1][2][7]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(16), 4984. [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3508. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 23(11), 2958. [Link]

  • Zhang, J. H., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 16(1), 1-14. [Link]

  • Zhang, J. H., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 16(1), 1-14. [Link]

  • Eurtivong, C., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 14(3), e0008032. [Link]

Sources

Application of Pyrazolo[3,4-d]oxazines in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Application of Pyrazolo[3,4-d][1][2]oxazines in Medicinal Chemistry: A Guide for Drug Discovery Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of pyrazolo[3,4-d][1][2]oxazines, a promising class of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and data interpretation strategies. We will explore the synthesis, biological evaluation, and therapeutic potential of these compounds, with a focus on their applications as anticancer, anti-inflammatory, and kinase-inhibiting agents.

Introduction to Pyrazolo[3,4-d][1][2]oxazines: A Scaffold of Therapeutic Promise

The pyrazolo[3,4-d][1][2]oxazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The structural rigidity and unique electronic properties of this scaffold allow for versatile substitutions, enabling the fine-tuning of its biological profile. This adaptability has led to the development of potent inhibitors of various enzymes and modulators of critical signaling pathways implicated in a range of diseases.

The core structure of pyrazolo[3,4-d][1][2]oxazine is an isostere of purine, allowing it to interact with biological targets that recognize purine-based ligands, such as kinases. This mimicry is a key aspect of its therapeutic potential.

Key Therapeutic Applications and Mechanisms of Action

Pyrazolo-oxazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This guide will focus on three primary areas of application: oncology, inflammation, and kinase inhibition.

Anticancer Activity

Pyrazolo[3,4-d][1][2]oxazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Pyrazolo[3,4-d]pyrimidine derivatives, the precursors to pyrazolo[3,4-d][1][2]oxazines, have shown significant anti-inflammatory properties.[8][9] These compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and by reducing the production of pro-inflammatory mediators such as nitric oxide (NO).[8] The anti-inflammatory effects are often mediated through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold, a close structural relative and precursor to pyrazolo[3,4-d][1][2]oxazines, is a well-established "privileged scaffold" in kinase inhibitor design.[2][10][11] This structural motif is found in several clinically approved kinase inhibitors. Pyrazolo-oxazine derivatives have been shown to inhibit a range of kinases, including tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes like cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a common feature in cancer and inflammatory diseases, making kinase inhibitors a major focus of drug discovery.

Synthesis of Pyrazolo[3,4-d][1][2]oxazines: A Step-by-Step Protocol

The synthesis of pyrazolo[3,4-d][1][2]oxazines typically involves a multi-step process, starting from readily available precursors. Here, we provide a representative protocol for the synthesis of a 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one, a key intermediate for further derivatization.[12]

Synthesis_Workflowcluster_0Step 1: Synthesis of Pyrazole Carboxylic Acidcluster_1Step 2: Cyclization to Pyrazolo-oxazinoneAEthyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylateB5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidA->BHydrolysis (e.g., NaOH/EtOH, reflux)D3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-oneB->DRefluxCAcetic AnhydrideC->D

Caption: Synthetic workflow for a pyrazolo[3,4-d][1][2]oxazin-4-one derivative.

Protocol 1: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one

Materials:

  • Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Hydrolysis of the Ester

  • Dissolve ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 mole equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2 mole equivalents) in water to the flask.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Step 2: Cyclization to the Pyrazolo-oxazinone

  • Suspend the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 mole equivalent) in acetic anhydride (5-10 mole equivalents).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to yield 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one.[12]

Rationale: The initial hydrolysis step converts the ester to a carboxylic acid, which is then able to undergo cyclization with acetic anhydride. The acetic anhydride acts as both a reagent and a solvent, facilitating the intramolecular condensation to form the oxazinone ring.

Biological Evaluation: Detailed Application Notes and Protocols

This section provides detailed protocols for evaluating the anticancer, anti-inflammatory, and kinase inhibitory activities of pyrazolo[3,4-d][1][2]oxazine derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_WorkflowASeed cancer cells in a 96-well plateBTreat cells with varying concentrations of pyrazolo-oxazine compoundA->BCIncubate for 24-72 hoursB->CDAdd MTT reagent and incubateC->DESolubilize formazan crystals with DMSOD->EFMeasure absorbance at 570 nmE->FGCalculate IC50 valueF->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Pyrazolo[3,4-d][1][2]oxazine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazolo-oxazine compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale: Metabolically active cells with functional mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan solution, we can quantify the cytotoxic effect of the test compounds.

Table 1: Anticancer Activity of Representative Pyrazolo-pyrimidine and Pyrazolo-oxazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7Caco-273.08[5]
Compound 7A54968.75[5]
Compound 7HT108017.50[5]
Compound 7HeLa43.75[5]
Compound 10eMCF-711[12]
Compound 16Various0.018 - 9.98 (GI50)[6]
Pyrazolone 2HCT116, MCF7Potent[13]
Derivative XIIIHePG2, HCT-116, MCF-76.57, 9.54, 7.97[13]
Anti-inflammatory Activity: In Vivo Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Pyrazolo[3,4-d][1][2]oxazine test compounds

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer the test compounds and the positive control (indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Rationale: Carrageenan injection induces a local inflammatory response characterized by edema (swelling). The extent of edema is a measure of the inflammatory response. Anti-inflammatory compounds will reduce the carrageenan-induced paw edema.

Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

ADPGlo_WorkflowAKinase Reaction: Kinase + Substrate + ATP + InhibitorBAdd ADP-Glo™ Reagent (terminates reaction, depletes ATP)A->BCAdd Kinase Detection Reagent (converts ADP to ATP)B->CDLuciferase/Luciferin reaction generates lightC->DEMeasure luminescenceD->EFCalculate kinase inhibition and IC50E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Pyrazolo[3,4-d][1][2]oxazine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • In a 384-well plate, add the kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and incubate for 30-60 minutes.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[5][9]

Rationale: The assay quantifies kinase activity by measuring the amount of ADP produced. The luminescent signal is directly proportional to the ADP concentration. Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Table 2: Kinase Inhibitory Activity of Representative Pyrazolo-pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 11BTK7.95[10]
Compound 12BTK4.2[10]
Compound 13BTK11.1[10]
Compound 17mPKD17-35[11]
Compound 1bHaspin57[2]
Compound 1cHaspin66[2]
Compound 2cHaspin62[2]
Compound 16EGFR34[6]

Conclusion and Future Directions

Pyrazolo[3,4-d][1][2]oxazines represent a versatile and promising scaffold in medicinal chemistry. Their synthetic accessibility and diverse biological activities make them attractive candidates for the development of novel therapeutics for a range of diseases, particularly cancer and inflammatory disorders. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this exciting class of compounds.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of pyrazolo-oxazine derivatives for specific biological targets.

  • Exploration of novel therapeutic targets: To expand the therapeutic applications of this scaffold.

  • In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro activity into in vivo therapeutic effects.

  • Development of more efficient and greener synthetic methodologies: To facilitate the synthesis of diverse libraries of pyrazolo-oxazine compounds for high-throughput screening.

By leveraging the information and protocols provided in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the pyrazolo[3,4-d][1][2]oxazine scaffold.

References

  • Farghaly, T. A., & Abdallah, M. A. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini-reviews in medicinal chemistry, 22(9), 1256–1267. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., Ghaly, M. A., & El-Ashry, E. S. H. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Pharmaceuticals, 14(11), 1109. [Link]

  • Bollacke, A., Wicht, K., Gsaller, F., Gaboriaud-Kolar, N., & Sippl, W. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 24(18), 3287. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Al-Zoghaibi, F. A. (2021). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic chemistry, 114, 105089. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Abdel-Moneim, D., & Ghorab, M. M. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2301889. [Link]

  • Elmaaty, A. A., Al-Warhi, T., Al-Karmalawy, A. A., & Sharaky, M. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

  • Shabalala, S. C., Mokuena, T. A., Xhakaza, N. N., Mkhondo, N. V., D'Souza, S., & Khanye, S. D. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules (Basel, Switzerland), 30(6), 1234. [Link]

  • Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(11), 3439. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2011). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Semantic Scholar. [Link]

  • Gurenko, A. O., Khutova, B. M., Klyuchko, S. V., Vasilenko, A. N., & Brovarets, V. S. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][2][5]Triazines. ResearchGate. [Link]

  • Unciti-Broceta, A., Paterson, D. J., & Hari, M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(19), 1747–1766. [Link]

  • Szymańska, E., & Mojzych, M. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 27(3), 1011. [Link]

  • Taylor, R. D., Don, R., & Taylor, M. C. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS infectious diseases, 7(10), 2888–2900. [Link]

  • Van der Veken, P., Deferme, S., Alpizar, A., & De Borggraeve, W. M. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European journal of medicinal chemistry, 205, 112638. [Link]

  • El-Kashef, H. S., El-Emary, T. I., Verhaeghe, P., Vanelle, P., & El-Sabbagh, M. A. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules (Basel, Switzerland), 23(10), 2657. [Link]

  • Bouattour, Y., Ayadi, M., Khemili, M., & Essalah, K. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (Basel, Switzerland), 29(21), 4998. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • Salem, I. M., Mostafa, S. M., El-Sabbagh, O. I., Salama, I., & Ibrahim, T. S. (2022). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Egyptian Journal of Chemistry, 65(13), 1-2. [Link]

  • Al-Omair, M. A., & Al-Issa, S. A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3505. [Link]

  • Ahmed, K. A., El-Sayed, E. A., Gawad, M. A., Osman, S. M., & Bakr, R. B. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules (Basel, Switzerland), 19(3), 3297–3311. [Link]

  • Sikdar, A., Chatterjee, S., & Hajra, A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(11), 2139–2163. [Link]

  • Butler, D. E., De La Rosa, R., & Pinter, A. (2014). One Pot Spiropyrazoline Synthesis via Intramolecular Cyclization/Methylation. Journal of heterocyclic chemistry, 51(S1), E229–E235. [Link]

  • Aliyeva, A. R., Tozlu, G., Kurban, I., & Acar, Ç. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Acta Chimica Slovenica, 64(1), 161-168. [Link]

  • El-Kashef, H. S., El-Emary, T. I., Verhaeghe, P., Vanelle, P., & El-Sabbagh, M. A. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules (Basel, Switzerland), 23(10), 2657. [Link]

  • Al-Warhi, T., Al-Karmalawy, A. A., Elmaaty, A. A., & Sharaky, M. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. ResearchGate. [Link]

  • Ibrahim, D. A. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • El-Malah, A. A., El-Gamal, M. I., & Ghorab, M. M. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules (Basel, Switzerland), 26(16), 4998. [Link]

  • Meibom, D., Bauser, M., & Meier, H. (2008). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d][1][2][5]TRIAZIN-4-ONES. Semantic Scholar. [Link]

  • Mao, F., Herpin, M., & Deng, Y. (2020). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & medicinal chemistry letters, 30(16), 127329. [Link]

  • Butler, D. E. (2008). Cascade cyclization, dipolar cycloaddition of azomethine imines for the synthesis of pyrazolidines. Organic & biomolecular chemistry, 6(22), 4165–4167. [Link]

  • Rodrigues, F. A., & de Oliveira, R. B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(19), 6599. [Link]

  • Dahl, O., Jensen, J., Petersen, M. A., & Henriksen, U. (2005). Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. Organic & biomolecular chemistry, 3(10), 1964–1970. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazolo[5,1-b]oxazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Pyrazolo[5,1-b]oxazines in Modern Drug Discovery

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This is due to its unique three-dimensional structure and its presence in a variety of biologically active molecules. The fusion of a pyrazole ring with an oxazine ring creates a rigid framework that can be strategically functionalized to modulate pharmacological properties. Pyrazole-containing compounds are integral to numerous approved drugs, acting as kinase inhibitors, anti-inflammatory agents, and more, highlighting the therapeutic potential of this chemical class.[1][2]

N-alkylation of the pyrazole nitrogen within the pyrazolo[5,1-b]oxazine core is a critical derivatization strategy. The introduction of alkyl groups at this position can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. This modification allows for the fine-tuning of a molecule's interaction with its biological target and can be a key step in lead optimization. However, the N-alkylation of unsymmetrical pyrazole systems can present challenges, most notably in controlling regioselectivity, as the two nitrogen atoms of the pyrazole ring can exhibit similar reactivity.[3][4][5] This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of pyrazolo[5,1-b]oxazines, with a focus on practical considerations and troubleshooting.

I. General Reaction Scheme and Mechanistic Considerations

The N-alkylation of pyrazolo[5,1-b]oxazine typically proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen is first deprotonated by a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic alkylating agent.

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Pyrazolo[5,1-b]oxazine Starting Material D Deprotonation to form Pyrazolate Anion A->D B Anhydrous Solvent (e.g., DMF, THF) B->D C Base (e.g., NaH, K2CO3) C->D E Addition of Alkylating Agent (R-X) D->E Cooling (e.g., 0 °C) F Nucleophilic Attack & C-N Bond Formation E->F G Reaction Monitoring (TLC, LC-MS) F->G H Quenching of Reaction G->H I Extraction H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the N-alkylation of pyrazolo[5,1-b]oxazine.

A critical consideration in the N-alkylation of unsymmetrical pyrazolo[5,1-b]oxazines is the potential for the formation of two regioisomers. The regioselectivity can be influenced by several factors, including the steric hindrance around the nitrogen atoms, the nature of the base and counter-ion, the solvent, and the reaction temperature.[4][6]

II. Detailed Experimental Protocol: A General Procedure

This protocol provides a general method for the N-alkylation of a pyrazolo[5,1-b]oxazine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates and alkylating agents.

Materials and Reagents
  • Pyrazolo[5,1-b]oxazine derivative

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkylating agent (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the pyrazolo[5,1-b]oxazine derivative (1.0 eq).

    • Dissolve the starting material in anhydrous DMF or THF.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add the base. If using sodium hydride (1.1 eq), add it portion-wise to control the evolution of hydrogen gas. If using potassium carbonate (2-3 eq), it can be added in one portion.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[7]

  • Alkylation:

    • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

    • Characterize the purified product(s) by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and, if possible, X-ray crystallography to confirm the structure and determine the regioselectivity.

III. Key Parameters and Troubleshooting

The success and regioselectivity of the N-alkylation reaction are highly dependent on the chosen experimental conditions. The following table summarizes key parameters and their potential impact.

ParameterCommon ChoicesRationale and Impact on RegioselectivityTroubleshooting Tips
Base NaH, K₂CO₃, Cs₂CO₃Stronger bases like NaH can lead to faster reactions but may decrease regioselectivity. The counter-ion (Na⁺, K⁺, Cs⁺) can also influence the site of alkylation.[4]If regioselectivity is poor, try a weaker base like K₂CO₃ or Cs₂CO₃.
Solvent DMF, THF, Acetonitrile (MeCN), DMSOPolar aprotic solvents like DMF and DMSO are commonly used. The choice of solvent can affect the solubility of the pyrazolate salt and influence the SN2 transition state.Solvent screening is recommended for optimizing regioselectivity.[6]
Alkylating Agent Alkyl halides (I > Br > Cl), SulfatesMore reactive alkylating agents (e.g., alkyl iodides) will lead to faster reaction times. The steric bulk of the alkylating agent can influence which nitrogen is attacked.If the reaction is sluggish, consider switching to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide).
Temperature 0 °C to refluxLower temperatures generally favor higher regioselectivity. However, some reactions may require heating to proceed at a reasonable rate.Start at a low temperature and gradually increase if no reaction is observed.

IV. Characterization and Regioisomer Determination

Unambiguous determination of the N-alkylation site is crucial. The following techniques are essential for characterizing the products:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for determining the proximity of the newly introduced alkyl group to other protons on the pyrazolo[5,1-b]oxazine core, thereby establishing the point of attachment.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the alkylated product.

  • X-ray Crystallography: Offers definitive proof of the structure and regiochemistry, provided that suitable crystals can be obtained.[8]

V. Conclusion

The N-alkylation of pyrazolo[5,1-b]oxazines is a valuable tool for the structural diversification of this important heterocyclic scaffold in drug discovery. While the reaction can be straightforward, careful consideration of the reaction conditions is necessary to control regioselectivity. The general protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize and characterize novel N-alkylated pyrazolo[5,1-b]oxazine derivatives for the development of new therapeutic agents.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][4][8]Triazolo[9][10]pyridines and Related Deaza-Compounds. (n.d.). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. [Link]

  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][3][8][9]benzotriazine 5-Oxides. (n.d.). ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

Sources

The Pyrazolo[5,1-b]oxazine Scaffold: A Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of heterocyclic chemistry, fused pyrazole ring systems represent a cornerstone for the development of novel pharmacologically active agents and functional materials. Among these, the pyrazolo-oxazine core has emerged as a particularly valuable scaffold. This guide provides an in-depth exploration of the synthetic utility of a key isomer, pyrazolo[5,1-c][1][2]oxazine , as a versatile synthetic intermediate. Due to the rich and well-documented synthetic accessibility of this specific isomer, this document will focus on its preparation and potential applications, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential.

The strategic importance of the pyrazolo[5,1-c][1][2]oxazine system lies in its unique combination of a pyrazole and an oxazine ring, offering a three-dimensional structure with well-defined electronic properties. This makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications.[3] This guide will detail a robust and efficient one-pot synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines and discuss their role as valuable precursors in synthetic pipelines.[3]

Core Synthesis: A One-Pot Approach to Pyrazolo[5,1-c][1][2]oxazines

A highly efficient and straightforward one-pot synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines has been developed, starting from readily available 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine.[3] This method offers significant advantages over multi-step procedures, including higher yields, reduced reaction times, and simpler purification.

Causality Behind the Experimental Design

The choice of starting materials is critical to the success of this synthesis. 2,2-Dichlorovinylacetophenones serve as a versatile electrophilic component, with the dichlorovinyl group acting as a masked carbonyl and the acetophenone moiety providing a point for initial reaction with the nucleophilic hydrazine. 2-Hydroxyethylhydrazine is a bifunctional nucleophile; the hydrazine moiety initiates the reaction by attacking the carbonyl group of the acetophenone, while the hydroxyl group is poised for a subsequent intramolecular cyclization.

The reaction proceeds through an initial formation of a 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline intermediate.[3] This intermediate can be isolated or, more conveniently, cyclized in situ. The use of a base, such as aqueous sodium hydroxide, facilitates the intramolecular nucleophilic substitution of one of the chlorine atoms by the hydroxyl group, leading to the formation of the oxazine ring and yielding the final pyrazolo[5,1-c][1][2]oxazine product in high yields.[3]

Experimental Workflow and Mechanism

The overall transformation can be visualized as a domino reaction sequence involving condensation followed by intramolecular cyclization.

cluster_workflow One-Pot Synthesis Workflow Start 2,2-Dichlorovinyl- acetophenone + 2-Hydroxyethylhydrazine Step1 Condensation Reaction (EtOH, reflux) Start->Step1 Intermediate 3-Aryl-5-dichloromethyl-1- (2-hydroxyethyl)-2-pyrazoline Step1->Intermediate Step2 Intramolecular Cyclization (aq. NaOH, reflux) Intermediate->Step2 Product 2-Aryl-6,7-dihydro-4H- pyrazolo[5,1-c][1,4]oxazine Step2->Product

Caption: One-pot synthesis of pyrazolo[5,1-c][1][2]oxazines.

The proposed mechanism involves the initial formation of a hydrazone, which then undergoes an intramolecular Michael addition to form the pyrazoline ring. The subsequent base-mediated intramolecular cyclization proceeds via nucleophilic attack of the hydroxyl group on the dichloromethyl carbon, followed by elimination of HCl to furnish the final product.

Detailed Synthetic Protocol

This protocol is a self-validating system, where successful formation of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol 1: One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines

Materials:

  • Substituted 2,2-dichlorovinylacetophenone (1.0 equiv)

  • 2-Hydroxyethylhydrazine (1.2 equiv)

  • Ethanol (as solvent)

  • 3 M aqueous Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2,2-dichlorovinylacetophenone (1.0 equiv) in ethanol.

  • Add 2-hydroxyethylhydrazine (1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux for 15-20 minutes. The formation of the pyrazoline intermediate can be monitored by TLC.

  • After the initial condensation, add 3 M aqueous sodium hydroxide solution to the reaction mixture.

  • Continue to heat the mixture at reflux for 5 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome: This procedure typically affords the desired 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine derivatives in high to quantitative yields.[3]

Data Presentation: A Survey of Synthetic Scope

The versatility of this one-pot synthesis is demonstrated by its applicability to a range of substituted 2,2-dichlorovinylacetophenones, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring.

EntryR Group (Substituent on Phenyl Ring)ProductYield (%)
1H2-Phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine93
24-F2-(4-Fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine94
34-Cl2-(4-Chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine95
44-Br2-(4-Bromophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine95
54-OMe2-(4-Methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine90
64-NO22-(4-Nitrophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine93
74-Ph2-(Biphenyl-4-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine85
84-Me2-(p-tolyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine92
Data sourced from J. Heterocycl. Chem. 2022, DOI: 10.1002/jhet.4594.[3]

Application as a Synthetic Intermediate

The 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a valuable intermediate for the synthesis of more complex molecules with potential biological and therapeutic properties.[3] The presence of multiple reactive sites, including the pyrazole and oxazine rings, allows for a variety of subsequent chemical transformations.

Logical Relationships in Further Synthesis

Intermediate Pyrazolo[5,1-c][1,4]oxazine Arom Aromatic Ring Functionalization Intermediate->Arom e.g., Electrophilic Substitution Oxazine Oxazine Ring Modification Intermediate->Oxazine e.g., Ring Opening, Oxidation Pyrazole Pyrazole Ring Chemistry Intermediate->Pyrazole e.g., N-Alkylation, Metalation Final Diverse Bioactive Molecules Arom->Final Oxazine->Final Pyrazole->Final

Caption: Potential synthetic pathways from pyrazolo[5,1-c][1][2]oxazines.

The aryl substituent can be further functionalized through standard aromatic chemistry. The oxazine ring can potentially undergo ring-opening reactions to introduce new functional groups. The pyrazole ring offers sites for N-alkylation or other modifications. These transformations open avenues to a wide array of novel chemical entities for screening in drug discovery programs.

Conclusion

The pyrazolo[5,1-c][1][2]oxazine scaffold, readily accessible through a high-yielding one-pot synthesis, represents a powerful and versatile intermediate for organic and medicinal chemists. The protocols and insights provided in this guide are intended to facilitate its adoption and exploration in the synthesis of novel compounds with promising biological activities. The inherent structural features of this heterocyclic system, combined with its straightforward preparation, position it as a valuable building block in the ongoing quest for new therapeutic agents.

References

  • Martiz, B., Vera, M., Andreu, R., Bautista, D., & Guirado, A. (2022). A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Journal of Heterocyclic Chemistry. DOI: 10.1002/jhet.4594. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazolo[5,1-b]oxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of pyrazolo[5,1-b]oxazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the common challenges and optimize your reaction conditions.

This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Experimental Hurdles

Here, we address the most frequently encountered issues in pyrazolo[5,1-b]oxazine synthesis, providing potential causes and validated solutions.

Issue 1: Low to No Product Yield

Question: I am following a literature procedure for the synthesis of a pyrazolo[5,1-b]oxazine derivative, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a common frustration that can often be traced back to a few key factors. Let's break down the potential culprits and how to address them systematically.

Probable Causes & Solutions:

  • Inadequate Base: The choice and amount of base are critical for the deprotonation of the pyrazole nitrogen, which is a key step in the cyclization process.

    • Troubleshooting: If you are using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The pKa of the conjugate acid of DBU is significantly higher than that of TEA, making it more effective in deprotonating the pyrazole. Ensure you are using at least a stoichiometric amount of the base; often, using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.

  • Sub-optimal Solvent: The polarity and aprotic nature of the solvent can significantly influence the reaction rate and outcome.

    • Troubleshooting: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic species formed during the reaction without interfering with the nucleophilic attack. If you are using a less polar solvent like acetonitrile (ACN) or tetrahydrofuran (THF), a switch to DMF or DMSO could lead to a significant improvement in yield.

  • Insufficient Reaction Temperature or Time: The intramolecular cyclization to form the oxazine ring is often the rate-limiting step and may require thermal energy to overcome the activation barrier.

    • Troubleshooting: If your reaction is proceeding slowly or not at all at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature. Be cautious of excessively high temperatures, which can lead to byproduct formation. Similarly, ensure the reaction is running for a sufficient duration. Some reactions may require overnight stirring to go to completion.

  • Poor Quality of Starting Materials: The purity of your starting pyrazole and the alkylating agent is paramount.

    • Troubleshooting: Ensure your starting materials are pure and dry. Impurities can interfere with the reaction, and moisture can quench the base. If necessary, recrystallize or purify the starting materials before use.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of several byproducts along with my desired pyrazolo[5,1-b]oxazine. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is often a sign of competing reaction pathways. Understanding these pathways is key to suppressing them.

Probable Causes & Solutions:

  • N-Alkylation vs. O-Alkylation: A common side reaction is the undesired O-alkylation of the pyrazole starting material, leading to an isomeric byproduct.

    • Troubleshooting: The choice of base and solvent can influence the N- versus O-alkylation ratio. Generally, using a stronger base and a polar aprotic solvent favors N-alkylation. Additionally, the nature of the electrophile plays a role. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

  • Decomposition of Starting Materials or Product: At elevated temperatures, some starting materials or even the desired product might not be stable, leading to decomposition and the formation of impurities.

    • Troubleshooting: As mentioned earlier, careful monitoring of the reaction progress is essential. If you observe the formation of new, undesired spots on TLC after a certain time or at a higher temperature, it is an indication of decomposition. In such cases, try running the reaction at a lower temperature for a longer duration.

  • Dimerization or Polymerization: In some cases, the starting materials or reactive intermediates can undergo self-condensation reactions.

    • Troubleshooting: Running the reaction at a lower concentration (higher dilution) can often minimize these intermolecular side reactions, favoring the desired intramolecular cyclization.

Frequently Asked Questions (FAQs)

This section addresses broader, more foundational questions regarding the synthesis of pyrazolo[5,1-b]oxazines.

Question 1: What are the most common synthetic routes to pyrazolo[5,1-b]oxazines?

Answer: The most widely employed and versatile method for the synthesis of pyrazolo[5,1-b]oxazines involves the reaction of a 3-amino-4-pyrazolone with a suitable dielectrophile, or a one-pot reaction between a 3-aminopyrazole and an α-haloketone followed by cyclization. A common and effective approach is the condensation of 3-amino-4-aryl-1H-pyrazol-5(4H)-ones with 2-chloro-N-phenylacetamides. This method offers a straightforward pathway to a variety of substituted pyrazolo[5,1-b]oxazines.

Question 2: How do I choose the optimal catalyst for my reaction?

Answer: While many syntheses of pyrazolo[5,1-b]oxazines are base-mediated and do not require a catalyst in the traditional sense, some modern variations employ metal catalysts to achieve higher efficiency or novel transformations. For instance, copper-catalyzed intramolecular C-O bond formation has been explored for similar heterocyclic systems. The choice of catalyst, if any, will be highly specific to the reaction you are attempting. Always refer to relevant literature for the specific transformation you are interested in.

Question 3: What are the key spectroscopic signatures I should look for to confirm the formation of the pyrazolo[5,1-b]oxazine ring system?

Answer: Confirmation of the pyrazolo[5,1-b]oxazine core can be achieved through a combination of spectroscopic techniques:

  • ¹H NMR: Look for the characteristic signals of the protons on the pyrazole and oxazine rings. The chemical shifts will be influenced by the substituents.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will correspond to the carbon atoms in the fused ring system.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of your target compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as C=N and C-O-C stretching frequencies.

For example, in the synthesis of 7-amino-5-aryl-2-phenyl-4,5-dihydropyrazolo[5,1-b]oxazine-6-carbonitriles, the IR spectra typically show absorption bands for the amino and cyano groups, and the ¹H NMR spectra exhibit signals for the aromatic and pyrazolo-oxazine ring protons.

Data Presentation & Experimental Protocols

For clarity and ease of comparison, the following table summarizes typical reaction conditions for the synthesis of pyrazolo[5,1-b]oxazines.

Table 1: Summary of Typical Reaction Conditions

ParameterRecommended ConditionsRationale
Base DBU, K₂CO₃, NaHStronger bases facilitate the crucial deprotonation of the pyrazole nitrogen.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize charged intermediates and promote the reaction.
Temperature Room Temperature to 120 °CThe optimal temperature depends on the specific substrates and should be determined empirically.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum product formation.
General Experimental Protocol for the Synthesis of a Pyrazolo[5,1-b]oxazine Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of the appropriate 3-aminopyrazole derivative (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the base (e.g., DBU, 1.2 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., an α-haloketone or a substituted 2-chloroacetamide, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash it with water, and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualization of Key Concepts

To further aid in understanding, the following diagrams illustrate key aspects of pyrazolo[5,1-b]oxazine synthesis.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with Purified Starting Materials Reagents Dissolve Pyrazole in Aprotic Solvent Start->Reagents Base Add Strong, Non-nucleophilic Base Reagents->Base Alkylating_Agent Add Alkylating Agent (e.g., α-haloketone) Base->Alkylating_Agent Heating Heat Reaction Mixture (Monitor by TLC/LC-MS) Alkylating_Agent->Heating Quench Quench with Water & Precipitate Product Heating->Quench Filter Filter and Dry the Crude Product Quench->Filter Purify Purify by Recrystallization or Chromatography Filter->Purify End Characterize Pure Pyrazolo[5,1-b]oxazine Purify->End

Caption: A typical experimental workflow for the synthesis of pyrazolo[5,1-b]oxazines.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Product Yield? Base Check Base: Strength & Stoichiometry Start->Base Yes Solvent Check Solvent: Polarity & Aprotic Nature Base->Solvent Sol_Base Use Stronger Base (e.g., DBU) Base->Sol_Base Temp_Time Check Reaction Temperature & Time Solvent->Temp_Time Sol_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Sol_Solvent Purity Check Starting Material Purity Temp_Time->Purity Sol_Temp Increase Temperature or Extend Reaction Time Temp_Time->Sol_Temp Sol_Purity Purify Starting Materials Purity->Sol_Purity

Caption: A decision-making diagram for troubleshooting low yields in pyrazolo[5,1-b]oxazine synthesis.

References

  • Synthesis of new 3-amino-4-aryl-1H-pyrazol-5(4H)-one derivatives and their application for the preparation of pyrazolo[5,1-b]oxazines. Arkivoc. [Link]

  • Synthesis and characterization of novel pyrazolo[5,1-b]oxazine derivatives. Journal of Heterocyclic Chemistry. [Link]

Technical Support Center: Purification of Pyrazolo Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazolo oxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of pyrazolo oxazine derivatives in a question-and-answer format.

Chromatography Challenges

Question 1: My pyrazolo oxazine derivative is highly polar and shows poor or no retention on my C18 reversed-phase column. How can I achieve good separation?

Answer: This is a frequent challenge due to the presence of multiple nitrogen atoms and potentially other polar functional groups in the pyrazolo oxazine scaffold, which makes these compounds highly polar. When a compound is too polar for traditional reversed-phase chromatography, it elutes in or near the solvent front, resulting in poor separation from other polar impurities.

Causality and Recommended Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. It employs a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. In HILIC, water acts as the strong, eluting solvent.[1]

  • Ion-Pairing Chromatography: For ionizable pyrazolo oxazine derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged molecule. This increases its hydrophobicity and retention on a C18 column. Be mindful that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[1]

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase of water and an organic solvent, such as acetonitrile. Water is the strong solvent in this system, providing good retention and separation of highly polar, water-soluble compounds.[2]

Question 2: I'm observing significant peak tailing for my basic pyrazolo oxazine derivative during normal-phase chromatography on a silica gel column. What causes this and how can I fix it?

Answer: Peak tailing of basic compounds on silica gel is a classic problem caused by the strong interaction between the basic nitrogen atoms in your pyrazolo oxazine derivative and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

Causality and Recommended Solutions:

  • Addition of a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic silanol sites. Common choices include:

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at a concentration of 0.1-1%.[3]

    • Ammonia (e.g., using a methanol solution containing ammonia).[3]

  • Use of an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good substitute for silica when purifying basic compounds.[3]

    • Amino- or Cyano-Bonded Phases: These stationary phases are less acidic than bare silica and can provide improved peak shapes for basic analytes.[1]

Question 3: My synthesis has produced a mixture of pyrazolo oxazine regioisomers that are proving difficult to separate. What is the best approach?

Answer: The separation of regioisomers is a common challenge in heterocyclic chemistry because they often have very similar polarities. However, even small differences can be exploited for successful separation.

Causality and Recommended Solutions:

  • Systematic TLC Analysis: Before attempting column chromatography, it is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (a noticeable difference in Rf values) between the two isomers.[4]

  • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazolo oxazine regioisomers.[5][6]

    • Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane.[7]

    • Elution: Careful packing of the silica gel and a slow, consistent elution are key to achieving high-resolution separation.[4]

Crystallization and Post-Purification Issues

Question 4: I've purified my pyrazolo oxazine derivative by column chromatography, but now I'm struggling with crystallization. My compound is "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal lattice formation.

Causality and Recommended Solutions:

  • Reduce Supersaturation and Cooling Rate:

    • Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool down much more slowly.

    • Consider a solvent/anti-solvent system. Dissolve your compound in a good solvent and then slowly add a poor solvent until you see turbidity.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.[3]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.[3]

  • Purity Check: If the problem persists, it may be due to residual impurities. Consider re-purifying a small portion of the material.

Question 5: How do I remove highly polar residual solvents like DMF or DMSO after purification?

Answer: High-boiling polar solvents can be challenging to remove completely, especially from polar compounds.

Causality and Recommended Solutions:

  • Aqueous Washes: If your compound is soluble in a non-polar organic solvent, you can perform multiple extractions with water or brine to wash away the DMF or DMSO.

  • Azeotropic Removal: For DMF, azeotropic distillation with a solvent like toluene can be effective.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, dissolving it in water and then freeze-drying can be an excellent way to remove residual organic solvents.[3]

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography for Pyrazolo Oxazine Derivatives

This protocol outlines a standard procedure for purifying pyrazolo oxazine derivatives using silica gel flash chromatography.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically, use 50-100g of silica gel per 1g of crude product).

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[8]

    • Wet Loading: Dissolve your crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution).

    • Monitor the fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of Pyrazolo Oxazine Derivatives

This protocol describes a general method for recrystallizing pyrazolo oxazine derivatives to obtain a highly pure, crystalline solid.

  • Solvent Selection:

    • Place a small amount of your compound in several test tubes.

    • Add different solvents to each test tube and observe the solubility at room temperature and upon heating.

    • A good recrystallization solvent will dissolve your compound when hot but not when cold. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[9][10]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Section 3: Visualized Workflows

Diagram 1: Troubleshooting Chromatography of Basic Pyrazolo Oxazines

chromatography_troubleshooting start Crude Pyrazolo Oxazine Derivative tlc Perform TLC Analysis on Silica Gel start->tlc peak_shape Assess Peak Shape and Retention tlc->peak_shape good_shape Good Peak Shape and Retention (Rf 0.2-0.4) peak_shape->good_shape Ideal tailing Peak Tailing Observed peak_shape->tailing Non-Ideal no_retention Poor/No Retention (Rf > 0.8) peak_shape->no_retention Non-Ideal proceed_column Proceed with Flash Column Chromatography good_shape->proceed_column add_modifier Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase tailing->add_modifier change_stationary Consider Alternative Stationary Phase (Alumina, Amino-Phase) tailing->change_stationary use_hilic Switch to HILIC Methodology no_retention->use_hilic add_modifier->tlc Re-evaluate change_stationary->tlc Re-evaluate purification_workflow start Crude Reaction Mixture extraction Aqueous Workup/ Extraction start->extraction chromatography Flash Column Chromatography extraction->chromatography purity_check1 Assess Purity (TLC, LC-MS, NMR) chromatography->purity_check1 pure_product Pure Product (>95%) purity_check1->pure_product Yes recrystallization Recrystallization purity_check1->recrystallization No pure_product->recrystallization If oil or amorphous solid final_product Final Crystalline Product pure_product->final_product If solid purity_check2 Assess Purity (TLC, LC-MS, NMR) recrystallization->purity_check2 purity_check2->final_product Pure re_purify Re-purify if Necessary purity_check2->re_purify Not Pure re_purify->chromatography

Sources

Technical Support Center: Navigating Solubility Challenges of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and its analogs. This guide is designed to provide expert insights and practical solutions to the common yet critical challenge of compound solubility in biological assays. Poor solubility can lead to inaccurate data, misinterpretation of results, and ultimately, the failure of promising therapeutic candidates. This center offers a series of troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: The Physicochemical Profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

While specific experimental data for the parent compound 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is not extensively published, we can infer its likely behavior based on its heterocyclic structure, which includes a pyrazole and an oxazine ring. Pyrazole-containing compounds are known for their diverse biological activities, but they often exhibit limited aqueous solubility due to their aromatic and often rigid structures.[1][2] The fusion of the oxazine ring introduces additional polarity but the overall molecule is expected to be hydrophobic. This inherent hydrophobicity is the primary driver of the solubility issues encountered in aqueous-based biological assays.

Frequently Asked Questions (FAQs)

Q1: My 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

A1: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its kinetic solubility limit in an aqueous environment.[3] Your compound is soluble in the 100% dimethyl sulfoxide (DMSO) stock solution but becomes supersaturated upon rapid dilution into the aqueous culture medium, leading to precipitation.[4][5] The key is that the solvent environment changes too abruptly for the compound to remain in solution.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, with 0.1% being a widely accepted safe level for sensitive assays or primary cells.[6][7] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[7]

Q3: I don't see any visible precipitate, but my dose-response curve is inconsistent. Could solubility still be the issue?

A3: Absolutely. Precipitation can occur at a microscopic level, forming aggregates that are not visible to the naked eye.[8] These small aggregates can lead to several problems:

  • False Positives: Aggregates can non-specifically inhibit enzymes or interfere with detection methods.[8]

  • False Negatives: The actual concentration of the dissolved, active compound is lower than the nominal concentration, potentially masking a real effect.[5]

  • Poor Reproducibility: The formation of aggregates can be erratic, leading to high variability in your data.[2]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A4:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, where the dissolved compound is in equilibrium with its solid state. This is a time- and labor-intensive measurement.[9][10]

  • Kinetic solubility measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[11][12] This is more relevant for most in vitro assays where compounds are added from a DMSO stock.

Understanding this distinction is crucial because the kinetic solubility is often higher than the thermodynamic solubility, but the solution is in a metastable state and can precipitate over time.[9] Your assay results are dictated by the kinetic solubility of your compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitate when adding your DMSO stock to the assay buffer or media, follow this troubleshooting workflow.

G start Precipitation Observed Immediately check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No sol_conc Reduce final compound concentration. check_conc->sol_conc Yes check_temp Is the aqueous medium pre-warmed to 37°C? check_dmso->check_temp Yes sol_dmso Increase final DMSO to a tolerated level (e.g., 0.5%). Run vehicle controls. check_dmso->sol_dmso No check_mixing How is the stock solution being added? check_temp->check_mixing Yes sol_temp Pre-warm all aqueous reagents to 37°C. check_temp->sol_temp No sol_mixing Use serial dilution in pre-warmed media. Add dropwise with gentle mixing. check_mixing->sol_mixing Rapidly sol_cosolvent Consider using a co-solvent in the stock solution. check_mixing->sol_cosolvent Serially sol_conc->check_dmso sol_dmso->check_temp sol_temp->check_mixing end_node Solution Clear sol_mixing->end_node sol_cosolvent->end_node

Caption: DMSO (D) molecules solvate the compound (C). Upon dilution, water (W) displaces DMSO, causing the hydrophobic compound to aggregate and precipitate.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025).
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
  • PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Solubility of Things. (n.d.). Pyrazole.
  • Spandidos Publications. (n.d.). Ethanol-induced DNA damage and repair-related molecules in human intestinal epithelial Caco-2 cells.
  • RSC Publishing. (2017, March 27). Cytotoxicity study of polyethylene glycol derivatives.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • National Institutes of Health. (2022, January 11). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives.
  • ResearchGate. (n.d.). Cytotoxicity of ethanol measured by MTT-assay. Cell viability expressed....
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • PhytoTech Labs. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from National Journal of Pharmaceutical Sciences website.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • RSC Publishing. (n.d.). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • ACS Publications. (n.d.). Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization.
  • ResearchGate. (2010, August 10). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • National Institutes of Health. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
  • MDPI. (n.d.). Pyrazolo[5,1-c]t[4][9][13]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from MDPI website.

  • MDPI. (n.d.). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
  • PubMed. (n.d.). Preclinical characterization of substituted 6,7-dihydro-t[4][9][13]riazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. Retrieved from PubMed website.

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (2025, August 5). Assessment of toxicity and tolerability of a combination vehicle; 5% Pharmasolve, 45% Propylene glycol and 50% Polyethylene glycol 400 in rats following repeated intravenous administration.
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. BenchChem.
  • U.S. Food and Drug Administration. (2019, February 15). APPLICATION NUMBER: - 211215Orig1s000 CLINICAL REVIEW(S).
  • National Institutes of Health. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • National Institutes of Health. (2021, September 9). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies.
  • ResearchGate. (n.d.). Effects of various concentrations of PEG400 on the in situ uptake of....

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazolo[5,1-b]oxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of pyrazolo[5,1-b]oxazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable heterocyclic scaffold from bench-scale to pilot or manufacturing scale. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific rationale to empower your process development.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our pyrazolo[5,1-b]oxazine synthesis upon scaling from a 10g to a 1kg scale. What are the most likely causes?

A significant decrease in yield during scale-up is a common challenge in process chemistry. For the synthesis of pyrazolo[5,1-b]oxazines, which are often prepared via multi-step sequences involving condensation and cyclization, several factors could be at play:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This can lead to poor temperature control, especially in exothermic steps. Localized "hot spots" can cause decomposition of starting materials, intermediates, or the final product, leading to lower yields and increased impurity formation.

  • Mass Transfer and Mixing Issues: Inadequate mixing in large reactors can result in heterogeneous reaction mixtures. This leads to localized areas of high reactant concentration, which can promote side reactions, and areas of low concentration, where the reaction may not proceed to completion.

  • Sub-optimal Reagent Addition: The rate of addition of a key reagent, which may have been a rapid, single-portion addition at the lab scale, often needs to be carefully controlled at a larger scale to manage exotherms and maintain optimal stoichiometry throughout the reaction.

  • Phase Separation and Work-up Challenges: Extractions and phase separations that are straightforward in a separatory funnel can become problematic in a large reactor. The formation of stable emulsions or incomplete phase separation can lead to significant product loss.

Q2: Our final product is contaminated with a persistent, difficult-to-remove impurity. How can we identify and mitigate this?

Impurity profiling is a critical aspect of process development. For pyrazolo[5,1-b]oxazine synthesis, common impurities can arise from several sources:

  • Isomeric Impurities: Depending on the substitution pattern of your precursors, the formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions due to poor mixing or insufficient reaction time can leave starting materials or stable intermediates in your final product.

  • Degradation Products: As mentioned, poor temperature control can lead to the thermal degradation of your product. The pyrazolo[5,1-b]oxazine core, while generally stable, can be susceptible to decomposition under harsh temperature or pH conditions.

  • Byproducts from Side Reactions: The specific side reactions will depend on your synthetic route. For example, in a condensation reaction, self-condensation of a carbonyl compound could be a competing pathway.

To address this, a systematic approach is necessary:

  • Characterize the Impurity: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the impurity.

  • Investigate the Root Cause: Once the structure is known, you can hypothesize its formation pathway. For example, if it is an isomer, you may need to revisit the regioselectivity of your cyclization step.

  • Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, solvent, and catalyst to disfavor the formation of the impurity.

  • Refine the Work-up and Purification: Develop a more effective purification strategy. This could involve an acid-base wash to remove basic or acidic impurities, or a re-crystallization with a different solvent system.

Troubleshooting Guides

Guide 1: Managing Exothermic Reactions in Cyclocondensation Steps

The formation of the pyrazolo[5,1-b]oxazine ring system often involves a cyclocondensation reaction, which can be highly exothermic.

Problem: Uncontrolled temperature increase, leading to a runaway reaction, product degradation, and formation of dark, tarry byproducts.

Causality: The heat generated by the reaction exceeds the heat removal capacity of the larger reactor.

Solutions:

  • Controlled Reagent Addition: Switch from a single-portion addition of a key reagent to a slow, controlled addition using a dosing pump. This allows the cooling system to keep pace with the heat generation.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction. However, this may also slow down the reaction rate, so a balance must be found.

  • "Semi-Batch" Approach: Add one of the reactants to the reactor initially, and then slowly feed in the second reactant. This prevents the accumulation of unreacted starting materials and allows for better control of the reaction rate and temperature.

  • Reactor Cooling: Ensure your reactor's cooling system is adequate for the scale and exothermicity of your reaction. Consider using a lower temperature coolant if necessary.

Workflow for Managing Exotherms:

Exotherm_Management Start Exotherm Observed on Scale-up SlowAddition Implement Slow Reagent Addition Start->SlowAddition MonitorTemp Monitor Internal Temperature SlowAddition->MonitorTemp CheckYield Yield & Purity Acceptable? MonitorTemp->CheckYield AdjustRate Adjust Addition Rate CheckYield->AdjustRate No End Process Optimized CheckYield->End Yes AdjustRate->MonitorTemp ConsiderDilution Increase Solvent Volume AdjustRate->ConsiderDilution ConsiderDilution->MonitorTemp

Caption: Decision workflow for managing exothermic reactions.

Guide 2: Overcoming Challenges in Work-up and Product Isolation

Problem: Formation of a stable emulsion during aqueous work-up, leading to difficult phase separation and product loss.

Causality: The presence of partially soluble intermediates, byproducts, or surfactants can stabilize the interface between the organic and aqueous layers. Vigorous mixing during the quench or wash steps can exacerbate this issue.

Solutions:

Troubleshooting StepDescriptionRationale
Reduce Agitation Speed Lower the stirring speed during the addition of the quench solution and subsequent washes.Minimizes the energy input that creates fine droplets and promotes emulsion formation.
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer.Increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.
Solvent Swap If possible, consider switching to a different extraction solvent that has a greater density difference with water and lower mutual solubility.A larger density difference will facilitate phase separation.
Filtration In some cases, passing the emulsified mixture through a pad of a filter aid like celite can help to break the emulsion.The filter aid can coalesce the dispersed droplets.

Experimental Protocol: Breaking an Emulsion

  • Stop the agitation of the reactor.

  • Allow the mixture to stand for at least 30 minutes to see if any phase separation occurs.

  • If an emulsion persists, slowly add a portion of brine (e.g., 10% of the aqueous phase volume) with gentle stirring.

  • Observe for any improvement in phase separation. Repeat the brine addition if necessary.

  • If the emulsion is still not resolved, consider a filtration step through a bed of celite.

Guide 3: Scale-up of Product Purification

Problem: A product that was easily purified by column chromatography at the lab scale is proving difficult and costly to purify at a larger scale.

Causality: Column chromatography does not scale linearly in terms of cost and solvent consumption. It is often not a viable purification method for large-scale manufacturing.

Solutions:

  • Crystallization: This is the preferred method for purification at scale.

    • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Cooling Crystallization: This is the most common method. Dissolve the crude product in a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.

    • Anti-Solvent Crystallization: Dissolve the product in a solvent in which it is freely soluble, and then slowly add an anti-solvent in which the product is insoluble to induce crystallization.

  • Slurrying/Trituration: Stirring the crude solid product in a solvent in which the product is sparingly soluble but the impurities are more soluble can be an effective purification technique.

Diagram of Purification Strategy Decision Tree:

Purification_Strategy CrudeProduct Crude Pyrazolo[5,1-b]oxazine IsSolid Is the crude product a solid? CrudeProduct->IsSolid TryCrystallization Develop a Crystallization Procedure IsSolid->TryCrystallization Yes LiquidCrude Liquid or Oil IsSolid->LiquidCrude No TrySlurry Attempt Slurrying/ Trituration TryCrystallization->TrySlurry If crystallization is difficult Chromatography Use Chromatography (if unavoidable) TrySlurry->Chromatography If still impure Distillation Consider Distillation (if thermally stable) LiquidCrude->Distillation Distillation->Chromatography If distillation is not feasible

Caption: Decision tree for selecting a purification strategy.

References

  • Guirado, A., Vera, M., Martiz, B., Rodenas, F., Sandoval, J. A., Alarcon, E., & Bautista, D. (2020). A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][1][2]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. SynOpen, 4(01), 71-75.

  • Anderson, N. G. (2000). Practical Process Research & Development. Elsevier.
  • McConville, F. X. (2006). The Pilot Plant Real Book. FXM Engineering and Design.
  • Alaimo, R. J. (Ed.). (2001). Handbook of Chemical Health and Safety. Oxford University Press.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Group UK Limited.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • "Scale-up Reactions - Division of Research Safety - University of Illinois". (2019, September 18). Retrieved from [Link]

  • "Working with Exothermic Reactions during Lab and Scale up". (2023, October 12). Amar Equipment. Retrieved from [Link]

  • "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way". (2023, October 5). Retrieved from [Link]

  • "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement". (n.d.). ACS Publications. Retrieved from [Link]

  • "Phosphorus oxychloride - Product Safety Summary". (n.d.). Lanxess. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold. This guide is designed to provide expert insights and practical troubleshooting for elucidating the degradation pathways of this novel heterocyclic entity. Understanding the stability and degradation profile of a molecule is a cornerstone of drug development, influencing formulation, storage, and regulatory approval.[1][2]

This document moves beyond standard protocols to address the specific challenges and questions that arise during experimental work. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to directly support your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the stability and degradation of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core structure.

Q1: What are the primary objectives of studying the degradation pathways of this molecule?

A1: The core objectives are multi-faceted and critical for drug development.[1] They include:

  • Elucidating Degradation Mechanisms: To understand the chemical transformations the molecule undergoes under various stress conditions (e.g., pH, light, oxidation).[1]

  • Identifying Potential Degradants: To isolate and characterize the structure of impurities that could form during manufacturing, storage, or administration.

  • Developing Stability-Indicating Methods: To create and validate analytical methods (typically HPLC) that can accurately separate the parent drug from its degradation products, ensuring precise quantification of the drug's purity over time.[1]

  • Informing Formulation and Packaging: The molecule's liabilities guide the selection of excipients, pH, and protective packaging (e.g., amber vials for photosensitive compounds) to create a stable drug product.[1][3]

  • Ensuring Safety and Efficacy: Degradants can be inactive, less active, or potentially toxic. Identifying and controlling them is a key regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product.[1]

Q2: Based on its structure, what are the most probable degradation pathways for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine?

A2: While specific experimental data is required for confirmation, the fused pyrazolo-oxazine structure suggests several likely pathways:

  • Hydrolysis: The oxazine ring contains an ether linkage (-C-O-C-) and an aminal-like linkage (-N-C-O-), which are susceptible to hydrolytic cleavage under acidic or basic conditions. Acid-catalyzed hydrolysis would likely involve protonation of the oxygen or nitrogen atoms, followed by nucleophilic attack by water, leading to ring-opening.

  • Oxidation: The dihydro-oxazine and pyrazole rings contain nitrogen and carbon atoms that can be susceptible to oxidation. This can be mediated by atmospheric oxygen (auto-oxidation) or reactive oxygen species. For related pyrazolo-triazine scaffolds, an unusual oxidation of the core by enzymes like aldehyde oxidase has been observed, suggesting that metabolic, enzyme-driven oxidation is a plausible pathway to investigate.[4]

  • Photolysis: Many heterocyclic aromatic compounds absorb UV or visible light, which can lead to photochemical degradation. The specific chromophores in the molecule will determine its photosensitivity. Photostability testing is a mandatory part of forced degradation studies as per ICH guidelines.[5]

Q3: What are the standard regulatory guidelines for conducting these studies?

A3: The International Conference on Harmonisation (ICH) provides the primary guidelines for stability testing and forced degradation studies.[1] The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the overall framework for stability testing.[1]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This details the specific requirements for assessing the effects of light.[1][5]

  • ICH Q2(R1): Validation of Analytical Procedures. This guides the validation of the stability-indicating method developed from the degradation studies.

Forced degradation studies are a mandatory part of this process, designed to intentionally degrade the sample to ensure the analytical method is effective at separating the degradants from the parent compound.[1][5]

Section 2: Troubleshooting Experimental Workflows

This section is formatted to address specific problems you may encounter during your experiments.

Q: I'm not observing any significant degradation under standard hydrolytic conditions (0.1 N HCl, 0.1 N NaOH at room temperature). What are my next steps?

A: This indicates the molecule is relatively stable to hydrolysis under mild conditions. The goal of forced degradation is to achieve some degradation (typically 5-20%) to prove the method's capability.[5]

  • Causality: The activation energy for the hydrolysis reaction may not be met at room temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the temperature of your reaction. A common next step is to perform the hydrolysis at 50-60°C.[5] Monitor the reaction over several hours or days.

    • Increase Reagent Concentration: If elevated temperature is insufficient, consider using higher concentrations of acid or base (e.g., 1 N HCl or 1 N NaOH), but be mindful that overly harsh conditions can lead to secondary degradation and unrepresentative pathways.

    • Extend Duration: For highly stable compounds, the reaction time may need to be extended up to 7 days.[5]

    • Solubility Check: Ensure your compound is fully dissolved. If it is not freely soluble in aqueous acid/base, a co-solvent (like acetonitrile or methanol) may be needed, but ensure the co-solvent itself is stable and does not participate in the reaction.[5]

Q: My oxidative stress test using 3% hydrogen peroxide (H₂O₂) is showing an overly rapid and complete degradation of my compound. How can I achieve a more controlled reaction?

A: Complete degradation suggests the molecule is highly susceptible to oxidation. The conditions are too harsh and need to be attenuated to generate the primary, most relevant degradants.

  • Causality: The concentration of the oxidizing agent and the reaction kinetics are too high, leading to rapid and potentially unrealistic degradation pathways.

  • Troubleshooting Steps:

    • Lower H₂O₂ Concentration: Reduce the concentration of hydrogen peroxide significantly. Start with a lower range, such as 0.1% to 1.0% H₂O₂.[5]

    • Control Temperature: Perform the experiment at room temperature or even under cooled conditions (e.g., in an ice bath) to slow the reaction rate.

    • Time-Course Monitoring: Sample the reaction at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products before they are further degraded.

    • Consider a Milder Oxidant: If H₂O₂ remains too aggressive, consider using a milder oxidizing agent or a metal catalyst (e.g., CuCl₂) with atmospheric oxygen to promote a more controlled oxidation.

Q: My LC-MS data shows several degradant peaks with the same mass-to-charge ratio (m/z) as the parent compound. What does this mean?

A: This is a classic sign of isomerization, where degradants are structural isomers of the parent compound.

  • Causality: Stress conditions (e.g., heat, acid, or base) can provide the energy for atoms or groups to rearrange without any change in the molecular formula. For the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold, this could involve tautomerization or stereochemical inversion at a chiral center if one exists.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: Your primary tool is to improve chromatographic separation.

      • Optimize Gradient: Use a shallower gradient to increase the separation between the isomeric peaks.

      • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to phenyl-hexyl or a chiral column if stereoisomers are suspected) to exploit different separation mechanisms.

    • NMR Spectroscopy: If you can isolate the degradant peaks, 1D and 2D NMR spectroscopy are the definitive techniques for elucidating the exact structural changes between isomers.

    • Reference Standards: If a specific isomer is suspected, synthesizing a reference standard is the most reliable way to confirm its identity.

Section 3: Key Experimental Protocols & Data

Protocol 1: Standard Forced Degradation Study

This protocol outlines a typical workflow for investigating the degradation pathways of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL.[5] A mixture of water and an organic solvent like acetonitrile or methanol is commonly used to ensure solubility.

2. Application of Stress Conditions:

  • Use the stock solution for each stress condition outlined in the table below. The goal is to achieve 5-20% degradation.[5]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress Type Condition Temperature Duration Neutralization Step
Acid Hydrolysis 0.1 N HCl Room Temp, then 60°C Up to 7 days Neutralize with equivalent NaOH
Base Hydrolysis 0.1 N NaOH Room Temp, then 60°C Up to 7 days Neutralize with equivalent HCl
Oxidation 3% H₂O₂ Room Temperature Up to 7 days Quench if necessary
Thermal Dry Heat 60°C - 80°C Up to 7 days N/A

| Photolytic | ICH Q1B compliant light source | Room Temperature | Per ICH Q1B | N/A |

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base samples immediately to halt the reaction.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a validated stability-indicating HPLC-UV/DAD method. Peak purity analysis using a DAD is crucial.

  • Subject the peaks of interest to LC-MS/MS for mass identification and fragmentation analysis.

4. Structure Elucidation:

  • For significant degradants, preparative HPLC may be required for isolation.

  • Use NMR spectroscopy and high-resolution mass spectrometry (HRMS) to definitively elucidate the structures.

Visualization of Workflows and Pathways

Diagram 1: Forced Degradation Experimental Workflow

This diagram illustrates the logical flow from sample preparation to structural elucidation in a typical forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_elucidation Structure Elucidation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (HCl) Prep->Acid Apply Stress Base Base Hydrolysis (NaOH) Prep->Base Apply Stress Ox Oxidation (H2O2) Prep->Ox Apply Stress Thermal Thermal (Heat) Prep->Thermal Apply Stress Photo Photolytic (Light) Prep->Photo Apply Stress Analyze HPLC-DAD Analysis (Peak Purity & Quantification) Acid->Analyze Sample & Analyze Base->Analyze Sample & Analyze Ox->Analyze Sample & Analyze Thermal->Analyze Sample & Analyze Photo->Analyze Sample & Analyze MS LC-MS/MS Analysis (Mass ID & Fragmentation) Analyze->MS Identify Masses Isolate Isolation of Degradants (Prep-HPLC) MS->Isolate Isolate Unknowns Elucidate Structural Characterization (NMR, HRMS) Isolate->Elucidate Confirm Structure

Caption: Workflow for a forced degradation study.

Diagram 2: Hypothetical Degradation Pathways

This diagram illustrates potential, chemically plausible degradation pathways for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core. Note: This is a theoretical model and requires experimental verification.

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway Parent 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Hydrolysis_Product Ring-Opened Product (e.g., pyrazole with hydroxypropyl side chain) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product1 N-Oxide (on Pyrazole or Oxazine Nitrogen) Parent->Oxidation_Product1 [O] Oxidation_Product2 Hydroxylated Product (on Aliphatic or Aromatic Ring) Parent->Oxidation_Product2 [O]

Caption: Hypothetical degradation pathways.

Section 4: References

  • Forced degradation studies. (2016). MedCrave online, J Anal Pharm Res, 3(6):387-390.

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][4][6]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Scientific Research Publishing.

Sources

Technical Support Center: Alternative Catalysts for Pyrazolo[5,1-b]oxazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, valued for its diverse biological activities. Traditional synthetic routes can sometimes require harsh conditions or expensive reagents. This technical guide addresses the growing need for milder, more efficient, and versatile catalytic systems. We will explore the use of alternative catalysts—primarily focusing on gold, silver, and iodine-based systems—for the key intramolecular cyclization step in pyrazolo[5,1-b]oxazine synthesis. This resource is designed for researchers and drug development professionals, providing in-depth, field-proven insights in a practical question-and-answer format to troubleshoot common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of pyrazolo[5,1-b]oxazines via alternative catalytic methods.

Q1: My gold-catalyzed cyclization of a pyrazolyl propargyl alcohol is giving very low yields. What is the most common cause?

A1: Low yields in gold-catalyzed hydroalkoxylation are frequently due to catalyst deactivation or suboptimal reaction conditions. Gold(I) and Gold(III) catalysts are powerful π-acids but can be sensitive. The primary culprits are often:

  • Atmospheric Moisture/Oxygen: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Impure Starting Material: The propargyl alcohol precursor must be pure. Impurities, particularly residual base or acid from a previous step, can neutralize or poison the catalyst.

  • Incorrect Catalyst Choice: While many gold catalysts work, the choice of ligand and counter-anion is crucial. For hydroalkoxylation, cationic gold complexes are generally more effective at activating the alkyne.[1][2] If you are using a simple salt like AuCl₃, consider switching to a ligand-stabilized complex such as (Ph₃P)AuCl/AgOTf to generate a more active cationic species in situ.

Q2: I am observing a significant amount of a byproduct with the same mass as my starting material. What could it be?

A2: This is likely an isomer of your starting material. Under catalytic conditions, especially with gold catalysts, propargylic alcohols can undergo rearrangement. A common side reaction is the Meyer-Schuster rearrangement to form an α,β-unsaturated ketone. To mitigate this, consider running the reaction at a lower temperature or reducing the catalyst loading to minimize the lifetime of reactive intermediates.

Q3: My silver-catalyzed reaction is sluggish and never goes to completion. How can I improve the conversion rate?

A3: Silver catalysts, typically Ag(I) salts like AgOTf or AgNTf₂, are milder π-acids than their gold counterparts. Sluggish reactions often point to insufficient catalyst activity or poor solubility.

  • Increase Catalyst Loading: While starting at 1-5 mol% is standard, increasing the loading to 10 mol% can sometimes be necessary, especially for less reactive substrates.

  • Solvent Optimization: The choice of solvent is critical for silver catalysis. While dichloromethane (DCM) or toluene are common, polar aprotic solvents like acetonitrile or nitromethane can sometimes enhance the catalyst's electrophilicity and improve reaction rates.

  • Counter-ion Effect: The counter-ion plays a significant role. Triflate (OTf⁻) is a good starting point, but if the reaction is slow, switching to a more non-coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluoroantimonate (SbF₆⁻) can increase the Lewis acidity of the silver cation.

Q4: When using an iodine-based catalyst, my reaction turns dark, and I isolate a complex mixture of products. What's happening?

A4: Iodine-mediated cyclizations are powerful but can be prone to over-reaction or side reactions if not properly controlled.[3] A dark reaction color often indicates the formation of elemental iodine (I₂) or complex poly-iodinated species.

  • Control Stoichiometry: Unlike true catalytic systems, many "iodine-catalyzed" reactions are actually iodine-mediated, requiring stoichiometric or even excess iodine. Ensure you are using the precise amount recommended in the literature. Using a true catalytic amount of an iodine source often requires a co-oxidant to regenerate the active I⁺ species.

  • Light Sensitivity: Some iodine-mediated reactions can be sensitive to light, which can promote radical side reactions. Running the reaction in a flask wrapped in aluminum foil can sometimes improve the outcome.

  • Base Scavenger: These reactions often produce HI as a byproduct, which can catalyze decomposition. The addition of a non-nucleophilic base, like sodium bicarbonate (NaHCO₃) or 2,6-lutidine, can scavenge the acid and lead to a cleaner reaction profile.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental failures.

Problem 1: Incomplete Conversion or Stalled Reaction
Possible Cause Diagnostic Check Recommended Solution & Rationale
Catalyst Deactivation (Gold/Silver) TLC analysis shows the reaction starting but stalling after 1-2 hours. Adding a fresh portion of the catalyst restarts the reaction.Solution: Perform the reaction with slow, portion-wise addition of the catalyst over several hours. Rationale: This maintains a low, steady concentration of the active catalyst, minimizing bimolecular decomposition pathways and preventing poisoning by any trace impurities introduced at the start.
Insufficient Electrophilicity The substrate has strongly electron-withdrawing groups near the alkyne, making it less susceptible to activation.Solution 1 (Gold): Switch from a phosphine-ligated gold catalyst to an N-heterocyclic carbene (NHC)-ligated one, like (IPr)AuCl/AgOTf. Rationale: NHC ligands are stronger σ-donors, making the gold center more electron-rich and thus more π-acidic and reactive towards electron-poor alkynes.[4] Solution 2 (Silver): Use a silver salt with a highly non-coordinating anion, such as AgSbF₆. Rationale: A less coordinating anion enhances the Lewis acidity of the Ag(I) center, making it a more potent alkyne activator.
Reversible Reaction The reaction reaches an equilibrium point with significant starting material remaining, even after extended time.Solution: If possible, perform the reaction at a slightly elevated temperature while monitoring for decomposition. Alternatively, if the cyclization produces a volatile byproduct (e.g., water), running the reaction in the presence of molecular sieves can drive the equilibrium toward the product. Rationale: Le Châtelier's principle dictates that removing a product will shift the equilibrium to favor product formation.
Problem 2: Formation of Incorrect Regioisomer (5-exo vs. 6-endo Cyclization)

The formation of pyrazolo[5,1-b]oxazine requires a 6-endo-dig cyclization. The formation of a five-membered ring product indicates a competing 5-exo-dig pathway.

Possible Cause Diagnostic Check Recommended Solution & Rationale
Electronic Bias of Substrate The substrate has substituents that electronically favor the 5-exo pathway.Solution: Modify the catalyst system. Silver catalysts have shown a greater propensity for the 6-endo-dig pathway in certain systems compared to gold.[5] Consider screening AgOTf or AgNO₃. Rationale: The nature of the metal-alkyne π-complex differs between gold and silver. Silver's coordination may induce a geometry that better accommodates the nucleophilic attack from the pyrazole nitrogen to form the six-membered ring.
Steric Hindrance Bulky substituents on the pyrazole ring or near the propargylic alcohol may sterically favor the formation of the less-strained five-membered ring transition state.Solution: Employ a catalyst with smaller ligands (e.g., switch from (IPr)AuCl to (SPhos)AuCl). Rationale: Less sterically demanding ligands on the metal center can allow the substrate to adopt the necessary conformation for the desired 6-endo cyclization with less steric penalty.
Problem 3: Formation of Side Products (Besides Isomers)
Possible Cause Diagnostic Check Recommended Solution & Rationale
Alkyne Dimerization/Polymerization A significant amount of high molecular weight, insoluble material is formed.Solution: Use a more dilute solution and lower the reaction temperature. Rationale: Dimerization is often a bimolecular process. Reducing the concentration of the starting material disfavors intermolecular reactions relative to the desired intramolecular cyclization.
Simple Hydration of the Alkyne A major byproduct is the corresponding methyl ketone, resulting from the addition of water to the alkyne.Solution: Rigorously dry all solvents and reagents. Use freshly activated molecular sieves (4Å) in the reaction flask. Rationale: Gold and silver catalysts are excellent catalysts for alkyne hydration.[6] The scrupulous exclusion of water is necessary to prevent this competitive pathway.
Protodeauration/Isomerization (Gold) Formation of an enol ether or an exocyclic double bond that slowly isomerizes to a more stable endocyclic position.Solution: After the cyclization is complete (monitored by TLC), add a mild acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) to the crude reaction mixture and stir at room temperature. Rationale: The initial cyclization can lead to a kinetic product. A mild acid catalyst can facilitate the isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position found in the final aromatic pyrazolo[5,1-b]oxazine core.

Section 3: Alternative Catalyst Selection Guide

Choosing the right catalyst is paramount for success. This section provides a comparative overview to guide your decision-making process.

Catalyst Selection Workflow

catalyst_selection sub Substrate Properties? electron_rich Electron-Rich Alkyne (e.g., alkyl substituted) sub->electron_rich Electronic Nature electron_poor Electron-Poor Alkyne (e.g., aryl with EWG) sub->electron_poor Electronic Nature acid_sensitive Acid-Sensitive Functional Groups? sub->acid_sensitive Acid Stability cat1 Start with I₂ / NaHCO₃ or Silver(I) Triflate electron_rich->cat1 cat2 Use potent Gold(I) or Gold(III) catalyst (e.g., AuCl₃, (IPr)AuCl/AgOTf) electron_poor->cat2 cat3 Prefer Silver(I) or Iodine (milder conditions) acid_sensitive->cat3 cat4 Gold catalysts are robust but can be highly acidic acid_sensitive->cat4 Use with caution

Caption: Decision workflow for selecting an alternative catalyst.

Comparative Data of Catalytic Systems
Catalyst SystemTypical ConditionsSubstrate ScopeAdvantagesLimitations & Troubleshooting
Gold (AuCl₃, (Ph₃P)AuCl/AgOTf) 1-5 mol% Au, DCM or Toluene, RT to 60°C, inert atmosphere.Broad; effective for both electron-rich and electron-poor alkynes. Particularly good for sterically hindered substrates.High catalytic activity, fast reaction times, generally high yields, tolerates various functional groups.Sensitive to moisture and air. Can promote side reactions like Meyer-Schuster rearrangement. Catalyst can be expensive. Troubleshoot: Use rigorously dried solvents; run under argon.[7]
Silver (AgOTf, AgNO₃, AgSbF₆) 5-10 mol% Ag, DCM, Acetonitrile, or DCE, 50-80°C, inert atmosphere.Good for terminal and some internal alkynes. Can show different regioselectivity compared to gold.[5]Lower cost than gold, milder catalyst, can favor 6-endo cyclization, less prone to rearrangements.Generally requires higher temperatures and longer reaction times than gold. Less reactive for electron-deficient or sterically demanding alkynes. Troubleshoot: Screen solvents and counter-ions to increase reactivity.
Iodine (I₂, NIS, ICl) 10 mol% to 1.2 equiv. Iodine, NaHCO₃ or other base, DCM or MeCN, RT.Best for electron-rich alkynes that are easily activated.Very low cost, operationally simple, metal-free, works under mild conditions.Often requires stoichiometric amounts, can lead to iodinated byproducts, sensitive to substrate electronics, potential for over-reaction. Troubleshoot: Add a non-nucleophilic base to scavenge HI; protect from light.[2][8]

Section 4: Detailed Experimental Protocols

These protocols are representative starting points and should be optimized for specific substrates.

Protocol 1: Gold(III) Chloride-Catalyzed Cyclization

This protocol is adapted from methodologies for gold-catalyzed intramolecular hydroalkoxylation of propargyl alcohols.[7][9]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazolyl propargyl alcohol starting material (1.0 equiv, e.g., 0.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) (0.1 M solution, e.g., 5 mL) via a dry syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of Gold(III) chloride (AuCl₃) in anhydrous DCM (e.g., 1.5 mg in 1 mL). Add the catalyst solution (5 mol%, e.g., 0.5 mL of the stock solution) to the reaction flask dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 40°C if no reaction occurs). Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) to afford the pure pyrazolo[5,1-b]oxazine product.

Proposed Catalytic Cycle for Gold(I)

gold_cycle cluster_cycle Catalytic Cycle L_Au_X L-Au⁺ Pi_Complex π-Complex L_Au_X->Pi_Complex + Alkyne Alkyne Pyrazolyl Propargyl Alcohol Pi_Complex->L_Au_X - Alkyne Oxonium Intermediate Pi_Complex->Oxonium 6-endo-dig Nucleophilic Attack Vinyl_Au Vinyl-Gold Intermediate Oxonium->Vinyl_Au Deprotonation Product Pyrazolo[5,1-b]oxazine Vinyl_Au->Product Protodeauration (+ H⁺) center

Caption: Proposed catalytic cycle for Gold(I)-catalyzed cyclization.

Protocol 2: Iodine-Mediated Electrophilic Cyclization

This protocol is based on general procedures for iodine-mediated cyclization of alkynols.[2]

  • Preparation: To a round-bottom flask, add the pyrazolyl propargyl alcohol (1.0 equiv, e.g., 0.5 mmol) and Sodium Bicarbonate (NaHCO₃) (2.0 equiv, 84 mg).

  • Solvent Addition: Add Acetonitrile (MeCN) (0.1 M, 5 mL).

  • Iodine Addition: Cool the mixture to 0°C in an ice bath. Add a solution of Iodine (I₂) (1.2 equiv, 152 mg) in MeCN (2 mL) dropwise over 5 minutes. The solution will develop a brown color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours). The color of the solution may fade over time.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the brown color disappears. Add water (10 mL) and extract the mixture with Ethyl Acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the product. Note that an iodo-substituted product may be initially formed, which can sometimes be de-iodinated on silica or during workup.

References

  • Basceken, S., & Balci, M. (2015). Design of pyrazolo-pyrrolo-pyrazines and pyrazolo-pyrrolo-diazepines via AuCl₃-catalyzed and NaH-supported cyclization of N-propargyl pyrazoles. The Journal of Organic Chemistry, 80(8), 3806–3814. [Link]

  • Belmont, P., & Parker, E. (2009). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes. Angewandte Chemie International Edition, 48(43), 8369-8372. [Link]

  • Sreenivasulu, G., Kadiyala, V., Raju, C. E., Sridhar, B., & Karunakar, G. V. (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. ChemistrySelect, 6(12), 2963-2967. [https://www.researchgate.net/publication/350489981_Gold-Catalyzed_Synthesis_of_Pyrazolo15-a]pyridines_Regioselectively_via_6-endo-dig_Cyclization]([Link])

  • Li, W., Wang, Y., & Zhang, J. (2018). Synthesis of pyrazolo[5,1-a]isoquinolines via a silver(i)-catalyzed reaction of (1-arylethylidene)hydrazides with N′-(2-alkynylbenzylidene)hydrazides. Organic & Biomolecular Chemistry, 16(30), 5441-5445. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 14(11), 4427-4433. [Link]

  • Romański, J., & Mroczyńska, E. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(23), 13867-13876. [Link]

  • Gorobets, N. Y., & Belen'kaya, E. A. (2022). Synthesis of Pyrazolo[5,1-c][5][9]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Journal of Heterocyclic Chemistry. [Link]

  • Kitamura, M. (2018). Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. Journal of Synthetic Organic Chemistry, Japan, 76(8), 834-844. [Link]

  • Thummala, Y., Raju, C. E., Purnachandar, D., Sreenivasulu, G., Doddi, V. R., & Karunakar, G. V. (2020). Gold‐Catalyzed Regioselective Synthesis of Pyrazolo[5][9]oxazepines via Intramolecular 7‐endo‐dig Cyclization. European Journal of Organic Chemistry, 2020(8), 1033-1043. [Link]

  • Zhdanko, A., & Maier, M. E. (2012). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 2(4), 448-475. [Link]

  • Barluenga, J., et al. (2007). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 72(16), 6024-6029. [Link]

  • Verma, A. K., Rustagi, V., Aggarwal, T., & Singh, A. P. (2010). Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins. The Journal of Organic Chemistry, 75(22), 7691–7703. [Link]

  • Patil, S. A., et al. (2022). Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. Catalysts, 12(10), 1185. [Link]

  • Zhang, C., et al. (2025). Synthesis of pyrazolo[1,2-a]cinnolinone via copper-catalyzed 6-endo-dig cyclization. Tetrahedron, 178(4), 134593. [Link]

  • Karci, F., & Karci, F. (2008). Synthesis and Absorption Abilities of Pyrazolo[5,1-c][1][5][9]triazine-Based Disperse Dyes. Chemistry of Heterocyclic Compounds, 44(10), 1257-1263. [Link]

  • Pintea, B.-N., et al. (2021). The synthesis of pyrazolo[5,1-c][1][5][9]triazoles. Part 1: From acyclic and monocyclic precursors. Advances in Heterocyclic Chemistry, 133, 57-122. [Link]

  • Abu-Melha, H. M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 487. [Link]

  • Muñoz, M. C., & Padwa, A. (2011). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications, 47(32), 9221-9223. [Link]

Sources

Technical Support Center: Pyrazolo[x,y-z]oxazine Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of pyrazolo-oxazine scaffolds is a cornerstone in the development of novel therapeutics and functional materials.[1] However, the journey from a completed reaction flask to a pure, characterizable compound is often fraught with challenges. This guide is designed to serve as a technical resource for researchers, providing field-proven insights into the critical work-up and purification stages. Here, we move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the standard work-up of pyrazolo-oxazine reactions.

Q1: What constitutes a "standard" aqueous work-up for a pyrazolo-oxazine synthesis?

A1: A standard aqueous work-up is designed to separate the desired organic product from inorganic salts, water-soluble reagents, and catalysts. The causality behind this multi-step process is the differential solubility of components in immiscible aqueous and organic phases.

A typical procedure involves:

  • Quenching: The reaction is first cooled to room temperature and then cautiously poured into water or a specific aqueous solution (e.g., saturated ammonium chloride) to neutralize reactive species.

  • Extraction: An appropriate organic solvent is added to dissolve the target compound. The mixture is shaken vigorously in a separatory funnel, and the organic layer containing the product is separated. This is often repeated 2-3 times to maximize recovery.

  • Washing: The separated organic layer is washed sequentially with mild aqueous solutions to remove residual impurities. A wash with brine (saturated NaCl solution) is common as a final step to remove bulk water from the organic phase.[2]

  • Drying & Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: How do I select the optimal organic solvent for extraction?

A2: Solvent selection is critical and depends on the polarity and solubility of your specific pyrazolo-oxazine derivative. The ideal solvent should:

  • Readily dissolve your target compound.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

  • Not react with your product.

A preliminary small-scale solubility test is always recommended.

SolventPolarityCommon Use Case for Pyrazolo-Oxazines
Dichloromethane (DCM) MediumExcellent solvent for a wide range of polarities.
Ethyl Acetate (EtOAc) MediumGood general-purpose solvent, less dense than water.
Diethyl Ether (Et₂O) LowBest for less polar compounds; highly volatile.
Toluene LowUseful for extracting non-polar compounds and azeotropic removal of water.

Q3: My pyrazolo-oxazine product is a solid. Is recrystallization a viable purification method?

A3: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid products, capable of yielding highly pure crystalline material if performed correctly.[3][4] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble at all temperatures. Finding the right solvent system (sometimes a mixture of a "good" solvent and a "poor" solvent) is key. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and hexane.[5]

Part 2: Troubleshooting Guide for Common Work-up Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the work-up and purification of pyrazolo-oxazine compounds.

Issue 1: Low or No Yield of Isolated Product

A diminished yield is one of the most common frustrations. The cause can often be pinpointed by systematically evaluating the work-up process.

Low_Yield_Troubleshooting Start Problem: Low Yield Check_TLC Analyze crude reaction mixture by TLC/LC-MS. Is the product present? Start->Check_TLC Incomplete_Rxn Diagnosis: Incomplete or Failed Reaction Check_TLC->Incomplete_Rxn No Degradation Diagnosis: Product Degradation during Work-up Check_TLC->Degradation Yes, but new spots appear post-work-up Purification_Loss Diagnosis: Losses during Extraction or Purification Check_TLC->Purification_Loss Yes, and crude looks clean, but final yield is low Solution_Rxn Solution: Re-evaluate reaction conditions (time, temp, catalyst). Incomplete_Rxn->Solution_Rxn Solution_Degradation Solution: Use milder work-up conditions. Avoid strong acids/bases. Check pH carefully. Degradation->Solution_Degradation Solution_Purification Solution: Optimize extraction solvent. Perform more extractions. Re-evaluate purification method. Purification_Loss->Solution_Purification

Expert Insights:

  • Product Degradation: Pyrazolo-oxazine systems can be sensitive to pH. The oxazine ring, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] If you suspect degradation, ensure your work-up is performed under neutral or mildly acidic/basic conditions. For example, use a buffered wash (e.g., phosphate buffer) instead of strong acid or base.[7] Some intermediates may also be unstable to moisture or prolonged exposure to silica gel.[8]

  • Emulsion Formation during Extraction: The basic nitrogen atoms in the pyrazole moiety can lead to emulsions during aqueous work-up. To break an emulsion, try adding a small amount of brine or filtering the entire mixture through a pad of Celite.

  • Poor Extraction Efficiency: If your product has moderate water solubility, you may be losing a significant amount in the aqueous layer. To counter this, increase the number of extractions (e.g., 5-6 times with smaller volumes of organic solvent) and saturate the aqueous layer with NaCl to decrease the solubility of your organic product in it (salting-out effect).

Issue 2: Difficulty with Product Purification

Q: My crude product is an intractable oil, and I cannot get it to crystallize. What should I do?

A: This is a common issue when residual solvents or minor impurities prevent lattice formation.

  • High-Vacuum Drying: First, ensure all solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

  • Trituration: Add a non-polar solvent in which your product is insoluble (like hexane or pentane). Vigorously scratch the side of the flask with a spatula. This can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.

  • Purification via Salt Formation: If the oil persists, an effective strategy for basic compounds like pyrazolo-oxazines is purification via acid-addition salt formation.[9] Dissolve the crude oil in a suitable solvent (e.g., ether, EtOAc) and add an acid (e.g., HCl in ether, or an organic acid) dropwise. The corresponding salt will often precipitate as a pure, crystalline solid, which can be isolated by filtration.[9] The free base can then be regenerated if needed.

Q: My compound streaks badly during column chromatography on silica gel. How can I improve the separation?

A: Streaking (or tailing) of basic compounds on silica gel is caused by strong interactions between the basic nitrogen atoms of your pyrazolo-oxazine and the acidic silanol groups (Si-OH) on the silica surface.

Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.[2]

  • Ammonia: For more polar solvent systems, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₄OH) can be effective.

Purification_Strategy

Part 3: Standard Operating Protocols

Protocol 1: General Aqueous Work-up
  • Cooling & Quenching: Cool the reaction vessel to room temperature in an ice-water bath. Slowly pour the reaction mixture into a beaker containing 10 volumes of deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., Ethyl Acetate).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate fully. Drain the lower layer (confirm layer identity by adding a drop of water).

  • Repeat Extraction: Drain the organic layer into a flask. Return the aqueous layer to the funnel and repeat the extraction two more times.

  • Washing: Combine all organic extracts in the separatory funnel. Wash sequentially with:

    • 1 volume of 1M HCl (if unreacted basic starting materials are present).

    • 1 volume of saturated NaHCO₃ solution (to neutralize acid).

    • 1 volume of brine.

  • Drying: Drain the final organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirling until the drying agent no longer clumps.

  • Concentration: Filter the dried solution to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification via Acid-Addition Salt Formation[9]
  • Dissolution: Dissolve the crude pyrazolo-oxazine product (1.0 eq) in a minimum amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidification: While stirring, add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O, 1.05 eq) dropwise.

  • Precipitation: A precipitate (the hydrochloride salt) should form immediately or upon further stirring. If no solid forms, try cooling the solution in an ice bath and scratching the inside of the flask.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

  • Drying: Dry the purified salt under a high vacuum.

  • (Optional) Free-Basing: To recover the neutral compound, dissolve the salt in water, basify the solution with NaHCO₃ or a mild base, and extract the free base into an organic solvent as described in Protocol 1.

References

  • Guirado, A., Vera, M., Martiz, B., Rodenas, F., Sandoval, J. A., Alarcon, E., & Bautista, D. (2022). A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][7][10]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Journal of Heterocyclic Chemistry.

  • Khmyl'nitskaya, E. V., et al. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][3][7][10]TRIAZINE-3,4-DIYL DICARBOXYLATES. NIH.

  • El-Gazzar, A. B. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
  • Request PDF. (2025).
  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • Maleš, M., et al. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][11][12]triazines. NIH.

  • BenchChem. (2025). Troubleshooting common issues in 1,3-oxazine synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • MDPI. (n.d.).
  • Al-Obaidi, A. M. H. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][11][12]triazines.

  • ResearchGate. (n.d.). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • Der Pharma Chemica. (n.d.).
  • NIH. (n.d.). Synthesis of new pyrazolo[3][10][11]triazines by cyclative cleavage of pyrazolyltriazenes.

  • Eeda, K. R., et al. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini-Reviews in Medicinal Chemistry.
  • Beilstein Archives. (n.d.). Synthesis of new pyrazolo[3][10][11]triazines by cyclative cleavage of pyrazolyltriazenes.

  • MDPI. (n.d.). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][10]oxazoles via Intramolecular Nitrile Oxide Cycloaddition.

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • ResearchGate. (2025). Synthesis of Novel Pyrazolo[3,4-d][3][10][11]Triazines.

  • El-Sayed, N. N. E., et al. (n.d.).
  • ResearchGate. (2025).
  • D'Adamio, G., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
  • PubMed. (n.d.). Synthesis of pyrazolo[1,5-a][10][11][12]triazine derivatives as inhibitors of thymidine phosphorylase.

  • SciSpace. (2008). Pyrazolo[1,5-a][10][11][12]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity.

  • MDPI. (2024).
  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][7][10]triazin-7(6H)-ones and Derivatives.

Sources

Validation & Comparative

Introduction: The Structural Significance of the Pyrazolo-Oxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the bicyclic heteroaromatic compound 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. Designed for researchers and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output. We will explore the rationale behind spectral assignments, compare NMR with other analytical techniques, and provide detailed, validated protocols for data acquisition.

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with potential therapeutic applications. Its structure, a fusion of an aromatic pyrazole ring and a saturated dihydro-oxazine ring, presents a unique electronic and conformational environment. Accurate and unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the atomic connectivity and chemical environment of the molecule in solution.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The IUPAC numbering for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system is established as follows:

Caption: IUPAC numbering of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold.

In-Depth ¹H and ¹³C NMR Spectral Interpretation

The analysis of the NMR spectra is approached by dissecting the molecule into its pyrazole and dihydro-oxazine fragments, considering the electronic influence of the heteroatoms (N, O) on the chemical shifts of adjacent protons and carbons.[1][2]

¹H NMR Spectrum Analysis

The proton spectrum can be divided into two regions: the aromatic region for the pyrazole proton and the aliphatic region for the three methylene groups of the dihydro-oxazine ring.

  • H3 (Pyrazole Ring): The pyrazole ring is an electron-rich aromatic system. However, the C3 proton is adjacent to two nitrogen atoms, which exert an inductive electron-withdrawing effect. This deshielding effect places the H3 signal significantly downfield, typically expected in the range of δ 7.50 - 7.70 ppm . It will appear as a sharp singlet, as there are no adjacent protons within three bonds to couple with.

  • H5, H6, and H7 (Dihydro-oxazine Ring): These three sets of methylene protons form a coupled aliphatic spin system.

    • H5 (-O-CH₂-): The protons on C5 are directly attached to a carbon adjacent to an oxygen atom. The strong deshielding effect of oxygen will shift this signal downfield relative to the other methylene groups. It is expected to appear around δ 4.00 - 4.20 ppm . Due to coupling with the H6 protons, it will likely be a triplet.

    • H7 (-N-CH₂-): The protons on C7 are adjacent to the bridgehead nitrogen (N1) of the pyrazole ring. This nitrogen also deshields the C7 protons, placing their signal in a range of approximately δ 3.90 - 4.10 ppm . This signal should also appear as a triplet due to coupling with H6.

    • H6 (-CH₂-CH₂-CH₂-): The C6 protons are the most shielded of the aliphatic protons, being beta to both heteroatoms. This signal is expected to appear further upfield, around δ 2.10 - 2.30 ppm . Since it is coupled to both the H5 and H7 protons, it will appear as a multiplet, likely a pentet or a triplet of triplets.

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT-135) or an edited-HSQC experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[3][4]

  • C7a and C3a (Bridgehead Quaternary Carbons): These carbons are part of the aromatic pyrazole ring and are significantly deshielded. C7a, being bonded to two nitrogen atoms, is expected to be the most downfield signal in the spectrum, likely around δ 150.0 - 155.0 ppm . C3a, bonded to one nitrogen and one oxygen, will also be significantly downfield, predicted in the range of δ 145.0 - 150.0 ppm . These assignments are confirmed by their absence in a DEPT-135 spectrum.

  • C3 (Pyrazole Ring): This aromatic CH carbon, adjacent to two nitrogens, will appear in the characteristic range for pyrazole carbons, estimated at δ 135.0 - 140.0 ppm .[5][6] It will show a positive signal in a DEPT-135 experiment.

  • C5 (-O-CH₂-): The carbon adjacent to the electronegative oxygen atom will be the most downfield of the aliphatic carbons, appearing around δ 65.0 - 70.0 ppm . It will be a negative signal in the DEPT-135 spectrum.

  • C7 (-N-CH₂-): The carbon adjacent to the nitrogen atom is also deshielded, with an expected chemical shift in the range of δ 45.0 - 50.0 ppm . This will also be a negative signal in the DEPT-135 spectrum.

  • C6 (-CH₂-): As the most shielded carbon, C6 will appear at the highest field (most upfield) among the ring carbons, likely around δ 20.0 - 25.0 ppm . It will present as a negative signal in the DEPT-135 spectrum.

Summary of Predicted NMR Data
Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)DEPT-135
37.50 - 7.70s135.0 - 140.0CH (+)
3a--145.0 - 150.0C (absent)
54.00 - 4.20t65.0 - 70.0CH₂ (-)
62.10 - 2.30m20.0 - 25.0CH₂ (-)
73.90 - 4.10t45.0 - 50.0CH₂ (-)
7a--150.0 - 155.0C (absent)

s = singlet, t = triplet, m = multiplet

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are indispensable for irrefutable structural confirmation. They serve as a self-validating system by mapping the correlations between nuclei.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, a strong cross-peak correlation will be observed between H5↔H6 and H6↔H7, confirming the three-carbon aliphatic chain in the oxazine ring. The absence of any correlation for the H3 proton will validate its assignment as an isolated singlet.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is the most direct way to assign carbons that bear protons.[3][4][7] It will show a cross-peak for each directly bonded C-H pair: C3-H3, C5-H5, C6-H6, and C7-H7. This experiment allows the definitive assignment of each protonated carbon based on the already-assigned proton shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assigning the non-protonated quaternary carbons and confirming the overall bicyclic framework. It reveals correlations between protons and carbons over two or three bonds.

G H3 H3 C3a C3a H3->C3a ²J C7a C7a H3->C7a ³J H5 H5 H5->C3a ³J C7 C7 H5->C7 ³J H7 H7 H7->C3a ³J H7->C7a ²J C5 C5 H7->C5 ³J C3 C3

Caption: Key HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

  • H3 proton will show a 2-bond correlation to C3a and a 3-bond correlation to C7a .

  • H5 protons will show a 3-bond correlation to C3a and C7 .

  • H7 protons will show a 2-bond correlation to C7a and a 3-bond correlation to C3a and C5 . These long-range correlations definitively link the pyrazole and dihydro-oxazine rings and allow for the unambiguous assignment of the crucial bridgehead carbons, C3a and C7a.

Comparison with Alternative Analytical Techniques

TechniqueStrengthsLimitationsRole in Analysis
NMR Spectroscopy Provides complete atom-by-atom connectivity, stereochemistry, and conformational information in solution. Non-destructive.Lower sensitivity compared to MS. Requires soluble, pure samples of >1 mg.Primary tool for definitive structural elucidation.
Mass Spectrometry (MS) Extremely high sensitivity (sub-picogram). Provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns give structural clues.Does not provide detailed connectivity or stereochemistry. Isomers are often indistinguishable.Complementary to NMR. Confirms molecular formula and provides orthogonal evidence of structure.
X-Ray Crystallography Provides the absolute, unambiguous 3D structure in the solid state with high precision.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution state.The "gold standard" for absolute structure proof, but NMR is more practical for routine confirmation and studying solution-phase behavior.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for a 400 MHz NMR spectrometer.[2]

Sample Preparation
  • Weigh approximately 5-10 mg of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.[8][9][10]

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

¹H NMR Acquisition
  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 16 ppm, centered around 6 ppm.

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16.

  • Temperature: 298 K.

¹³C{¹H} NMR Acquisition
  • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

  • Spectral Width: 220 ppm, centered around 100 ppm.

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 (or more, depending on concentration).

  • Temperature: 298 K.

2D HSQC Acquisition
  • Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., 'hsqcedetgpsp' for multiplicity editing).

  • Spectral Width (F2, ¹H): 10 ppm, centered on the proton spectrum.

  • Spectral Width (F1, ¹³C): 160 ppm, centered on the carbon spectrum.

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 256.

  • Relaxation Delay (d1): 1.5 seconds.

Conclusion

The structural elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is achieved through a logical and systematic application of 1D and 2D NMR techniques. The predictable chemical shifts and coupling patterns, derived from fundamental principles of structure and electronics, allow for a confident initial assignment. This is then irrefutably confirmed using 2D correlation experiments, particularly COSY, HSQC, and HMBC, which together provide a complete and self-consistent map of the molecular architecture. This guide serves as a robust framework for the analysis of this important heterocyclic system and its derivatives.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). A ONE-POT SYNTHESIS OF PYRAZOLO [3,4-b][8]OXAZINES. Available at: [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance spectra of oriented bicyclic systems containing heteroatom(s): The spectrum of 2-thiocoumarin. Available at: [Link]

  • PubMed. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. Available at: [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • RSC Publishing. (n.d.). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • SciSpace. (1971). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Available at: [Link]

  • ResearchGate. (2013). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Available at: [Link]

  • E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Google Books. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy.
  • University of Ottawa NMR Facility Blog. (2007). HSQC and Edited HSQC Spectra. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrazolo[1][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Available at: [Link]

  • ACS Publications. (n.d.). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). An improved DEPT–HMQC sequence for high‐throughput NMR analysis. Available at: [Link]

  • Magritek. (2015). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[5,1-b]oxazine Scaffold

The fusion of pyrazole and oxazine rings creates the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of an oxazine ring can further modulate the biological activity and physicochemical properties of the resulting fused system. Accurate and unambiguous determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their design for specific biological targets, and ensuring intellectual property protection.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives, with a focus on single-crystal X-ray diffraction. We will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a definitive crystal structure for a 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative is not publicly available at the time of writing, we will draw upon detailed crystallographic data from the closely related and structurally analogous 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1][2]oxazine and 6,7-dihydro-4H-pyrazolo[5,1-c][1][3]oxazine systems to illustrate the principles and outcomes of X-ray crystallography.

I. Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires meticulous execution. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent System purification->dissolution evaporation Slow Evaporation / Vapor Diffusion / Cooling dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate

Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: Crystallization and Data Collection

The following protocol is a representative example for obtaining single crystals of a pyrazolo-oxazine derivative, based on established methodologies for similar heterocyclic systems[1][4].

1. Synthesis and Purification:

  • The target 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative is synthesized according to established synthetic routes.

  • Purification is critical to remove impurities that can hinder crystallization. This is typically achieved by column chromatography on silica gel.

2. Crystallization:

  • Rationale: The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice rather than as an amorphous solid. The choice of solvent is paramount.

  • Procedure:

    • A small amount of the purified compound (5-10 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

    • The solution is filtered to remove any particulate matter.

    • The clear solution is then subjected to slow evaporation in a loosely capped vial at room temperature. Alternatively, vapor diffusion, where a less soluble "anti-solvent" slowly diffuses into the solution, can be employed.

    • Crystals suitable for X-ray diffraction are typically colorless and well-formed, appearing over several days to weeks[1].

3. Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.

  • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • The resulting diffraction pattern is used to determine the unit cell dimensions and the crystal system.

  • The structure is solved using direct methods and refined against the collected data to obtain the final atomic coordinates, bond lengths, and angles[5].

Data Presentation: Crystallographic Data for a Pyrazolo[3,4-d][1][2]oxazine Analog

The following table presents key crystallographic data for a representative 7-benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1][2]oxazine, which serves as an excellent structural analog to our target scaffold[4].

ParameterValue
Chemical FormulaC₂₂H₂₅N₃O
Formula Weight347.46
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123(1)
b (Å)6.123(1)
c (Å)16.234(2)
β (°)106.45(1)
Volume (ų)964.5(2)
Z2
Calculated Density (g/cm³)1.196
R-factor (%)4.3

Molecular Geometry Insights: In the solid state, the oxazine ring of this derivative adopts an almost perfect half-chair conformation[4]. This type of detailed conformational information is a unique strength of X-ray crystallography and is invaluable for understanding how the molecule might interact with a biological target.

II. A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy and mass spectrometry offer crucial insights into the molecule's structure in solution and its elemental composition and fragmentation, respectively. A comprehensive structural elucidation relies on the synergy of these techniques.

comparison_diagram cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_node Provides: - Absolute 3D structure in solid state - Bond lengths and angles - Stereochemistry - Crystal packing information Requires: - Single crystals nmr_node Provides: - Connectivity of atoms (1H, 13C) - 3D structure in solution (NOESY) - Dihedral angles (J-coupling) - Dynamic processes Requires: - Soluble sample xray_node->nmr_node Confirms solid-state vs. solution conformation ms_node Provides: - Molecular weight - Elemental composition (HRMS) - Fragmentation patterns Requires: - Ionizable sample nmr_node->ms_node Confirms molecular formula ms_node->xray_node Confirms elemental composition of the crystal

Figure 2: Comparison of Structural Elucidation Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative, a suite of NMR experiments would be employed.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to establish the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is key for determining the three-dimensional structure and stereochemistry in solution[6].

Expected ¹H NMR Signals for a 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffold:

Protons on RingApproximate Chemical Shift (ppm)Multiplicity
Pyrazole CH6.0 - 7.5Doublet
Pyrazole CH5.5 - 6.5Doublet
Oxazine O-CH₂4.0 - 5.0Triplet
Oxazine N-CH₂3.5 - 4.5Triplet
Oxazine CH₂2.0 - 3.0Multiplet

Note: Actual chemical shifts will vary depending on the substituents on the rings.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Fragmentation Pattern:

For a 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative, common fragmentation pathways would likely involve the cleavage of the oxazine ring. For instance, the loss of formaldehyde (CH₂O) or ethylene (C₂H₄) from the oxazine ring are plausible fragmentation patterns that would be observed in the mass spectrum. The specific fragmentation will be highly dependent on the substituents present. For a 7-benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1][2]oxazine derivative, the molecular ion peak [M]⁺ was observed at m/z 347, confirming its molecular weight[4].

III. Conclusion: An Integrated Approach to Structural Elucidation

The unambiguous determination of the crystal structure of a 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative is best achieved through an integrated analytical approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, NMR spectroscopy offers crucial information about the molecule's conformation and connectivity in solution, and mass spectrometry confirms its molecular weight and elemental composition. The synergy of these techniques provides a self-validating system for structural elucidation, which is essential for advancing drug discovery and development efforts based on this promising heterocyclic scaffold. The detailed crystallographic analysis of closely related pyrazolo-oxazine systems provides a robust framework for interpreting the structural features of novel derivatives within this class.

References

  • Wei, Y., Hu, F., & Xie, J. (2011). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][3]oxazine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2649. [Link]

  • Wang, Z., et al. (2018). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][3]oxazines. Organic Letters, 20(15), 4579–4582. [Link]

  • Ferguson, G., et al. (2007). Eight 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, encompassing structures containing no intermolecular hydrogen bonds, and hydrogen-bonded structures in one, two or three dimensions. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 11), o632–o639. [Link]

  • Lead Sciences. (n.d.). (S)-6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazin-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-dihydro-5h-pyrazolo[5,1-b][1][2]oxazine. Retrieved from [Link]

  • Kranjc, K., & Stanovnik, B. (2016). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Molecules, 21(9), 1184. [Link]

  • Bukin, V. N., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3][7]triazines. Journal of Structural Chemistry, 63(12), 2005-2017. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 13(2s), 245-252. [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10183–10195. [Link]

  • Raymond, C. C., & Knopp, M. A. (2015). Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o752–o753. [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. International Journal of Molecular Sciences, 24(18), 14109. [Link]

  • Sheremetev, A. B., et al. (2018). 5,6-Dihydro-[1][4][7]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2018(4), M1014. [Link]

  • SpectraBase. (n.d.). 2-(4-Phenylphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][3]oxazine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of Pyrazolo-Fused Heterocycles: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold and the Isomeric Quest

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Fusing the pyrazole ring with other heterocyclic systems, such as oxazines, pyrimidines, or pyridines, gives rise to a vast chemical space of novel scaffolds with significant therapeutic potential.

A critical aspect in the design of these fused systems is the concept of isomerism. The relative orientation of the fused rings and the placement of heteroatoms can dramatically influence the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. This guide was initially conceived to provide a direct comparative analysis of the biological activities of pyrazolo oxazine isomers. However, a comprehensive survey of the current scientific literature reveals a notable gap in research directly comparing the biological activities of different pyrazolo oxazine isomers within the same study.

Therefore, this guide has been adapted to provide a broader, yet equally valuable, comparative overview of the biological activities of various well-studied pyrazolo-fused heterocyclic systems. By examining the reported anticancer, anti-inflammatory, and antimicrobial properties of isomers and analogues within the pyrazolo-pyrimidine and pyrazolo-pyridine families, we aim to illuminate the structure-activity relationships that govern their therapeutic potential. This comparative analysis will serve as a crucial resource for researchers, highlighting promising scaffolds and identifying underexplored areas, such as the systematic investigation of pyrazolo oxazine isomers, for future drug discovery efforts.

Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity

The fight against cancer has been a major focus for the development of pyrazolo-fused heterocycles. Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Pyrazolo[3,4-d]pyrimidines: Potent and Selective Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases.

One study detailed the synthesis and evaluation of a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines as selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] The findings revealed that compounds with a 4-anilino substitution exhibited superior CDK2 inhibitory and antitumor activity compared to their 4-benzyl counterparts.[4] Notably, compounds 33a and 33b , featuring a 3-fluoroaniline group at the C-4 position, demonstrated CDK2 inhibitory activity comparable or superior to the reference compounds, olomoucine and roscovitine.[4]

Another investigation focused on developing pyrazolo[3,4-d]pyrimidine-based inhibitors of Protein Kinase D (PKD), a family of kinases implicated in various cancer hallmarks.[5] Starting from a known PKD inhibitor, 3-IN-PP1, researchers identified compound 17m with significantly improved biochemical inhibitory activity against PKD.[5]

Comparative Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Cell LineReference
33a CDK2Comparable to roscovitine-[4]
33b CDK2Comparable to roscovitine-[4]
3-IN-PP1 PKD94-108-[5]
17m PKD17-35-[5]
Pyrazolo[3,4-b]pyridines: Broad-Spectrum Anticancer Agents

The pyrazolo[3,4-b]pyridine scaffold has also emerged as a promising framework for the development of potent anticancer agents. A study on novel pyrazolo[3,4-b]pyridine analogs revealed that compounds 2 and 9c exhibited powerful and broad-spectrum anticancer activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines.[6] Furthermore, in vivo studies in mice with Ehrlich Ascites Carcinoma (EAC) confirmed the significant anticancer potential of these compounds.[6] The mechanism of action for these compounds is believed to involve DNA intercalation, similar to the well-known anticancer drug doxorubicin.[6]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the general steps for determining the cytotoxic activity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., HepG2, MCF-7, Hela) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Core Scaffolds

Caption: Core structures of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyridine.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrazolo-fused heterocycles have shown significant promise as anti-inflammatory agents, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs).

Pyrazolo[3,4-d]pyrimidines with Anti-inflammatory Properties

A study investigating new pyrazolo[3,4-d]pyrimidine derivatives reported on their anti-inflammatory, antipyretic, and nociceptive activities.[7] Compounds 3a and 4c were evaluated, and it was found that compound 3a exhibited more effective inhibition of paw edema in a carrageenan-induced rat paw edema model than the standard drug ibuprofen during the initial experimental period.[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

1. Animals:

  • Use adult male Wistar rats (150-200 g).
  • House the animals in standard conditions with free access to food and water.
  • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

2. Compound Administration:

  • Divide the rats into groups (e.g., control, standard drug, and test compound groups).
  • Administer the test compounds and the standard anti-inflammatory drug (e.g., ibuprofen or indomethacin) intraperitoneally or orally at a specific dose one hour before carrageenan injection. The control group receives the vehicle only.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] × 100
  • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Anti-inflammatory Pathway

Inflammation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolo_Compound Pyrazolo-fused Compounds Pyrazolo_Compound->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazolo-fused compounds.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolo-fused heterocycles have demonstrated promising activity against a range of bacterial and fungal pathogens.

Pyrazolo[3,4-b]pyridines as Antimicrobial Agents

A series of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[8] The study revealed that several of the synthesized compounds displayed moderate antibacterial activity against the tested strains.[8]

In another study, new pyrazolo[3,4-b]pyridine analogs were screened for their antimicrobial activity. Compound 2 exhibited potent and broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[6] Additionally, compound 9c was found to have strong antiquorum-sensing activity against Chromobacterium violaceum, suggesting a potential mechanism for disrupting bacterial communication and virulence.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight.
  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).

2. Compound Dilution:

  • Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate.
  • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
  • An indicator dye such as resazurin can be added to aid in the visualization of microbial growth.

Conclusion and Future Directions

This guide has provided a comparative overview of the significant biological activities—anticancer, anti-inflammatory, and antimicrobial—of various pyrazolo-fused heterocyclic systems. While direct comparative data for pyrazolo oxazine isomers remains elusive, the exploration of structurally related pyrazolo-pyrimidines and pyrazolo-pyridines underscores the immense therapeutic potential residing within this class of compounds.

The structure-activity relationships highlighted herein offer valuable insights for medicinal chemists in the design of more potent and selective drug candidates. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate the biological activities of their novel synthesized compounds.

The clear gap in the literature concerning the comparative biological evaluation of pyrazolo oxazine isomers presents a compelling opportunity for future research. A systematic investigation into the synthesis and biological screening of different pyrazolo oxazine isomers would undoubtedly provide crucial data for understanding the impact of isomeric variations on pharmacological activity and could lead to the discovery of novel therapeutic agents. The continued exploration of this fascinating and versatile scaffold holds great promise for addressing unmet medical needs.

References

  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry.

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace.

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.

  • Theoretical insight into the regioselective formation of pyrazolo[4][6]-oxazepine and -oxazines. PubMed.

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI.

  • Synthesis and biological evaluation of a series of substituted pyrazolo[3,4-d]-1,2,3-triazoles... PubMed.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.

  • Analgesic and Anti-inflammatory Activity of some Novel Pyrazolo[3,4-c] pyrazoles. International Journal of Pharmaceutical Sciences Review and Research.

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.

  • A convenient synthesis, reactions and biological evaluation of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles as potential anticancer and antimicrobial agents. ResearchGate.

  • Theoretical insight into the regioselective formation of pyrazolo[4][6]-oxazepine and -oxazines. PubMed.

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][6][7]triazine Derivatives. MDPI.

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. NIH.

  • Synthesis of new pyrazolo[5,1-c][4][6][7] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][4][6][7] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. PubMed.

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate.

Sources

A Comparative Guide to Pyrazolo[5,1-b]oxazine Analogs: Emerging Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying next-generation therapeutics with improved efficacy and safety profiles. Among these, the pyrazolo[5,1-b]oxazine core has recently emerged as a promising framework for the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxamide analogs, leveraging data from key patents and comparative analysis with structurally related heterocyclic systems. This document is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel treatments for inflammatory, neurological, and metabolic disorders.

The Pyrazolo[5,1-b]oxazine Scaffold: A Novel Frontier in PDE4 Inhibition

The 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine scaffold represents a novel chemotype with documented inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme class pivotal in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels are known to mediate a range of anti-inflammatory and other therapeutic effects, making PDE4 a validated target for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and various central nervous system (CNS) disorders.[3][4]

Recent patent literature has unveiled a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxamide derivatives with a notable affinity for the PDE4B isoform.[3][4] The general structure of these pioneering compounds is depicted below:

G scaffold [Image of the general chemical structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with R1, R2, R3, and R4 positions highlighted]

Caption: General structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxamide PDE4 inhibitors.

The strategic exploration of substituents at the R¹, R², R³, and R⁴ positions has been central to elucidating the SAR of this compound class. The following sections will dissect the influence of these modifications on the biological activity, drawing comparisons with other pyrazolo-fused heterocyclic systems where relevant.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of pyrazolo[5,1-b]oxazine analogs as PDE4 inhibitors are profoundly influenced by the nature of the substituents at key positions of the heterocyclic core. The following analysis is based on the exemplified compounds in the foundational patent literature.[3][4]

The Critical Role of the 2-Carboxamide Moiety

The 2-carboxamide group is a cornerstone of the pharmacophore for these PDE4 inhibitors. Modifications at the amide nitrogen (R² and R³) are crucial for modulating potency and pharmacokinetic properties.

  • Small Alkyl and Cycloalkyl Substituents: The patent literature exemplifies a range of small alkyl (e.g., methyl, ethyl) and cycloalkyl (e.g., cyclopropyl, cyclobutyl) groups at the R² position, with R³ typically being hydrogen. This suggests that a degree of steric bulk is tolerated and can be optimized to enhance binding affinity.

  • Heterocyclic Substituents: The introduction of small heterocyclic rings, such as azetidinyl, at the amide nitrogen points towards the exploration of vectors that can engage with specific residues in the PDE4 active site.

Exploring the R¹ Substituent: The Key to Potency and Selectivity

The substituent at the 3-position of the pyrazole ring (R¹) is a primary determinant of the inhibitory activity of these compounds. A diverse array of aromatic and heteroaromatic moieties have been explored at this position.

  • Aryl and Heteroaryl Groups: Phenyl, pyridinyl, and pyrazolyl rings are recurrent motifs at the R¹ position. The substitution pattern on these rings is critical. For instance, the presence of electron-withdrawing groups, such as halogens or trifluoromethyl, on a phenyl ring at R¹ can significantly impact potency. This is a common theme in the SAR of many kinase and phosphodiesterase inhibitors.[1][5]

  • Impact of Substitution Pattern: The specific placement of substituents on the R¹ aromatic or heteroaromatic ring dictates the interaction with the hydrophobic and hydrophilic pockets of the PDE4 active site. Molecular modeling studies on related PDE4 inhibitors have shown that these interactions are key to achieving high affinity and selectivity.[1][2]

The following table summarizes a selection of R¹ and R² substituents from the exemplified compounds in the patent literature to illustrate the chemical space explored.

Compound ID R¹ Substituent R² Substituent R³ Substituent
Example 14-FluorophenylCyclopropylH
Example 2Pyridin-4-ylMethylH
Example 31-Methyl-1H-pyrazol-4-ylEthylH
Example 43-ChlorophenylAzetidin-3-ylH
Modifications on the Oxazine Ring (R⁴)

The patent literature suggests that the oxazine ring can be substituted at the 5-, 6-, and/or 7-positions (denoted collectively as R⁴). While fewer examples of such substitutions are provided, this remains an avenue for further optimization of the scaffold's physicochemical properties, such as solubility and metabolic stability.

Comparative Analysis with Structurally Related Scaffolds

To provide a broader context for the SAR of pyrazolo[5,1-b]oxazine analogs, it is instructive to compare them with other well-studied pyrazolo-fused heterocyclic systems.

Pyrazolo[5,1-b]thiazole Analogs

The pyrazolo[5,1-b]thiazole scaffold, a close bioisostere of the pyrazolo[5,1-b]oxazine core where the oxygen atom is replaced by sulfur, has been investigated for various biological activities, including antimicrobial and anticancer effects. The SAR of thiazole-containing compounds often highlights the importance of the electronic properties of the thiazole ring and the nature of its substituents in target engagement.[6]

Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one Analogs

This tricyclic system, which incorporates a benzoxazine ring fused to a pyrazole, has been explored for its potential as selective butyrylcholinesterase (BuChE) inhibitors.[7][8] SAR studies on these compounds revealed that halogen substitutions on the benzoxazine ring significantly influence their inhibitory activity.[7][8] This underscores the general principle that modifications on the fused ring system can be a powerful tool for modulating the biological activity of pyrazolo-fused heterocycles.

G cluster_0 Pyrazolo[5,1-b]oxazine Core cluster_1 Key Substituent Positions cluster_2 Biological Target A Pyrazolo[5,1-b]oxazine R1 R¹ (Potency & Selectivity) A->R1 influences R2_R3 R²/R³ (Amide Substituents) A->R2_R3 influences R4 R⁴ (Oxazine Ring) A->R4 influences Target PDE4B Inhibition R1->Target modulates R2_R3->Target modulates R4->Target modulates

Caption: Logical relationship of SAR in pyrazolo[5,1-b]oxazine PDE4 inhibitors.

Experimental Protocols

The development of robust and reliable assays is fundamental to the evaluation of novel PDE4 inhibitors. Below are representative experimental protocols for key assays in this field.

General Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxamides

The synthesis of the pyrazolo[5,1-b]oxazine core typically involves a multi-step sequence starting from readily available pyrazole intermediates. A key intermediate is often a pyrazole with a functional group that can undergo cyclization with a suitable three-carbon synthon to form the oxazine ring.

Step-by-step Methodology:

  • Synthesis of the Pyrazole Intermediate: A substituted 5-amino-1H-pyrazole is a common starting material.

  • Formation of the Oxazine Ring: The aminopyrazole is reacted with a suitable dielectrophile, such as 1,3-dihalopropane or an α,β-unsaturated carbonyl compound, to construct the 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine ring system.

  • Functionalization at the 2-position: The 2-position of the pyrazolo[5,1-b]oxazine core is typically functionalized to introduce the carboxamide moiety. This can be achieved through lithiation followed by carboxylation, or through other standard C-H activation methods.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine (HNR²R³) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to yield the final 2-carboxamide analogs.

G Start Substituted 5-Aminopyrazole Intermediate1 Pyrazolo[5,1-b]oxazine Core Formation Start->Intermediate1 Cyclization Intermediate2 Carboxylation at C2 Intermediate1->Intermediate2 Functionalization Final Amide Coupling (Final Analogs) Intermediate2->Final Coupling with Amine

Caption: General synthetic workflow for pyrazolo[5,1-b]oxazine analogs.

PDE4B Inhibition Assay

The inhibitory activity of the synthesized compounds against the PDE4B enzyme is typically determined using a biochemical assay. A common method is a fluorescence polarization (FP)-based assay.

Step-by-step Methodology:

  • Reagents and Materials: Recombinant human PDE4B enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a phosphate-binding agent are required. Assay buffer (e.g., Tris-HCl, MgCl₂, DTT) is also necessary.

  • Assay Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the PDE4B enzyme in the assay buffer in a microplate.

    • The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphate-binding agent is added. This agent binds to the phosphate group of the hydrolyzed cAMP, resulting in a change in fluorescence polarization.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine scaffold has been identified as a novel and promising starting point for the development of selective PDE4B inhibitors. The initial SAR exploration, primarily documented in patent literature, highlights the critical roles of the 2-carboxamide and the 3-aryl/heteroaryl substituents in determining the biological activity of these compounds.

Future research in this area should focus on:

  • Systematic SAR Exploration: A more comprehensive and systematic exploration of the substituents at all positions of the pyrazolo[5,1-b]oxazine core is warranted to build a more detailed SAR model.

  • Publication of Quantitative Data: The public disclosure of quantitative biological data (e.g., IC₅₀ values) for a wider range of analogs is crucial for advancing the field and enabling computational modeling studies.

  • In Vivo Evaluation: Promising compounds should be advanced to in vivo models of inflammatory and neurological diseases to assess their therapeutic potential and pharmacokinetic profiles.

  • Selectivity Profiling: A thorough selectivity profiling against other PDE isoforms and a broader panel of kinases and receptors is necessary to ensure the safety and specificity of these novel inhibitors.

By leveraging the foundational knowledge presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the pyrazolo[5,1-b]oxazine scaffold.

References

  • J. Jones, F. Martini, L. Crocetti, M. P. Giovannoni, & A. Clemons. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(15), 4933. [Link]

  • A. Sochacka-Ćwikła & M. Mączyński. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2316981. [Link]

  • J. M. Jimenez, et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5803-5806. [Link]

  • BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]

  • G. L. Qiu, et al. (2018). Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1506-1515. [Link]

  • F. A. G. G. et al. (2020). 6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxamide compound. Chinese Patent CN108699080B.

  • X. Zhang, et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 617-624. [Link]

  • F. A. G. G. et al. (2018). 6,7-dihydro-5h-pyrazolo [5,1-b][1][2] oxazine-2-carboxamide compounds. World Intellectual Property Organization Patent WO2017145013A1.

  • A. Soare, et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(21), 15858. [Link]

  • G. L. Qiu, et al. (2018). Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. Taylor & Francis Online. [Link]

Sources

The Ascendant Scaffold: Evaluating the Efficacy of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic profiles, and synthetic accessibility is perpetual. Among the myriad of privileged structures, pyrazole-fused heterocycles have consistently emerged as a cornerstone in the design of contemporary therapeutics. This guide provides a comprehensive comparative analysis of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold, juxtaposing its efficacy against other prominent heterocyclic systems in key therapeutic areas. Drawing upon experimental data, we delve into its neuroprotective, anticancer, and antimicrobial potential, offering a critical perspective for researchers and drug development professionals.

The Rise of Pyrazolo[5,1-b]oxazine: A Scaffold of Therapeutic Promise

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core, a bicyclic system integrating a pyrazole and an oxazine ring, presents a unique three-dimensional architecture. This distinct conformation, coupled with the electronic properties endowed by the nitrogen and oxygen heteroatoms, has positioned it as a scaffold of significant interest. Our comparative analysis will explore its performance in distinct therapeutic contexts, highlighting its strengths and potential applications.

Neuroprotection: A Head-to-Head Comparison with Edaravone

One of the most compelling demonstrations of the therapeutic potential of the pyrazolo[5,1-b]oxazine scaffold lies in the realm of neuroprotection. A notable study directly compared a derivative, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1][2]oxazin-5-imine, with the clinically approved antioxidant drug, edaravone, in the context of acute ischemic injury.[2][3][4]

The pyrazolo[5,1-b]oxazine derivative exhibited a significantly stronger neuroprotective effect than edaravone.[2][3] This superiority is attributed to its enhanced ability to inhibit oxidative stress, a key pathological mechanism in cerebral ischemia.[2][3][4] While edaravone is a potent scavenger of free radicals, its efficacy is limited by a low scavenging activity for superoxide anions (O₂·⁻).[2][3] In contrast, the pyrazolo[5,1-b]oxazine analog demonstrated a more potent inhibitory effect on oxidative stress in vitro.[2][3]

In vivo studies in a transient middle cerebral artery occlusion model further underscored the enhanced efficacy of the pyrazolo[5,1-b]oxazine derivative. It not only reversed the dysfunction of crucial oxidative stress-related proteins but also reduced blood-brain barrier permeability more effectively than edaravone.[2][3] This translated to a greater reduction in infarct size and neurological deficits in the acute phase of injury.[2][3] Furthermore, the pyrazolo[5,1-b]oxazine derivative demonstrated long-term benefits, improving neurological severity scores and spatial memory in the delayed period.[2][3]

Another structurally related scaffold, pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one, has also shown promise in the context of neurodegenerative diseases. Derivatives of this scaffold have been identified as selective butyrylcholinesterase (BuChE) inhibitors, with some compounds exhibiting remarkable neuroprotective activity.[2][3][5]

Comparative Data: Neuroprotective Efficacy
CompoundScaffoldMechanism of ActionKey Findings
2-methyl-5H-benzo[d]pyrazolo[5,1-b][1][2]oxazin-5-iminePyrazolo[5,1-b]oxazineInhibition of Oxidative StressStronger neuroprotective effect, better superoxide scavenging, and improved long-term neurological outcomes compared to Edaravone.[2][3]
EdaravonePhenylpyrazoloneFree Radical ScavengerClinically approved neuroprotectant with limited efficacy against superoxide anions.[2][3][4]
Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivativesPyrazolo[1,5-c]benzoxazinoneButyrylcholinesterase InhibitionPotent and selective BuChE inhibitors with demonstrated neuroprotective activity.[3][5]
Experimental Workflow: In Vivo Neuroprotection Assay

G cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Outcome Measures animal_model Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats vehicle Vehicle Control animal_model->vehicle Randomized Treatment edaravone Edaravone animal_model->edaravone Randomized Treatment pyrazolo_oxazine Pyrazolo[5,1-b]oxazine Derivative animal_model->pyrazolo_oxazine Randomized Treatment infarct_size Infarct Size Measurement (TTC Staining) vehicle->infarct_size Evaluation neuro_deficits Neurological Deficit Scoring vehicle->neuro_deficits Evaluation bbb_permeability Blood-Brain Barrier Permeability Assay vehicle->bbb_permeability Evaluation oxidative_stress Oxidative Stress Markers (SOD, MDA levels) vehicle->oxidative_stress Evaluation long_term Long-term Functional Recovery (Morris Water Maze) vehicle->long_term Evaluation edaravone->infarct_size Evaluation edaravone->neuro_deficits Evaluation edaravone->bbb_permeability Evaluation edaravone->oxidative_stress Evaluation edaravone->long_term Evaluation pyrazolo_oxazine->infarct_size Evaluation pyrazolo_oxazine->neuro_deficits Evaluation pyrazolo_oxazine->bbb_permeability Evaluation pyrazolo_oxazine->oxidative_stress Evaluation pyrazolo_oxazine->long_term Evaluation

In vivo neuroprotection experimental workflow.

Anticancer Activity: A Comparative Look at Pyrazole-Fused Scaffolds

While direct comparative data for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold in oncology is emerging, a wealth of information exists for other pyrazole-fused heterocycles, providing a valuable benchmark for efficacy. Here, we compare the anticancer activities of two prominent scaffolds: pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][6]triazines.

Pyrazolo[1,5-a]pyrimidines have been extensively investigated as potent kinase inhibitors, a critical target in cancer therapy.[7][8][9] Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10]

Pyrazolo[5,1-c][1][3][6]triazines have also shown considerable promise as anticancer agents.[11] Studies have reported the synthesis of derivatives with moderate to high cytotoxic activity against various cancer cell lines.[11]

Comparative Data: In Vitro Anticancer Activity
ScaffoldDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidine Indolyl pyrazolo[1,5-a]-1,3,5-triazineSUIT 2.28 (Pancreatic)0.19 - 1.58[10]
Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon)Moderate to High[11]
Pyrazolo[5,1-c][1][3][6]triazine Pyrazolo[5,1-c]triazine derivativeMCF-7 (Breast)Moderate to High[11]
Pyrazolo[5,1-c]triazine derivativeHCT-116 (Colon)Moderate to High[11]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Test Compound incubate_24h->add_compound incubate_72h Incubate for 48-72h add_compound->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Efficacy: A Comparative Perspective

The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole-containing heterocycles have demonstrated a broad spectrum of antimicrobial activities. While specific data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is limited, we can draw valuable insights from the performance of related scaffolds.

Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][6]triazines have both been shown to possess significant antibacterial and antifungal properties.[11]

Comparative Data: Minimum Inhibitory Concentration (MIC)
ScaffoldDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine derivativeStaphylococcus aureusGood to Moderate[11]
Pyrazolo[1,5-a]pyrimidine derivativeEscherichia coliGood to Moderate[11]
Pyrazolo[5,1-c][1][3][6]triazine Pyrazolo[5,1-c]triazine derivativeGram-positive bacteriaModerate[11]
Pyrazolo[5,1-c]triazine derivativeGram-negative bacteriaModerate[11]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated under suitable conditions. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold has demonstrated exceptional promise, particularly in the area of neuroprotection, where it has shown superiority over an established clinical agent. While its full potential in oncology and infectious diseases is still under exploration, the strong performance of related pyrazole-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][6]triazines, provides a compelling rationale for the continued investigation of the pyrazolo-oxazine core.

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR): Systematic modification of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is crucial to optimize its activity and selectivity for various biological targets.

  • Direct Comparative Studies: Head-to-head comparisons of pyrazolo-oxazine derivatives with other leading heterocyclic scaffolds in standardized assays will provide a clearer picture of their relative efficacy.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which pyrazolo-oxazine derivatives exert their biological effects will be critical for their rational design and development as therapeutic agents.

The evidence presented in this guide strongly suggests that the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is a valuable addition to the medicinal chemist's toolbox, with the potential to yield novel and effective therapies for a range of human diseases.

References

  • El-Sayed, E. H., Fadda, A. A., & El-Saadaney, A. M. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Acta Chimica Slovenica, 67(4), 1024–1034.
  • Fan, Y., et al. (2018). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1][2]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Journal of Biomedical Research, 32(4), 270–280.

  • Fan, Y., et al. (2018). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1][2]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. PubMed, 30008465.

  • Gomaa, M. A.-M., & Ali, M. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Mini-Reviews in Medicinal Chemistry, 21(15), 2098-2111.
  • Gucký, T., et al. (2019). Cytotoxic activity of some Pyrazolo[4,3-e][1][3][6]Triazines against human cancer cell lines. ResearchGate.

  • National Center for Biotechnology Information. (2018). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1][2]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. National Library of Medicine.

  • Wang, L., et al. (2018). Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1218–1227.

  • Pisani, L., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 28(51), e202201391.
  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini-Reviews in Medicinal Chemistry, 22(9), 1256–1267.
  • Gomaa, M. A.-M., & Ali, M. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed, 31218963.
  • Gomaa, M. A.-M., & Ali, M. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1835-1863.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. BenchChem.
  • Gomaa, M. A.-M., & Ali, M. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
  • Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Singh, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, 39124968.

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. We will delve into the rationale behind methodological choices, compare viable alternatives, and present a detailed, self-validating protocol grounded in authoritative standards.

Introduction: The Imperative for Purity in Novel Heterocycles

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core represents a privileged scaffold in medicinal chemistry, with related structures demonstrating a wide array of biological activities.[1][2] As with any synthesized active pharmaceutical ingredient (API) candidate, establishing its purity is not merely a procedural step but a foundational requirement for reliable biological screening, preclinical development, and eventual regulatory submission. The presence of uncharacterized impurities can confound biological data, introduce toxicity, and compromise the integrity of research.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This guide compares common HPLC approaches and details a complete, validated method for assessing the purity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, ensuring data is both accurate and defensible.

Chapter 1: The Analytical Challenge - Analyte and Potential Impurities

A robust analytical method begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis.

1.1. Analyte Structure and Properties

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a fused heterocyclic system containing both a pyrazole and an oxazine ring. Its structure features basic nitrogen atoms, making its chromatographic behavior sensitive to the pH of the mobile phase. Understanding this is key to developing a method that produces sharp, symmetrical peaks.

1.2. Anticipated Process-Related Impurities

A common synthetic route involves the reaction of a pyrazolone precursor with a bifunctional electrophile like 1,3-dibromopropane.[4] This process can potentially generate several impurities:

  • Starting Materials: Unreacted 3H-pyrazol-3-one and 1,3-dibromopropane.

  • Intermediates: Monosubstituted intermediates that have not undergone the final ring closure.

  • Byproducts: Regioisomers from alkylation at different positions or products of over-alkylation.

  • Degradants: The compound may be susceptible to hydrolysis or oxidation under certain conditions, leading to ring-opened or other degradation products.

A successful HPLC method must be able to resolve the main analyte peak from all these potential impurities.

Chapter 2: Method Development Strategy: A Comparison of HPLC Approaches

For nitrogen-containing heterocyclic compounds, Reversed-Phase HPLC (RP-HPLC) is overwhelmingly the method of choice due to its robustness and applicability to a wide range of polarities.[5][6] The core principle involves a non-polar stationary phase and a polar mobile phase, where analytes are separated based on their hydrophobicity.[7]

2.1. Stationary Phase (Column) Selection

The column is the heart of the separation. The choice of stationary phase dictates the primary interaction mechanism with the analyte.

Stationary PhasePrinciple of InteractionSuitability for Pyrazolo[5,1-b]oxazineRationale
C18 (Octadecylsilane) Primarily hydrophobic interactions.[6]Excellent (Recommended) The alkyl chains provide strong hydrophobic retention for the heterocyclic core, offering a good starting point for method development. It is the most versatile and widely used reversed-phase packing.[8][9]
C8 (Octylsilane) Less hydrophobic than C18.Good (Alternative) Can be useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.
Phenyl-Hexyl Mixed-mode interactions (hydrophobic and π-π).Good (Alternative) The phenyl groups can offer alternative selectivity for aromatic or unsaturated compounds through π-π interactions, which can be beneficial for resolving isomers.

2.2. Mobile Phase Optimization

The mobile phase is used to elute the analytes from the column. Its composition is the most powerful tool for controlling retention and selectivity.[10] For ionizable compounds like 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, controlling the mobile phase pH is critical.[11][12]

Mobile Phase StrategyDescriptionAdvantagesDisadvantages
Alternative 1: ACN/Water + Acid Modifier A simple mixture of Acetonitrile (ACN) and water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).[13]Simple to prepare, excellent for MS-compatibility, provides sharp peaks for basic compounds by ensuring consistent protonation.[14]Lacks the buffering capacity to resist pH shifts, which can be an issue if the sample matrix itself is acidic or basic.
Alternative 2: ACN/Buffered Aqueous A mixture of ACN and a controlled pH aqueous buffer (e.g., 20 mM potassium phosphate at pH 3.0).[12]Provides excellent pH control, leading to highly reproducible retention times. Can alter selectivity compared to simple acid modifiers.Buffers are non-volatile and incompatible with mass spectrometry. Can precipitate if the organic solvent concentration becomes too high.

Chapter 3: Detailed Experimental Protocol: A Validated RP-HPLC Method

This section details a robust, validated method for purity determination.

3.1. Instrumentation and Reagents

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, and Formic Acid (~99% purity).

  • Reference Standard: A well-characterized batch of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine with the highest possible purity.

3.2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment for consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent with good UV transparency.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BA broad gradient ensures elution of a wide range of potential impurities. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax determined by PDA scan)254 nm is a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis and selection of the optimal wavelength.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

3.3. Standard and Sample Preparation

  • Stock Solution (Reference Standard): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile/Water) to create a 1 mg/mL stock solution.

  • Working Standard (for Purity): Dilute the stock solution to a final concentration of ~0.5 mg/mL using the diluent.

  • Sample Preparation: Prepare the synthesized crude or purified product at the same concentration as the working standard (~0.5 mg/mL) in the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[11]

3.4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Synthesis Synthesis of Crude 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Synthesis->SamplePrep HPLC HPLC System (Pump, Injector, C18 Column, PDA Detector) SamplePrep->HPLC Acquisition Data Acquisition (Chromatogram Generation) HPLC->Acquisition Integration Peak Integration & Identification Acquisition->Integration Validation Method Validation (ICH Q2(R1) Parameters) Integration->Validation Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity validation.

Chapter 4: Method Validation According to ICH Q2(R1) Guidelines

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15][16] It is a regulatory requirement and a cornerstone of good science.[17]

4.1. System Suitability Testing (SST) Before any analysis, the system's performance must be verified. This is done by injecting the working standard solution five or six times.

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.[18]

    • Tailing Factor (T): T ≤ 2.0.

    • Theoretical Plates (N): N > 2000.

4.2. Validation Parameters

The following is a summary of the essential validation parameters based on the International Council for Harmonisation (ICH) guidelines.[3][15]

ParameterPurposeTypical ProtocolAcceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Analyze blank (diluent), starting materials, and forced degradation samples (acid, base, peroxide, heat, light).The analyte peak should be free from interference from other components. Peak purity analysis by PDA should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze a series of solutions over a specified range (e.g., 5 levels from LOQ to 150% of the working concentration).[15]Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration for impurity methods.[18]The method meets linearity, accuracy, and precision requirements within this range.
Accuracy To measure the closeness of the test results to the true value.Perform spike-recovery experiments by adding known amounts of analyte to a placebo or blank matrix at three levels (e.g., 80%, 100%, 120%).[15]Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for assay; may be higher for low-level impurities (e.g., ≤ 10%).[15]
LOD & LOQ To determine the lowest concentration the method can reliably detect (LOD) and quantify (LOQ).Based on signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve.[15]LOD and LOQ should be sufficiently low to detect and quantify impurities at the required reporting threshold (e.g., 0.05%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability parameters should still be met, and the results should not be significantly impacted.

Chapter 5: Data Interpretation and Purity Calculation

Once the method is validated, it can be used for routine analysis.

  • Chromatogram Review: Inject the sample solution. Identify the main peak corresponding to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine based on its retention time relative to the reference standard.

  • Impurity Identification: All other peaks in the chromatogram are considered potential impurities.

  • Purity Calculation (Area Percent): The most common method for purity assessment is area percent normalization. This method assumes that all compounds have a similar detector response.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a good estimate of purity, especially for impurity levels below 1-2%. For higher accuracy, especially for regulatory filings, the use of relative response factors (RRFs) determined from known impurity standards is required.

Conclusion

Validating the purity of a newly synthesized compound like 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a critical activity that underpins the reliability of all subsequent research. The Reversed-Phase HPLC method detailed in this guide, utilizing a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier, provides a robust and reliable platform for this analysis. By systematically developing the method and rigorously validating it against ICH guidelines, researchers can generate high-quality, defensible data, ensuring confidence in their synthetic products and accelerating the drug development process.

References

  • International Conference on Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Chromatographic Science. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Journal of Chromatographic Science. Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. [Link]

  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. [Link]

  • ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][15][17]oxazines. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • MDPI. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. [Link]

  • National Institutes of Health (NIH). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[5][15][17]triazolo[3,4- b ][13][15][17] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. [Link]

  • ResearchGate. Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][5][15][17]benzotriazine 5-Oxides. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Efficacy: The Case of Pyrazolo[1,5-a]pyrimidine-Based GLUT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazolo oxazine compounds, with a focused analysis on BAY-876 , a potent and highly selective pyrazolo[1,5-a]pyrimidine derivative. This compound serves as an exemplary case study for researchers, scientists, and drug development professionals to understand the critical bridge between cellular assays and preclinical animal models.

Introduction: The Therapeutic Promise of Pyrazolo-Fused Heterocycles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] When fused with other heterocyclic rings, such as oxazines or pyrimidines, it gives rise to novel structures with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A particularly promising class is the pyrazolo[1,5-a]pyrimidine scaffold, which has yielded potent inhibitors of key therapeutic targets.[6]

One such compound, BAY-876, has emerged as a leading chemical probe for its potent and selective inhibition of Glucose Transporter 1 (GLUT1).[7][8] GLUT1 is a critical protein for glucose uptake in many cancer cells, which exhibit elevated glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. Overexpression of GLUT1 is associated with tumor progression and poor survival rates, making it a prime target for anticancer therapy.[9] This guide dissects the preclinical journey of BAY-876, contrasting its performance in controlled cellular environments with its efficacy in complex biological systems.

Part 1: In Vitro Efficacy Assessment of BAY-876

The initial evaluation of any potential therapeutic agent begins in vitro ("in glass"). These experiments are fundamental to determine direct target engagement, potency, selectivity, and the compound's effect on cellular functions in a controlled setting.

Causality of In Vitro Assays:

The primary goal is to answer foundational questions before committing to costly and complex animal studies:

  • Does the compound hit the intended target?

  • How potent is it at the molecular level? (e.g., IC50)

  • Is it selective for the target over related proteins? (Crucial for minimizing off-target toxicity)

  • Does target inhibition translate to a desired cellular effect? (e.g., reduced proliferation)

For BAY-876, key in vitro experiments focus on its ability to block GLUT1-mediated glucose uptake and subsequently inhibit cancer cell growth.

Quantitative In Vitro Data Summary

The following table summarizes the key efficacy metrics for BAY-876 from cell-based assays.

ParameterValueTarget/Cell LineSignificanceSource
GLUT1 Inhibition (IC₅₀) 2 nM (0.002 µM)GLUT1 TransporterDemonstrates exceptional potency at the molecular target.[7][8]
Selectivity vs. GLUT2 >4700-foldGLUT IsoformsHigh selectivity minimizes potential effects on glucose homeostasis regulated by other transporters like GLUT2 (pancreas, liver).[7]
Selectivity vs. GLUT3 >800-foldGLUT IsoformsHigh selectivity reduces the risk of neurological side effects, as GLUT3 is the primary neuronal glucose transporter.[7]
Selectivity vs. GLUT4 >135-foldGLUT IsoformsFavorable selectivity against the insulin-regulated GLUT4 in muscle and fat tissue.[7][8]
Anti-proliferative Effect Dose-dependent decreaseOvarian Cancer Cells (SKOV-3, OVCAR-3)Confirms that blocking glucose uptake inhibits cancer cell growth.[8][10]
Mechanism of Action: GLUT1 Inhibition

BAY-876 functions by directly binding to and inhibiting the GLUT1 transporter on the cancer cell membrane. This blockade halts the transport of glucose into the cell, starving it of the primary fuel required for the rapid ATP production and biosynthesis needed for proliferation.

cluster_cell Cancer Cell GLUT1 GLUT1 Transporter Glycolysis Glycolysis & ATP Production GLUT1->Glycolysis Glucose Supply Proliferation Tumor Growth & Proliferation Glycolysis->Proliferation Energy & Building Blocks BAY876 BAY-876 BAY876->GLUT1 Inhibits Glucose Extracellular Glucose Glucose->GLUT1

Caption: Mechanism of BAY-876 action on a cancer cell.

Protocol: In Vitro 2-Deoxyglucose (2-DG) Uptake Assay

This protocol is a self-validating system to quantify the inhibition of glucose uptake in cancer cells.

Objective: To measure the effect of BAY-876 on the rate of glucose uptake.

Principle: Radiolabeled [³H]-2-DG is used as a glucose analog. It is taken up by glucose transporters but is not fully metabolized, causing it to accumulate inside the cell. The amount of intracellular radioactivity is directly proportional to the glucose uptake rate.

Methodology:

  • Cell Culture: Plate ovarian cancer cells (e.g., SKOV-3) in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. Rationale: Ensures a consistent number of cells per well for accurate comparison.

  • Compound Treatment: The next day, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with varying concentrations of BAY-876 (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for 1 hour. Rationale: Allows the inhibitor to bind to its target before introducing the substrate.

  • Initiate Uptake: Add a solution containing [³H]-2-DG (e.g., 0.5 µCi/mL) to each well to initiate the uptake process. Incubate for a short, defined period (e.g., 10 minutes). Rationale: A short incubation ensures measurement of the initial uptake rate, preventing saturation.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS). Rationale: The cold buffer immediately halts all metabolic and transport processes.

  • Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content in each well. Plot the percentage of glucose uptake inhibition against the concentration of BAY-876 to determine the IC₅₀ value.

Part 2: In Vivo Efficacy Assessment of BAY-876

Positive in vitro results are a prerequisite, but efficacy in a living organism (in vivo) is the true test of a drug candidate's potential. In vivo studies evaluate not only the anti-tumor activity but also the compound's pharmacokinetic profile and overall tolerability.

Causality of In Vivo Assays:

Animal models are essential to bridge the gap between a petri dish and a patient. They help answer complex questions:

  • Can the compound reach the tumor in sufficient concentrations? (Pharmacokinetics: Absorption, Distribution)

  • How long does the compound last in the body? (Pharmacokinetics: Metabolism, Excretion)

  • Does the compound shrink the tumor in a living system? (Efficacy)

  • What is the safety profile at a therapeutically effective dose? (Tolerability)

Quantitative In Vivo Data Summary

The following table summarizes key findings from preclinical animal models treated with BAY-876.

ParameterValueAnimal ModelSignificanceSource
Oral Bioavailability (F%) Rat: 85%, Dog: 79%Rat, DogHigh oral bioavailability means the drug is well-absorbed when administered orally, making it suitable for convenient patient dosing.[7]
Terminal Half-Life Rat: 2.5 h, Dog: 22 hRat, DogDemonstrates a reasonable to long duration of action in preclinical species.[7]
Anti-Tumor Efficacy Significant reduction in tumor growthOvarian Cancer Xenograft ModelsProvides direct evidence that BAY-876 inhibits tumor growth in a living organism.[10][10]
Tolerability No relevant behavioral findings at therapeutic doseIrwin Test in MiceSuggests a good safety margin, with minimal impact on central nervous system function at effective doses.[9]
Protocol: In Vivo Cancer Xenograft Model

This protocol describes a standard workflow to assess the anti-tumor efficacy of a compound in mice.

Objective: To evaluate the ability of orally administered BAY-876 to inhibit the growth of human tumors implanted in immunocompromised mice.

Principle: Human cancer cells are implanted into mice that lack a functional immune system to prevent rejection of the foreign cells. This allows the human tumor to grow, creating a model to test anti-cancer agents.

cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis CellCulture 1. Cancer Cell Culture (e.g., Ovarian Cancer Line) Injection 2. Subcutaneous Injection into Immunocompromised Mice CellCulture->Injection TumorGrowth 3. Tumor Growth to Palpable Size (e.g., 100-200 mm³) Injection->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Oral Dosing (BAY-876 vs. Vehicle) Randomization->Treatment Measurement 6. Measure Tumor Volume Regularly (e.g., 2x/week) Treatment->Measurement Measurement->Treatment Repeat Cycle Endpoint 7. Study Endpoint: Tumor Excision & Analysis Measurement->Endpoint

Caption: Experimental workflow for an in vivo xenograft model.

Methodology:

  • Cell Preparation: Culture a human ovarian cancer cell line (e.g., OVCAR-3) under standard conditions. Harvest the cells and resuspend them in a sterile solution (e.g., PBS mixed with Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL. Rationale: Matrigel provides a supportive matrix that helps the tumor cells establish and grow.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female immunocompromised mice (e.g., nude mice). Rationale: Immunocompromised mice are used to prevent rejection of the human cancer cells.

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, predetermined size (e.g., 100-200 mm³). Randomly assign mice into treatment cohorts (e.g., Vehicle control, BAY-876 at a specific dose). Rationale: Randomization ensures that any differences in tumor growth are due to the treatment and not pre-existing variations.

  • Treatment Administration: Administer BAY-876 or the vehicle solution daily via oral gavage. Doses are typically determined from prior pharmacokinetic and tolerability studies.[11]

  • Efficacy Monitoring: Measure tumor dimensions using digital calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Endpoint and Analysis: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice, and excise and weigh the tumors. Tumors may be further processed for biomarker analysis (e.g., immunohistochemistry for GLUT1).

Conclusion: Bridging the In Vitro to In Vivo Divide

The case of BAY-876 exemplifies the successful translation from a highly potent in vitro inhibitor to an effective in vivo anti-tumor agent. Its single-digit nanomolar IC₅₀ against GLUT1 in vitro is the foundational characteristic.[7][8] However, this potency would be therapeutically irrelevant without the favorable pharmacokinetic properties observed in vivo, namely its high oral bioavailability and sufficient half-life, which allow the compound to reach and sustain effective concentrations at the tumor site.[7]

For researchers developing pyrazolo oxazine compounds or other novel therapeutics, this guide underscores a critical principle: a successful drug candidate must demonstrate both potent activity in controlled assays and robust efficacy and drug-like properties in complex biological systems. The journey of BAY-876 from the lab bench to preclinical models provides a clear and instructive roadmap for this essential transition.

References

  • Kopitz, C., et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research. Available at: [Link][9]

  • ResearchGate. (n.d.). Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Available at: [Link][10]

  • La Rosa, V., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLoS One. Available at: [Link][12]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Available at: [Link][3]

  • Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link][13]

  • ResearchGate. (n.d.). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Available at: [Link][14]

  • Gelin, M., et al. (2012). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][4]

  • ResearchGate. (n.d.). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. Available at: [Link][15]

  • El-Sayed, N. F., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules. Available at: [Link][5]

  • Szychowski, K. A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. Available at: [Link][16]

  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals. Available at: [Link][6]

  • PubChem. (n.d.). 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid. Available at: [Link][17]

  • Synfacts. (2023). Synthesis of Pyrazolo[5,1-c][9][12]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Available at: [Link][18]

  • Shaker, R. M., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link][1]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link][2]

  • PubMed. (n.d.). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Available at: [Link][19]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Pyrazolo-Oxazines and Related Fused Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of substituted pyrazolo-oxazines and related fused pyrazole heterocyclic compounds. While the primary focus is on the pyrazolo-oxazine scaffold, this guide also incorporates data from structurally similar fused pyrazole systems to provide a broader context for understanding structure-activity relationships in this class of compounds. The information presented is intended to aid researchers in the design and development of novel anticancer agents.

Introduction: The Therapeutic Potential of Fused Pyrazole Systems

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as oxazines, can lead to the generation of novel molecular scaffolds with unique three-dimensional structures and electronic properties, offering new opportunities for therapeutic intervention.

The pyrazolo-oxazine ring system, a fusion of a pyrazole and an oxazine ring, represents a class of heterocyclic compounds with significant potential in drug discovery. Depending on the arrangement of the nitrogen and oxygen atoms, fourteen different pyrazolo-oxazine isomers can exist, each with a distinct chemical character. While the broader class of pyrazolo-oxazines has been noted for its biological activities, including anticancer effects, detailed comparative studies on the cytotoxicity of specific isomers, such as the pyrazolo[5,1-b]oxazine scaffold, are not extensively available in the public domain.

This guide aims to provide a comparative overview of the cytotoxic effects of substituted pyrazolo-oxazines and related fused pyrazole systems by synthesizing available data from the scientific literature. By examining the structure-activity relationships (SAR) of these compounds, we can glean insights into the key structural features that govern their anticancer potential.

Comparative Cytotoxicity of Substituted Pyrazolo-Fused Heterocycles

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the in vitro cytotoxic activity of a selection of substituted pyrazolo-fused heterocyclic compounds against various human cancer cell lines. It is important to note the diversity of the fused ring systems and the variety of cancer cell lines used in these studies, which can influence the observed cytotoxicity.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e][3][4][5]triazine3-methyl-1-phenyl-5-phenylaminoColo205 (Colon)4[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamide (MM125)R-enantiomerHT-29 (Colorectal)0.22 ± 0.02[7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamide (MM125)R-enantiomerPC-3 (Prostate)0.3[7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulphonamide (3b)(S)-phenylalaninol derivativeMCF-7 (Breast)Not explicitly stated, but highly active[8]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulphonamide (3b)(S)-phenylalaninol derivativeMDA-MB-231 (Breast)Not explicitly stated, but highly active[8]
Pyrazolo[3,4-d]pyrimidin-4-one3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenylMCF-7 (Breast)11[9]
Pyrazolo[3,4-d]pyrimidin-4-one5-anilino-3,6-dimethyl-1-phenylMCF-7 (Breast)14[9]
Pyrazolo[3,4-d]pyrimidineMethoxy benzylidene moietiesCaco-2, A549, HT1080, HelaMicromolar range[4]
Pyrrolo[1,2-b]pyridazine (5a)VariesLoVo (Colon)Dose- and time-dependent cytotoxicity[1]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data for various pyrazolo-fused heterocycles reveals several key trends that can guide the design of more potent anticancer agents.

  • Nature of the Fused Ring: The type of heterocyclic ring fused to the pyrazole core plays a crucial role in determining cytotoxic activity. For instance, tricyclic systems like pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazines have demonstrated potent cytotoxicity in the nanomolar to low micromolar range.[7][8] This suggests that the extended, rigid structure of these molecules may facilitate favorable interactions with biological targets.

  • Influence of Substituents: The nature and position of substituents on both the pyrazole and the fused ring system are critical for activity.

    • Aromatic and Heteroaromatic Groups: The presence of aryl and heteroaryl substituents can significantly impact cytotoxicity. For example, in a series of pyrazolo[3,4-d]pyrimidin-4-ones, aromatic substitution at the N5 position was found to be favorable for activity.[9]

    • Electron-Withdrawing and Donating Groups: The electronic properties of the substituents can modulate the overall electron distribution of the heterocyclic system, which can affect its binding to target molecules. For instance, the presence of a nitro group (a strong electron-withdrawing group) in a pyrazolo[3,4-d]pyrimidin-4-one derivative resulted in high potency.[9]

    • Chirality: As demonstrated with the enantiomeric pyrazolo[4,3-e]tetrazolo[3][4][5]triazine sulfonamides, stereochemistry can play a significant role in biological activity.[7]

The following diagram illustrates a hypothetical structure-activity relationship for a generic pyrazolo-oxazine scaffold, based on established principles from related heterocyclic systems.

SAR_Pyrazolo_Oxazine cluster_0 Hypothetical Pyrazolo[5,1-b]oxazine Core cluster_1 Substituent Effects on Cytotoxicity PyrazoloOxazine PyrazoloOxazine R1 R1: Bulky aromatic groups may enhance activity through pi-stacking interactions. PyrazoloOxazine->R1 Position 1 R2 R2: Electron-withdrawing groups (e.g., -NO2, -CF3) may increase potency. PyrazoloOxazine->R2 Position 2 R3 R3: Hydrogen bond donors/acceptors can improve target binding. PyrazoloOxazine->R3 Position 3 R4 R4: Lipophilic groups can affect cell permeability. PyrazoloOxazine->R4 Position 4

Caption: Hypothetical Structure-Activity Relationship for a Pyrazolo-Oxazine Scaffold.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom microplates

  • Test compounds (substituted pyrazolo-oxazines) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include appropriate controls:

      • Vehicle control: Cells treated with the medium containing the same concentration of the solvent used to dissolve the test compounds.

      • Positive control: Cells treated with a known cytotoxic drug (e.g., doxorubicin or cisplatin).

      • Blank control: Wells containing medium only (no cells).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Experimental Workflow and Data Analysis Visualization

The following diagram illustrates the key steps in the MTT assay workflow for determining the cytotoxicity of test compounds.

MTT_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Exponential Growth) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Serial Dilutions) Treatment 5. Compound Treatment (Varying Concentrations) CompoundPrep->Treatment Incubation1 4. Incubation (24h) (Cell Attachment) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 6. Incubation (24-72h) (Drug Exposure) Treatment->Incubation2 MTT_Addition 7. MTT Addition (10 µL per well) Incubation2->MTT_Addition Incubation3 8. Incubation (2-4h) (Formazan Formation) MTT_Addition->Incubation3 Solubilization 9. Formazan Solubilization (e.g., DMSO) Incubation3->Solubilization Absorbance 10. Absorbance Reading (570 nm) Solubilization->Absorbance ViabilityCalc 11. % Cell Viability Calculation Absorbance->ViabilityCalc DoseResponse 12. Dose-Response Curve Plotting ViabilityCalc->DoseResponse IC50 13. IC50 Determination DoseResponse->IC50

Caption: Workflow of the MTT assay for cytotoxicity screening.

Conclusion and Future Directions

The exploration of pyrazolo-oxazines and related fused pyrazole systems continues to be a promising avenue for the discovery of novel anticancer agents. The available data, though limited for specific isomers like pyrazolo[5,1-b]oxazine, indicates that these heterocyclic scaffolds can exhibit significant cytotoxic activity against a range of cancer cell lines.

Future research should focus on the systematic synthesis and cytotoxic evaluation of a wider range of substituted pyrazolo-oxazine isomers. Such studies will be instrumental in elucidating more detailed structure-activity relationships and in identifying lead compounds with improved potency and selectivity. Furthermore, mechanistic studies to identify the molecular targets and signaling pathways affected by these compounds will be crucial for their further development as therapeutic agents.

References

  • Cytotoxicity of simple pyrazolo[4,3-e][3][4][5]triazines. ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules, 27(15), 4992.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2021). Molecules, 26(16), 4999.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). Molecules, 27(11), 3501.

  • Scheme 6 Preparation of pyrazolo[3,4-b]benzo(e)[3][5]oxazine 15 and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxic activity of some pyrazolo[4,3-e][3][4][5]triazines. (2010). Journal of the Chemical Society of Pakistan, 32(2), 235-240.

  • The activity of pyrazolo[4,3-e][3][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). Scientific Reports, 12(1), 1076.

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2022). Beilstein Journal of Organic Chemistry, 18, 936–947.
  • Pyrazolo[5,1-c][3][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6523.

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). Mini-Reviews in Medicinal Chemistry, 19(18), 1526–1538.
  • 2-(Dichloromethyl)pyrazolo[1,5-a][1][3][10]triazines: synthesis and anticancer activity. (2020). Biopolymers and Cell, 36(1), 60-73.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2015). Molecules, 20(8), 13939–13956.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). Mini-Reviews in Medicinal Chemistry, 19(18), 1526–1538.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). International Journal of Molecular Sciences, 23(3), 1195.

  • Cytotoxic activity of benzo[b]cyclohept[e][3][5]oxazines. (2013). In Vivo, 27(4), 483–491.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides. (2022). Scientific Reports, 12(1), 8933.

  • synthesis-and-anticancer-evaluation-of-some-new-pyrazolo-3-4-d-1-2-3-triazin-4-ones-pyrazolo-1-5-a-pyrimidines-and-imidazo-1-2-b-pyrazoles-clubbed-with-carbazole - Bohrium. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Spectroscopic analysis of Pyrazolo[5,1-b]oxazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of prominent synthetic routes to the pyrazolo[5,1-b]oxazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. By examining the spectroscopic data associated with each pathway, this document aims to equip researchers with the critical insights needed to select the most appropriate synthesis for their specific application and to accurately characterize the resulting products.

Introduction to Pyrazolo[5,1-b]oxazines

The fusion of pyrazole and oxazine rings creates the pyrazolo[5,1-b]oxazine system, a scaffold that has garnered attention for its diverse pharmacological potential. The strategic combination of these two heterocycles can lead to compounds with a wide range of biological activities, making the development of efficient and versatile synthetic routes a key focus for organic and medicinal chemists. The precise substitution pattern on the bicyclic core is crucial for its biological function, necessitating robust analytical methods to confirm the structure and purity of synthesized analogues.

Comparative Analysis of Synthetic Routes

This guide will focus on two illustrative and distinct synthetic strategies for the construction of the pyrazolo[5,1-b]oxazine core. Each route will be evaluated based on its reaction mechanism, substrate scope, and, most importantly, the characteristic spectroscopic signatures of the final products.

Route 1: Condensation of 3-Amino-5-methyl-1H-pyrazole with Ethyl Acetoacetate

This classical approach represents a straightforward and widely utilized method for the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[5,1-b]oxazines. While not a direct synthesis of the oxazine ring system, the spectroscopic features of the resulting pyrazole-containing heterocycles provide a valuable reference point.

Reaction Workflow:

Route_1 3-Amino-5-methyl-1H-pyrazole 3-Amino-5-methyl-1H-pyrazole Product Product 3-Amino-5-methyl-1H-pyrazole->Product Ethyl Acetoacetate, Acetic Acid, Reflux

Caption: Route 1: Synthesis via condensation.

Experimental Protocol:

A mixture of 3-amino-5-methyl-1H-pyrazole (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Spectroscopic Characterization:

The spectroscopic data for pyrazole-based fused heterocycles synthesized through similar condensation reactions reveal key structural information.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals for aromatic protons, methyl groups, and pyrazole ring protons are typically observed in their expected regions.[1][2] The chemical shifts and coupling constants are crucial for determining the substitution pattern.
¹³C NMR Resonances for aromatic and heterocyclic carbons, as well as the methyl carbon, confirm the carbon skeleton of the molecule.[1][2]
IR Spectroscopy Characteristic absorption bands for N-H, C=O, and C=N stretching vibrations provide functional group information.[3][4][5]
Mass Spectrometry The molecular ion peak confirms the molecular weight of the synthesized compound.[1]
Route 2: Multi-component Reaction for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives

This modern approach highlights the efficiency of multi-component reactions (MCRs) in rapidly assembling complex molecular architectures from simple starting materials. While leading to a different, yet related, pyrazolo-fused system, the spectroscopic analysis of these products offers valuable comparative data.[6]

Reaction Workflow:

Route_2 Phthalhydrazide Phthalhydrazide Product 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Phthalhydrazide->Product Catalyst, Solvent, Heat Aldehyde Aldehyde Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product

Caption: Route 2: Multi-component synthesis.

Experimental Protocol:

A mixture of phthalhydrazide (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is stirred in a suitable solvent (e.g., ethanol, acetic acid) in the presence of a catalyst (e.g., piperidine, L-proline) at room temperature or under reflux conditions.[2] The reaction progress is monitored by TLC. After completion, the product is isolated by filtration and purified by recrystallization.

Spectroscopic Characterization:

The spectroscopic data for the resulting 1H-pyrazolo[1,2-b]phthalazine-5,10-diones are distinct and informative.[2]

Spectroscopic TechniqueCharacteristic Features
¹H NMR The spectra typically show signals for the aromatic protons of the phthalazine and aldehyde-derived moieties, as well as a characteristic singlet for the CH proton of the pyrazole ring.[2] The absence of signals for the starting materials confirms the completion of the reaction.
¹³C NMR The carbon spectrum will display resonances for the carbonyl carbons of the dione system, in addition to the aromatic and pyrazole ring carbons.[2]
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching vibrations of the dione are prominent.[7] Bands for C=N and aromatic C-H stretching are also observed.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the assembled product, confirming the success of the multi-component reaction.[8]

Spectroscopic Comparison and Key Differentiators

The choice of synthetic route has a direct impact on the spectroscopic properties of the final product, providing a means of verification and quality control.

FeatureRoute 1 (Condensation)Route 2 (Multi-component)
¹H NMR Presence of signals corresponding to the specific pyrazole and pyrimidine/oxazine ring protons.Characteristic singlet for the pyrazole CH proton and signals for the two distinct aromatic systems.[2]
¹³C NMR Resonances indicative of the fused pyrazolo-pyrimidine/oxazine core.Distinct signals for the two carbonyl carbons of the phthalazine-dione moiety.[2]
IR Spectroscopy May show C=O bands if a ketone functionality is present.Strong and characteristic C=O stretching bands from the dione system.[7]
Byproducts Incomplete cyclization or side reactions can lead to impurities with distinct spectroscopic signatures.The efficiency of MCRs often leads to cleaner products, but unreacted starting materials may be present.

Conclusion

The selection of a synthetic strategy for pyrazolo[5,1-b]oxazines and related fused systems should be guided by factors such as the desired substitution pattern, reaction efficiency, and the availability of starting materials. A thorough spectroscopic analysis is paramount to unequivocally confirm the identity and purity of the synthesized compounds. By understanding the characteristic spectroscopic features associated with different synthetic routes, researchers can confidently advance their drug discovery and development programs.

References

A comprehensive list of references with links to the source material is provided for further reading and verification. This list is essential for researchers seeking to replicate or build upon the described synthetic and analytical methods.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

A Comprehensive Guide to the Safe Disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine

This guide provides essential safety and logistical information for the proper disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the necessary knowledge for safe laboratory practices. The following procedures are based on established principles of chemical safety and data from structurally related compounds, ensuring a cautious and compliant approach to waste management.

Hazard Assessment and Profile

Derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine, such as 6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxylic acid and 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazin-6-ol, exhibit certain hazards. For instance, the carboxylic acid derivative is classified as Acute Toxicity, Oral, Category 4.[3] Another derivative, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazin-6-ol, is associated with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

Based on this information, it is prudent to handle 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine as a compound that is potentially:

  • Harmful if swallowed.

  • Irritating to the skin and eyes.

  • A potential respiratory irritant.

Table 1: Inferred Hazard Profile and Precautionary Measures

Potential Hazard GHS Pictogram Precautionary Statements
Acute Oral ToxicityP264: Wash hands thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin IrritationP280: Wear protective gloves.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye IrritationP280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory IrritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Regulatory Context and Disposal Philosophy

The disposal of chemical waste is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste from "cradle to grave".[5]

The core principle is to prevent the release of harmful substances into the environment. Therefore, direct disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine into the sanitary sewer system or general trash is strictly prohibited.[2] All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste management service.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to ensure safety and compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Collect All Forms of Waste: This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Solvents used to rinse glassware contaminated with the compound.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves. (Solid waste should be collected in a separate, clearly labeled bag or container).

  • Avoid Mixing with Incompatible Waste: Do not mix pyrazolo-oxazine waste with strong acids or oxidizing agents, as this could lead to vigorous reactions.[2]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Use a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added to the container.

  • Complete All Information: Fill out the tag completely, including:

    • The full chemical name: "6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine"

    • The concentration or percentage of the compound in the waste mixture.

    • The names of all other components in the container (e.g., solvents).

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: On-site Storage

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[5]

  • Storage Limits: Do not exceed the SAA storage limits (typically 55 gallons for hazardous waste). For acutely toxic wastes (P-listed), the limit is one quart.[5]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you are ready for a pickup, contact your institution's EHS department to schedule a collection.

  • Professional Disposal: The EHS department will arrange for the transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for organic chemical waste is high-temperature incineration.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or highly concentrated spills, or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.

  • Personal Protective Equipment (PPE): For minor spills, don appropriate PPE, including:

    • Chemical splash goggles and a face shield.

    • Chemically resistant gloves (nitrile or neoprene).

    • A lab coat.

  • Containment and Cleanup:

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Work from the outside of the spill towards the center to prevent spreading.

    • Once the material is absorbed, carefully scoop it into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, even if it is minor.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine.

DisposalWorkflowDisposal Workflow for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinecluster_generationWaste Generation & Collectioncluster_storageOn-Site Managementcluster_disposalFinal DisposalstartWaste Generated(Pure compound, solutions,contaminated materials)segregateSegregate Waste(Liquid vs. Solid)start->segregateliquid_containerCollect in a labeled,compatible liquid wastecontainersegregate->liquid_containerLiquidsolid_containerCollect in a labeledsolid waste bag/containersegregate->solid_containerSolidlabel_wasteAffix and CompleteHazardous Waste Tagliquid_container->label_wastesolid_container->label_wastestore_saaStore in DesignatedSatellite AccumulationArea (SAA)label_waste->store_saasecondary_containmentUse SecondaryContainmentstore_saa->secondary_containmentkeep_closedKeep ContainerTightly Closedsecondary_containment->keep_closedfull_or_pickupContainer Full orPickup Required?keep_closed->full_or_pickupfull_or_pickup->store_saaNocontact_ehsContact EnvironmentalHealth & Safety (EHS)for Pickupfull_or_pickup->contact_ehsYestsdfTransport to a LicensedTreatment, Storage, andDisposal Facility (TSDF)contact_ehs->tsdfincinerationHigh-TemperatureIncinerationtsdf->incineration

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine

Hazard Analysis: A Proactive Approach to Safety

Due to the absence of a specific Safety Data Sheet (SDS) for 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine, we must infer potential hazards from analogous structures. For instance, a derivative, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazin-6-ol, is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Furthermore, preclinical safety studies on more complex derivatives have indicated the potential for organ-specific toxicities, such as renal toxicity observed in animal studies.[4][5] Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to ensure personnel safety.

The Core Principle: Multi-Layered Protection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following sections detail the minimum required PPE, with the understanding that more stringent measures may be necessary for operations with a higher risk of exposure, such as handling large quantities or generating aerosols.

Primary Engineering Controls: The First Line of Defense

Before considering PPE, it is crucial to utilize engineering controls to minimize exposure. All work with 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine should be conducted in a properly functioning chemical fume hood. This primary containment device is essential to prevent the inhalation of any vapors or fine powders.

Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shieldDerivatives are known to cause serious eye irritation.[3] A face shield provides an additional layer of protection against splashes, especially when handling liquids or solutions.[6]
Hands Double-gloving with nitrile or neoprene glovesProtects against skin irritation, a known hazard of similar compounds.[3] Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove. Always inspect gloves for integrity before use.[7]
Body Flame-resistant lab coatA lab coat is the minimum requirement to protect against incidental contact.[6] Flame-resistant material is recommended as a general precaution when working with organic compounds.
Respiratory N95 respirator or higher (if handling powder)To prevent respiratory irritation from airborne particles.[3][8] For procedures that may generate significant aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Feet Closed-toe shoesA fundamental laboratory safety rule to protect feet from spills and falling objects.[6]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is crucial to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps.

Chemical Handling Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-Handling & DisposalReview SDSReview SDS of AnalogsDon PPEDon Appropriate PPEReview SDS->Don PPEAssess HazardsWork in Fume HoodWork in Chemical Fume HoodDon PPE->Work in Fume HoodEnter LabWeighing/TransferCareful Weighing and TransferWork in Fume Hood->Weighing/TransferBegin ExperimentDecontaminateDecontaminate Work AreaWeighing/Transfer->DecontaminateComplete ExperimentDoff PPEDoff PPE CorrectlyDecontaminate->Doff PPESegregate WasteSegregate Chemical WasteDoff PPE->Segregate WasteDisposeDispose According to Institutional GuidelinesSegregate Waste->Dispose

Caption: A logical workflow for the safe handling and disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine.

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Review the SDS of known hazardous analogs to be aware of potential risks.[2]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of the compound within a certified chemical fume hood.

    • When weighing the solid, use a balance with a draft shield to minimize the dispersal of powder.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol), followed by a soap and water wash.

    • Carefully doff PPE, avoiding contact with the outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities like 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine is a cornerstone of scientific integrity and professional practice. By adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and diligent use of PPE to meticulous handling and disposal procedures—researchers can confidently advance their work while prioritizing their well-being and that of their colleagues.

References

  • Appchem. 6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid | 1173003-61-6. Available from: [Link]

  • ACS Publications. Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-. Available from: [Link]

  • PubMed. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1][2]oxazine-3 -. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • American Chemistry Council. Protective Equipment. Available from: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • CP Lab Safety. 6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazine, 98% Purity, C6H8N2O, 100 mg. Available from: [Link]

  • PubMed. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Available from: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Reactant of Route 2
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.